molecular formula C4H11NO3 B072272 (5R)-Dinoprost tromethamine CAS No. 1185-53-1

(5R)-Dinoprost tromethamine

Numéro de catalogue: B072272
Numéro CAS: 1185-53-1
Poids moléculaire: 121.14 g/mol
Clé InChI: LENZDBCJOHFCAS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tris hydrochloride (Tris HCl) is a fundamental and highly purified buffering agent indispensable in molecular biology, biochemistry, and cell culture research. Its primary research value lies in its ability to maintain a stable physiological pH, typically in the range of 7.0 to 9.0, which is critical for the activity and stability of biological macromolecules. The mechanism of action involves the protonation and deprotonation of its primary amine group, effectively resisting pH changes in the system.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENZDBCJOHFCAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023723
Record name Tromethamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS]
Record name Tromethamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18432
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

219-220 °C at 10 mm Hg
Record name TROMETHAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

79.1 mg/mL in ethylene glycol; 26 mg/mL in methanol; 14.6 mg/mL in anhyd ethanol; 22 mg/mL in 95% ethanol; 14 mg/mL in dimethyl formamide; 20 mg/mL in acetone; 0.5 mg/mL in ethyl acetate; 0.4 mg/mL in olive oil; 0.1 mg/mL in cyclohexane; 0.05 mg/mL in chloroform; less than 0.05 mg/mL in carbon tetrachloride, In water, 5.50X10+5 mg/L at 25 °C
Record name TROMETHAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.000022 [mmHg]
Record name Tromethamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18432
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Crystalline mass, WHITE, CRYSTALLINE POWDER

CAS No.

77-86-1
Record name Tris(hydroxymethyl)aminomethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tromethamine [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tromethamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03754
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trometamol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65434
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trometamol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6365
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tromethamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trometamol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.969
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TROMETHAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/023C2WHX2V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TROMETHAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tromethamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240288
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

171-172 °C
Record name TROMETHAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Dinoprost Tromethamine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin F2α (PGF2α), is a potent luteolytic agent with significant applications in reproductive medicine and research. This technical guide provides a comprehensive overview of its discovery, synthesis, mechanism of action, and key experimental protocols relevant to its study and application in a research setting. Detailed methodologies for its synthesis from the foundational Corey lactone, analytical quantification via High-Performance Liquid Chromatography (HPLC), and measurement in biological samples using Enzyme-Linked Immunosorbent Assay (ELISA) are presented. Furthermore, this guide elucidates the signaling pathway of dinoprost tromethamine through the prostaglandin F2α receptor, supported by visual diagrams, and summarizes its efficacy and pharmacokinetic properties in tabular format for easy reference.

Introduction: Discovery and Background

The discovery of prostaglandins in the 1930s opened a new era in understanding lipid signaling molecules' diverse physiological roles. Dinoprost, the pharmaceutically termed PGF2α, was identified as a key player in smooth muscle contraction and reproductive processes.[1] The development of its stable tromethamine salt, dinoprost tromethamine, enhanced its solubility and clinical utility.[1][2] Initially investigated for its potential in inducing labor and terminating pregnancy, its primary application has been in veterinary medicine for estrus synchronization and treatment of reproductive disorders in livestock.[3][4] For research purposes, dinoprost tromethamine serves as a critical tool for studying the PGF2α signaling pathway, corpus luteum function, and smooth muscle physiology.

Mechanism of Action: The Prostaglandin F2α Receptor Signaling Pathway

Dinoprost tromethamine exerts its biological effects by acting as a potent agonist for the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][5] The binding of dinoprost tromethamine to the FP receptor, which is predominantly coupled to the Gq alpha subunit, initiates a well-defined intracellular signaling cascade.[5][6]

Activation of the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[7] The elevated intracellular calcium, in concert with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream target proteins that ultimately mediate the physiological responses, such as smooth muscle contraction and luteolysis.[6]

Dinoprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dinoprost Dinoprost Tromethamine FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Binds to Gq_protein Gq Protein FP_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Response Physiological Response (e.g., Luteolysis, Smooth Muscle Contraction) PKC->Response Leads to

Caption: Dinoprost Tromethamine Signaling Pathway.

Quantitative Data

Receptor Binding Affinity

Table 1: Binding Affinities (Ki) of Prostaglandin Analogs at the FP Receptor

CompoundKi (nM)Cell/Tissue SourceReference
PGF2α (Dinoprost)~1-10Various[8]
Fluprostenol0.33T3-L1 cells[9]
Latanoprost acid3.6Human ciliary muscle[8]
Pharmacokinetic Properties

Dinoprost tromethamine is characterized by its rapid absorption and very short biological half-life, as it is quickly metabolized in the lungs and liver.[3] This necessitates careful consideration of dosing regimens in experimental settings.

Table 2: Pharmacokinetic Parameters of Dinoprost in Various Species

SpeciesDosageRouteHalf-life (t½)Key FindingsReference
Cattle25 mgIM/SCA few minutesRapidly absorbed from the injection site. Cleared after one or two passages through the liver and/or lungs. No accumulation detected after repeated daily injections.[3]
Swine10 mgIMNot specifiedMean interval from administration to parturition is approximately 30 hours.[2]
Horses5 mgSCNot specifiedInduces estrus; efficacy can vary with the time of year.[4]
Luteolytic Efficacy in Cattle

The primary research and clinical application of dinoprost tromethamine is the induction of luteolysis. The following table summarizes the efficacy of dinoprost tromethamine in causing corpus luteum regression in cattle from selected studies.

Table 3: Luteolytic Efficacy of Dinoprost Tromethamine in Dairy Cattle

StudyTreatment GroupNumber of Animals (n)Luteal Regression Rate (%)Pregnancy Rate (%)Reference
Study 125 mg Dinoprost Tromethamine12465.733.5[10]
Study 225 mg Dinoprost Tromethamine1010010[11]
Study 325 mg Dinoprost Tromethamine118Not significantly different from other routesNot Assessed[12]

Experimental Protocols

Synthesis of Dinoprost from (-)-Corey Lactone Diol

The total synthesis of prostaglandins is a complex multi-step process, with the Corey lactone being a key chiral intermediate. The following is a generalized workflow for the synthesis of dinoprost.

Synthesis_Workflow Corey_Lactone (-)-Corey Lactone Diol Oxidation Oxidation of Primary Alcohol Corey_Lactone->Oxidation Aldehyde Corey Aldehyde Oxidation->Aldehyde Wittig Wittig Reaction (α-chain introduction) Aldehyde->Wittig Enone Enone Intermediate Wittig->Enone Reduction Reduction of Ketone and Lactone Enone->Reduction Diol Prostaglandin F2α Reduction->Diol Salt_Formation Salt Formation with Tromethamine Diol->Salt_Formation Dinoprost_T Dinoprost Tromethamine Salt_Formation->Dinoprost_T

Caption: General synthetic workflow for Dinoprost Tromethamine.

Detailed Protocol:

This protocol is a generalized representation and requires optimization and adaptation for specific laboratory conditions.

  • Oxidation of (-)-Corey Lactone Diol: The primary alcohol of (-)-Corey lactone diol is selectively oxidized to an aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by Swern oxidation.[5][13]

  • Wittig Reaction for α-chain Introduction: The resulting Corey aldehyde is then subjected to a Wittig reaction with an appropriate phosphonium ylide (e.g., the ylide derived from 4-carboxybutyl)triphenylphosphonium bromide) to introduce the α-chain of the prostaglandin.[13]

  • Reduction of the Enone and Lactone: The enone intermediate is then reduced. The ketone is stereoselectively reduced to a hydroxyl group, and the lactone is reduced to a lactol. This can be achieved using reducing agents like sodium borohydride followed by diisobutylaluminium hydride (DIBAL-H).[13]

  • ω-chain Introduction: A second Wittig reaction is performed to introduce the ω-chain.

  • Deprotection and Salt Formation: Any protecting groups used during the synthesis are removed. The resulting dinoprost (PGF2α) is then reacted with tromethamine (2-amino-2-(hydroxymethyl)-1,3-propanediol) in a suitable solvent like acetonitrile to form the dinoprost tromethamine salt, which can be isolated by crystallization.[13]

Quantification of Dinoprost Tromethamine by HPLC-UV

This protocol provides a starting point for the development of a validated HPLC-UV method for the quantification of dinoprost tromethamine in pharmaceutical formulations.

Table 4: HPLC-UV Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid). A typical ratio is 30:70 (v/v) acetonitrile:water.
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 20 µL
Column Temperature 30 °C
Standard Preparation Prepare a stock solution of dinoprost tromethamine reference standard in the mobile phase and perform serial dilutions to create a calibration curve (e.g., 1-100 µg/mL).
Sample Preparation Dilute the pharmaceutical formulation with the mobile phase to a concentration within the calibration range.
Analysis Inject standards and samples. Quantify by comparing the peak area of the sample to the calibration curve.

Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[14][15][16]

Measurement of Prostaglandin F2α in Biological Samples by Competitive ELISA

This protocol outlines the general steps for a competitive ELISA to measure PGF2α (the active component of dinoprost tromethamine) in biological samples such as plasma or serum.

ELISA_Workflow Coat_Plate 1. Coat microplate with capture antibody (anti-PGF2α) Wash1 2. Wash Coat_Plate->Wash1 Block 3. Block non-specific binding sites Wash1->Block Wash2 4. Wash Block->Wash2 Add_Sample_Standard 5. Add standards and samples, and PGF2α-HRP conjugate Wash2->Add_Sample_Standard Incubate 6. Incubate (Competitive Binding) Add_Sample_Standard->Incubate Wash3 7. Wash Incubate->Wash3 Add_Substrate 8. Add TMB substrate Wash3->Add_Substrate Incubate_Color 9. Incubate for color development Add_Substrate->Incubate_Color Add_Stop 10. Add stop solution Incubate_Color->Add_Stop Read_Absorbance 11. Read absorbance at 450 nm Add_Stop->Read_Absorbance

Caption: Competitive ELISA workflow for PGF2α.

Detailed Protocol:

  • Plate Coating: Coat a 96-well microplate with a capture antibody specific for PGF2α and incubate overnight at 4°C.[17][18]

  • Washing: Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.[17]

  • Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.[17]

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add PGF2α standards of known concentrations and the biological samples to the wells. Immediately add a fixed amount of HRP-conjugated PGF2α. Incubate for 1-2 hours at 37°C to allow competition between the PGF2α in the sample/standard and the HRP-conjugated PGF2α for binding to the capture antibody.[17][18]

  • Washing: Wash the plate thoroughly to remove unbound reagents.[17]

  • Substrate Addition: Add a chromogenic substrate for HRP, such as TMB (3,3',5,5'-tetramethylbenzidine), to each well and incubate in the dark until a color develops.[18]

  • Stopping the Reaction: Stop the enzymatic reaction by adding a stop solution (e.g., 2N H₂SO₄).[18]

  • Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of PGF2α in the sample.[18]

  • Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of PGF2α in the unknown samples.

Conclusion

Dinoprost tromethamine remains a valuable tool in both veterinary medicine and biomedical research. Its well-defined mechanism of action through the FP receptor provides a clear target for studying prostaglandin signaling. This guide has provided a comprehensive overview of its discovery, synthesis, and key experimental protocols. The presented data and methodologies offer a solid foundation for researchers and drug development professionals to effectively utilize and study this important compound. Further research to delineate more precise pharmacokinetic profiles across various species and to develop more streamlined synthetic routes will continue to enhance its utility in scientific discovery.

References

(5R)-Dinoprost Tromethamine: A Technical Guide to Prostaglandin F2α Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of (5R)-Dinoprost tromethamine for the prostaglandin F2α (FP) receptor. Dinoprost, the pharmaceutically active form of prostaglandin F2α, is a potent agonist for the FP receptor, a G-protein coupled receptor (GPCR) that mediates a wide range of physiological and pathological processes. This document details the quantitative binding data, experimental methodologies for its determination, and the primary signaling pathway initiated upon receptor activation.

Quantitative Binding Affinity Data

The binding affinity of prostaglandins for the FP receptor is typically determined through competitive radioligand binding assays. These assays measure the ability of an unlabeled ligand, such as Dinoprost, to displace a radiolabeled ligand from the receptor. The data is often presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the unlabeled ligand required to inhibit 50% of the specific binding of the radioligand. This value can then be converted to a binding affinity constant (Ki).

CompoundReceptorRadioligandIC50 (M)Cell Line
Prostaglandin F2α (Dinoprost)Human Prostanoid FP[3H]-Prostaglandin F2α2.0 x 10-81321N1
CloprostenolHuman Prostanoid FP[3H]-Prostaglandin F2α5.1 x 10-91321N1

Note: Dinoprost tromethamine is the tromethamine salt of Dinoprost (Prostaglandin F2α). The tromethamine salt is used to enhance the solubility and stability of the compound. The binding affinity is inherent to the Dinoprost molecule.[1]

Experimental Protocols

The determination of the binding affinity of this compound for the FP receptor is achieved through a competitive radioligand binding assay. Below is a detailed methodology based on established protocols.[1]

Membrane Preparation

High-quality membrane preparations expressing the target receptor are crucial for reliable binding assay results.

Materials:

  • Cells stably expressing the human Prostanoid FP receptor (e.g., 1321N1 cells).

  • Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitor cocktail.

  • Cryoprotectant Buffer: Lysis buffer containing 10% sucrose.

Procedure:

  • Harvest cells expressing the FP receptor.

  • Homogenize the cells in 20 volumes of cold Lysis Buffer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.

  • Resuspend the membrane pellet in fresh Lysis Buffer and repeat the high-speed centrifugation.

  • Resuspend the final pellet in Cryoprotectant Buffer.

  • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

  • Store the membrane aliquots at -80°C until use.

Competitive Radioligand Binding Assay

This assay measures the displacement of a radiolabeled FP receptor agonist by unlabeled Dinoprost tromethamine.

Materials:

  • FP receptor-containing cell membranes.

  • Radioligand: [3H]-Prostaglandin F2α.

  • Unlabeled Ligand: this compound.

  • Assay Buffer: 50 mM Tris-HCl (pH 6.0), 0.5% BSA.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4).

  • Glass fiber filters (e.g., Unifilter GF/C).

  • Scintillation cocktail.

Procedure:

  • On the day of the assay, thaw the membrane preparation and resuspend it in Assay Buffer to a final concentration of 15 µg of protein per well.

  • In a 96-well plate, add the following in a total volume of 200 µL per well:

    • A fixed concentration of [3H]-Prostaglandin F2α (e.g., 3 nM).[1]

    • A range of concentrations of unlabeled this compound.

    • The membrane preparation.

  • For determining non-specific binding, a separate set of wells should contain a high concentration of an unlabeled FP receptor agonist (e.g., 3 µM Prostaglandin F2α) in place of the test compound.

  • Incubate the plate for 60 minutes at 27°C with gentle agitation.[1]

  • Terminate the binding reaction by rapid filtration through glass fiber filters that have been pre-soaked in 0.05% Brij.

  • Wash the filters multiple times (e.g., 9 x 500 µL) with ice-cold Wash Buffer to remove unbound radioligand.[1]

  • Dry the filters and add a scintillation cocktail.

  • Quantify the radioactivity bound to the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the unlabeled ligand.

  • Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the unlabeled ligand concentration and fitting the data to a sigmoidal dose-response curve.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow Visualizations

Prostaglandin F2α Receptor Signaling Pathway

The FP receptor is a canonical Gq-protein coupled receptor. Upon agonist binding, it initiates a signaling cascade that leads to various cellular responses.

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Dinoprost Dinoprost (PGF2α) FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response phosphorylates targets

Caption: FP Receptor Gq Signaling Pathway.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram outlines the key steps in determining the binding affinity of Dinoprost tromethamine for the FP receptor.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Prepare FP Receptor Membranes Reagent_Prep 2. Prepare Radioligand, Test Compound, and Buffers Incubation 3. Incubate Membranes with Radioligand and varying concentrations of Dinoprost Reagent_Prep->Incubation Filtration 4. Separate Bound from Free Ligand via Filtration Incubation->Filtration Counting 5. Quantify Bound Radioactivity Filtration->Counting Calc_Specific_Binding 6. Calculate Specific Binding Counting->Calc_Specific_Binding Plot_Data 7. Plot % Inhibition vs. [Dinoprost] Calc_Specific_Binding->Plot_Data Determine_IC50 8. Determine IC50 from Curve Plot_Data->Determine_IC50 Calc_Ki 9. Calculate Ki using Cheng-Prusoff Equation Determine_IC50->Calc_Ki

Caption: Competitive Radioligand Binding Assay Workflow.

References

An In-depth Technical Guide to the Molecular Signaling Pathways Activated by (5R)-Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin F2α (PGF2α), is a potent agonist of the prostaglandin F receptor (FP receptor).[1][2][3] This G protein-coupled receptor (GPCR) is a key player in a multitude of physiological processes, including uterine muscle contraction, intraocular pressure regulation, and luteolysis.[4][5] Understanding the intricate molecular signaling pathways activated by this compound is paramount for the development of novel therapeutics targeting the FP receptor and for elucidating its role in both health and disease. This technical guide provides a comprehensive overview of these signaling cascades, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Signaling Pathways

Activation of the FP receptor by this compound initiates a cascade of intracellular events primarily through the coupling to the Gq alpha subunit of heterotrimeric G proteins.[6] However, evidence also suggests potential coupling to Gi and G12/G13 proteins in certain cellular contexts, leading to a diverse and complex signaling network.

The Canonical Gq-PLC-IP3-Ca2+ Pathway

The primary signaling mechanism initiated by this compound involves the activation of the Gq protein. This leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[7] The subsequent increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), a key downstream effector that phosphorylates a multitude of cellular proteins, leading to various physiological responses.[4]

Gq_PLC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Dinoprost (5R)-Dinoprost tromethamine FP_Receptor FP Receptor Dinoprost->FP_Receptor binds Gq Gq FP_Receptor->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca2 Ca2+ ER->Ca2 releases Ca2->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response phosphorylates targets

Figure 1: The Gq-PLC-IP3-Ca2+ signaling pathway.

Mitogen-Activated Protein Kinase (MAPK/ERK) Cascade

A significant downstream consequence of FP receptor activation is the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway.[8] This activation can occur through both PKC-dependent and PKC-independent mechanisms. The activated ERK can then translocate to the nucleus and phosphorylate various transcription factors, leading to changes in gene expression that regulate processes such as cell proliferation, differentiation, and inflammation.[9]

MAPK_ERK_Pathway cluster_upstream Upstream Signaling cluster_cascade MAPK/ERK Cascade cluster_downstream Downstream Effects PKC PKC Raf Raf PKC->Raf activates Other Other PKC-independent mechanisms Other->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors phosphorylates Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression regulates

Figure 2: The MAPK/ERK signaling cascade.

RhoA-Mediated Signaling and Cytoskeletal Reorganization

Activation of the FP receptor can also lead to the stimulation of the small GTPase RhoA, often through G12/G13 proteins.[10] Activated RhoA, in turn, activates Rho-associated kinase (ROCK), which plays a crucial role in regulating the actin cytoskeleton.[10] This pathway is responsible for cellular processes such as stress fiber formation, focal adhesion assembly, and changes in cell morphology.[10]

RhoA_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FP_Receptor FP Receptor G12_13 G12/13 FP_Receptor->G12_13 activates RhoA_GDP RhoA-GDP (inactive) G12_13->RhoA_GDP activates GEFs for RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK activates Cytoskeletal_Changes Cytoskeletal Reorganization ROCK->Cytoskeletal_Changes mediates

Figure 3: The RhoA-mediated signaling pathway.

Transactivation of the Epidermal Growth Factor Receptor (EGFR)

An important aspect of FP receptor signaling is its ability to transactivate the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. This crosstalk between a GPCR and a receptor tyrosine kinase adds another layer of complexity to the signaling network. The mechanism of transactivation can involve the release of EGFR ligands, such as heparin-binding EGF-like growth factor (HB-EGF), through the activation of matrix metalloproteinases (MMPs), or through intracellular signaling molecules like Src kinase.[11][12][13] EGFR transactivation further amplifies downstream signaling, particularly the MAPK/ERK pathway.[11][12]

EGFR_Transactivation cluster_gpcr FP Receptor Signaling cluster_transactivation Transactivation Mechanism cluster_egfr EGFR Signaling FP_Receptor FP Receptor G_Protein G Protein FP_Receptor->G_Protein activates MMP MMP G_Protein->MMP activates Src Src G_Protein->Src activates pro_HB_EGF pro-HB-EGF MMP->pro_HB_EGF cleaves HB_EGF HB-EGF pro_HB_EGF->HB_EGF EGFR EGFR HB_EGF->EGFR binds and activates Src->EGFR phosphorylates Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK) EGFR->Downstream_Signaling

Figure 4: EGFR transactivation by the FP receptor.

Quantitative Data

The following tables summarize the available quantitative data for the interaction of PGF2α and its analogs with the FP receptor and the activation of downstream signaling pathways. It is important to note that specific data for this compound is limited in the public domain; therefore, data for PGF2α is provided as a close reference.

Table 1: Receptor Binding Affinities (Ki) of Prostaglandin Analogs at the FP Receptor

CompoundKi (nM)Cell/Tissue SourceReference
PGF2α~1Not specified[6]
Fluprostenol3.8Not specified[4]

Table 2: Agonist Potencies (EC50) for Downstream Signaling Events

AgonistSignaling EventEC50Cell LineReference
PGF2αInositol Phosphate Formation10 nMHEK 293 cells
PGF2αCholine Formation (via PLD)10 nM - 10 µM (dose-dependent)MC3T3-E1 cells[13]

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the signaling pathways activated by this compound.

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the FP receptor.

Methodology: A competitive radioligand binding assay is typically employed.

  • Cell/Tissue Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the FP receptor.

  • Radioligand: A radiolabeled form of a high-affinity FP receptor ligand (e.g., [3H]PGF2α) is used.

  • Assay Procedure:

    • Incubate a fixed concentration of the radioligand with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[14]

Inositol Phosphate (IP) Accumulation Assay

Objective: To quantify the activation of the Gq-PLC pathway by measuring the production of inositol phosphates.

Methodology:

  • Cell Culture and Labeling: Cells expressing the FP receptor are cultured and labeled overnight with [3H]myo-inositol, which is incorporated into cellular phosphoinositides.

  • Stimulation: The cells are pre-incubated with lithium chloride (LiCl) to inhibit inositol monophosphatase, leading to the accumulation of IPs. The cells are then stimulated with varying concentrations of this compound for a defined period.

  • Extraction and Separation: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates are separated from the lipid fraction. Anion exchange chromatography is commonly used to separate the different IP species (IP1, IP2, IP3).

  • Quantification: The radioactivity in the fractions corresponding to the inositol phosphates is measured by liquid scintillation counting.

  • Data Analysis: The results are typically expressed as the fold increase in IP accumulation over the basal level. Dose-response curves are generated to determine the EC50 value.[1]

Intracellular Calcium Mobilization Assay

Objective: To measure the transient increase in intracellular calcium concentration following FP receptor activation.

Methodology:

  • Cell Loading: Cells expressing the FP receptor are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

  • Imaging: The cells are placed on a fluorescence microscope or a plate reader equipped for kinetic fluorescence measurements.

  • Stimulation and Measurement: A baseline fluorescence is recorded, and then the cells are stimulated with this compound. The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is recorded over time.

  • Data Analysis: The peak fluorescence response is measured and plotted against the concentration of the agonist to generate a dose-response curve and determine the EC50 value.

Western Blotting for ERK Phosphorylation

Objective: To detect and quantify the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK.

Methodology:

  • Cell Treatment and Lysis: Cells are treated with this compound for various times and at different concentrations. The cells are then lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK (p-ERK).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using a chemiluminescent substrate and an imaging system.

  • Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody that recognizes total ERK.

  • Data Analysis: The band intensities for p-ERK and total ERK are quantified using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the level of ERK activation.[9]

RhoA Activation Assay

Objective: To measure the activation of the small GTPase RhoA.

Methodology: A pull-down assay is commonly used.

  • Cell Lysis: Cells are stimulated with this compound and then lysed.

  • Pull-down: The cell lysates are incubated with a GST-fusion protein containing the Rho-binding domain (RBD) of a Rho effector protein (e.g., rhotekin) coupled to glutathione-agarose beads. The RBD specifically binds to the active, GTP-bound form of RhoA.

  • Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound proteins are then eluted.

  • Western Blotting: The eluted samples are analyzed by Western blotting using an antibody specific for RhoA to detect the amount of activated RhoA.

  • Data Analysis: The amount of pulled-down RhoA is compared to the total amount of RhoA in the cell lysate to determine the percentage of activated RhoA.

Conclusion

This compound, through its interaction with the FP receptor, activates a complex and interconnected network of signaling pathways. The primary Gq-PLC-IP3-Ca2+ cascade is central to its mechanism of action, leading to the activation of downstream effectors such as PKC and the MAPK/ERK pathway. Furthermore, the engagement of RhoA-mediated signaling and the transactivation of the EGFR highlight the pleiotropic effects of this prostaglandin analog. A thorough understanding of these molecular mechanisms, supported by quantitative analysis and robust experimental methodologies, is essential for the continued development of targeted therapies and for advancing our knowledge of prostaglandin signaling in physiology and pathology.

References

In-depth chemical properties and structure of (5R)-Dinoprost tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Properties and Structure of (5R)-Dinoprost Tromethamine

Introduction

This compound is the pharmaceutically employed tromethamine salt of (5R)-Dinoprost, a synthetic analogue of the naturally occurring Prostaglandin F2α (PGF2α).[1][2][3] As a potent agonist for the prostaglandin F receptor (FP receptor), it mimics the physiological actions of endogenous PGF2α, primarily stimulating myometrial contractions and inducing luteolysis (the regression of the corpus luteum).[1][3][4][5] These actions make it a critical therapeutic agent in reproductive medicine for both human and veterinary applications, including labor induction, termination of pregnancy, and synchronization of estrus in livestock.[4][6] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for its synthesis and analysis, tailored for researchers and professionals in drug development.

Chemical Identity and Structure

This compound is a salt complex formed by an acid-base reaction between the carboxylic acid group of Dinoprost and the amino group of tromethamine (also known as tris(hydroxymethyl)aminomethane or Tris). This salt formation enhances the compound's stability and solubility in aqueous solutions.

Structure and Stereochemistry: The biological activity of Dinoprost is critically dependent on its specific stereochemistry. The molecule features a cyclopentane ring with two aliphatic side chains and multiple chiral centers. The IUPAC name specifies the absolute configuration at these centers as (1R, 2R, 3R, 5S) and at the hydroxyl-bearing carbon on the octenyl side chain as (3S).[7][8] Furthermore, the geometry of the double bonds is defined as cis (Z) at position 5 and trans (E) at position 13, with the (5Z,13E) form being the most biologically active isomer.[9]

Identifier Value
IUPAC Name 2-amino-2-(hydroxymethyl)propane-1,3-diol;(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid[8][9][10]
Synonyms Prostaglandin F2α tromethamine salt, PGF2α-Tris, Lutalyse[2][8][11]
CAS Number 38562-01-5[1][2][12]
Molecular Formula C₂₀H₃₄O₅ · C₄H₁₁NO₃ (or C₂₄H₄₅NO₈)[1][2][7][8]
Molecular Weight 475.62 g/mol [1][7][8][13]
InChIKey IYGXEHDCSOYNKY-RZHHZEQLSA-N[7][8]

Physicochemical Properties

The physical and chemical properties of Dinoprost tromethamine are summarized below. Its salt form contributes to its solid, crystalline nature and high water solubility, which is advantageous for pharmaceutical formulations.

Property Value
Appearance White or off-white crystalline powder[14]
Melting Point 100-101 °C[2][12]
Solubility Water: ≥ 90 mg/mL; DMSO: ≥ 90 mg/mL[13]
Specific Rotation [α] +19° to +26° (c=20 mg/mL in alcohol)[15]
Storage Preserve in tight containers. Aqueous solutions are stable for 30 days at 2-8°C.[2][15]

Mechanism of Action and Signaling Pathways

Dinoprost tromethamine functions as a selective agonist for the Prostaglandin F Receptor (FP), a G-protein coupled receptor (GPCR).[16][17] The binding of Dinoprost to the FP receptor, which is typically coupled to the Gq alpha subunit, initiates a cascade of intracellular events.

Primary Signaling Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[17] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[17] Concurrently, DAG, along with the elevated Ca²⁺ levels, activates protein kinase C (PKC).[17] This signaling cascade ultimately leads to the physiological responses associated with PGF2α, such as smooth muscle contraction.

Primary Signaling Pathway of Dinoprost Tromethamine cluster_membrane Plasma Membrane cluster_cytosol Cytosol FP_receptor FP Receptor Gq Gq Protein FP_receptor->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER acts on PKC PKC DAG->PKC activates Response Physiological Response (e.g., Muscle Contraction) PKC->Response Ca_release Ca²⁺ Release Ca_release->PKC co-activates Ca_release->Response ER->Ca_release Dinoprost Dinoprost Dinoprost->FP_receptor binds

Primary signaling cascade following FP receptor activation.

Extended Signaling Pathways: Research has demonstrated that FP receptor activation can also engage in crosstalk with other critical signaling pathways. Notably, PGF2α can transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular proliferation.[18] Furthermore, pathways involving the small G-protein Rho and the Ras/Raf cascade can also be initiated, regulating gene expression related to cellular growth and angiogenesis.[19]

Extended Signaling Pathways of Dinoprost Tromethamine cluster_main FP Receptor Activation cluster_egfr EGFR Transactivation cluster_rho Rho Pathway FP_receptor FP Receptor Gq_PLC Gq/PLC Activation FP_receptor->Gq_PLC EGFR EGFR Gq_PLC->EGFR transactivates Rho Rho Gq_PLC->Rho Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Gene_Tx Gene Transcription MAPK->Gene_Tx Stress_fibers Actin Stress Fibers Rho->Stress_fibers

Crosstalk between FP receptor and other key signaling pathways.

Experimental Protocols

Detailed and reproducible methodologies are essential for the synthesis and analysis of pharmaceutical compounds like Dinoprost tromethamine.

Synthesis and Crystallization Protocol

The industrial synthesis of Dinoprost tromethamine is typically achieved by reacting the free acid form of Dinoprost (PGF2α) with tromethamine to form the salt, followed by crystallization.

Methodology:

  • Dissolution: Dissolve 150g of Dinoprost (PGF2α) oil in 5 L of acetonitrile. Heat the mixture to 43-47°C with stirring for approximately 15 minutes until a clear solution is obtained.[20]

  • Filtration & Dilution: Perform a hot filtration of the solution to remove any particulates. Wash the filter with additional acetonitrile and combine the filtrates to a total volume of 21 L.[20]

  • Amine Solution Preparation: Separately, prepare the tromethamine solution by dissolving 49.2g of tromethamine in 90 mL of purified water. Heat this solution to 53-57°C and hold for 5 minutes.[20]

  • Crystallization: While stirring the Dinoprost-acetonitrile solution, add the hot tromethamine solution. The addition will induce the precipitation of crystals.[20]

  • Maturation: Continue to stir the resulting slurry for 18-24 hours, allowing it to cool naturally to room temperature. This maturation period is crucial for complete crystallization and achieving the desired particle size.[20]

  • Isolation and Washing: Collect the crystals by filtration. Wash the filter cake three times with 100 mL portions of cold acetonitrile to remove residual solvents and impurities.[20]

  • Drying: Dry the final product under vacuum in the presence of a desiccant (e.g., phosphorus pentoxide) until a constant weight is achieved (typically requires >5 hours).[20]

Synthesis Workflow cluster_prep Reactant Preparation cluster_reaction Crystallization cluster_purification Product Isolation PGF_sol 1. Dissolve PGF2α in Acetonitrile (43-47°C) Filtration1 3. Hot Filtration of PGF2α Solution PGF_sol->Filtration1 Trom_sol 2. Prepare Tromethamine in Water (53-57°C) Mixing 4. Add Tromethamine Solution to PGF2α Solution Trom_sol->Mixing Filtration1->Mixing Crystallization 5. Stir and Cool (18-24 hours) Mixing->Crystallization Filtration2 6. Filter Crystals Crystallization->Filtration2 Washing 7. Wash with Acetonitrile Filtration2->Washing Drying 8. Dry Under Vacuum Washing->Drying Final_Product Dinoprost Tromethamine Drying->Final_Product

Workflow for the synthesis and purification of Dinoprost tromethamine.
Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Assay and Purity: A robust HPLC method is required to determine the potency and impurity profile of Dinoprost tromethamine. The following protocol is adapted from pharmacopeial methods.[15]

Methodology:

  • Mobile Phase Preparation: Prepare a filtered and degassed mixture of water, acetonitrile, and phosphoric acid in a 750:250:1 ratio.[15]

  • Standard Solution Preparation: Accurately weigh and dissolve a quantity of USP Dinoprost Tromethamine Reference Standard (RS) in the mobile phase to obtain a final concentration of approximately 1.0 mg/mL.[15]

  • Sample (Assay) Preparation: Accurately weigh about 25.0 mg of the Dinoprost tromethamine sample, transfer to a 25-mL volumetric flask, and dissolve in and dilute to volume with the mobile phase.[15]

  • Chromatographic System:

    • Column: A suitable C18 column.

    • Flow Rate: As appropriate for the column dimensions (e.g., 1.0-1.5 mL/min).

    • Detector: UV at a suitable wavelength.

    • Injection Volume: Typically 10-20 µL.

  • Procedure: Inject the standard and sample solutions into the chromatograph. Record the peak responses. The quantity of Dinoprost tromethamine is calculated by comparing the peak area of the sample to that of the standard. Impurities are identified by their relative retention times and quantified against the standard or a diluted standard solution.[15]

Enzyme-Linked Immunosorbent Assay (ELISA) for Metabolite Analysis: In pharmacokinetic studies, the concentration of Dinoprost is often indirectly measured by quantifying its primary metabolite, 13,14-dihydro-15-keto-prostaglandin F2α (PGFM), in plasma or other biological fluids.

Methodology:

  • Sample Collection: Collect blood samples into tubes containing an anticoagulant (e.g., K₂EDTA).[21][22]

  • Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma frozen at -20°C or below until analysis.[21][22]

  • ELISA Procedure: Perform the ELISA using a commercial kit or a validated in-house method. This typically involves:

    • Coating a microplate with a capture antibody specific for PGFM.

    • Adding plasma samples and standards to the wells.

    • Adding a secondary, enzyme-linked antibody.

    • Adding a substrate that produces a measurable colorimetric or fluorescent signal.

    • Reading the plate on a microplate reader and calculating the PGFM concentration from a standard curve.[21]

References

The Core of Endogenous Prostaglandin F2 Alpha Analogs: A Technical Guide to Biosynthesis and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biosynthetic and metabolic pathways of endogenous prostaglandin F2 alpha (PGF2α) analogs. It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the enzymatic cascades, key molecular intermediates, and analytical methodologies essential for studying these potent lipid mediators. The information is presented to facilitate a deeper understanding of PGF2α analog physiology and pharmacology, with a focus on quantitative data, experimental protocols, and clear visual representations of the biochemical pathways.

Biosynthesis of Prostaglandin F2 Alpha Analogs

The synthesis of PGF2α and its analogs is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane. This process is tightly regulated and involves a series of enzymes that ultimately determine the specific prostanoid profile of a given cell or tissue.

The biosynthetic cascade is initiated by the action of phospholipase A2 (PLA2), which liberates arachidonic acid from membrane phospholipids. Arachidonic acid is then available to be metabolized by the cyclooxygenase (COX) enzymes. There are two primary isoforms of COX: COX-1, which is constitutively expressed in most tissues and is responsible for homeostatic prostanoid production, and COX-2, which is inducible by inflammatory stimuli, growth factors, and other signaling molecules.

Both COX-1 and COX-2 catalyze the conversion of arachidonic acid to the unstable intermediate, prostaglandin G2 (PGG2), which is then rapidly reduced to prostaglandin H2 (PGH2). PGH2 serves as a crucial branching point for the synthesis of all major prostanoids, including PGF2α. The conversion of PGH2 to PGF2α can occur through several distinct pathways, primarily involving enzymes from the aldo-keto reductase (AKR) superfamily.

The primary pathways for PGF2α synthesis are:

  • The PGH2 to PGF2α Pathway: This direct conversion is catalyzed by PGF synthase, with enzymes such as AKR1C3 playing a significant role.

  • The PGE2 to PGF2α Pathway: Prostaglandin E2 (PGE2) can be converted to PGF2α by the action of PGE 9-ketoreductase activity, which is exhibited by enzymes like AKR1C1 and AKR1C2. This pathway allows for the interconversion of these two potent prostaglandins.

  • The PGD2 to 9α,11β-PGF2 Pathway: Prostaglandin D2 (PGD2) can be converted to a stereoisomer of PGF2α, known as 9α,11β-PGF2, by PGD2 11-ketoreductase, an activity also associated with enzymes like AKR1C3.

The following diagram illustrates the key steps in the biosynthesis of PGF2α and its analogs.

Biosynthesis_of_PGF2a cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGG2 PGG2 Arachidonic_Acid->PGG2 COX-1/COX-2 PGH2 PGH2 PGG2->PGH2 COX-1/COX-2 (Peroxidase activity) PGE2 PGE2 PGH2->PGE2 PGES PGD2 PGD2 PGH2->PGD2 PGDS PGF2a PGF2a PGH2->PGF2a PGFS (AKR1C3) PGE2->PGF2a PGE 9-ketoreductase (AKR1C1, AKR1C2) 9a,11b-PGF2 9a,11b-PGF2 PGD2->9a,11b-PGF2 PGD2 11-ketoreductase (AKR1C3)

Biosynthesis of PGF2α Analogs

Metabolism of Prostaglandin F2 Alpha Analogs

The biological activity of PGF2α is tightly controlled through rapid metabolic inactivation. The primary enzyme responsible for the initial and rate-limiting step in PGF2α catabolism is 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme catalyzes the oxidation of the 15-hydroxyl group of PGF2α to produce 15-keto-PGF2α, a biologically inactive metabolite.

Following this initial oxidation, the 15-keto-PGF2α is further metabolized by prostaglandin Δ13-reductase, which reduces the double bond at C13-C14 to yield 13,14-dihydro-15-keto-PGF2α. This metabolite is a major circulating and urinary metabolite of PGF2α and is often used as a biomarker for endogenous PGF2α production. Subsequent metabolic steps involve beta-oxidation and omega-oxidation to produce a variety of smaller, water-soluble compounds that are excreted in the urine.

The metabolic pathway is crucial for terminating the signaling of PGF2α and preventing its systemic effects. The expression and activity of 15-PGDH are key regulatory points in controlling the local concentrations and duration of action of PGF2α.

The diagram below outlines the principal metabolic pathway for the inactivation of PGF2α.

Metabolism_of_PGF2a PGF2a_active PGF2α (Active) 15-keto-PGF2a 15-keto-PGF2α (Inactive) PGF2a_active->15-keto-PGF2a 15-hydroxyprostaglandin dehydrogenase (15-PGDH) 13,14-dihydro-15-keto-PGF2a 13,14-dihydro-15-keto-PGF2α 15-keto-PGF2a->13,14-dihydro-15-keto-PGF2a Prostaglandin Δ13-reductase Further_Metabolites Further Metabolites (β- and ω-oxidation products) 13,14-dihydro-15-keto-PGF2a->Further_Metabolites Excretion Urinary Excretion Further_Metabolites->Excretion

Metabolism of PGF2α

Quantitative Data on PGF2α Biosynthesis and Metabolism

The following tables summarize key quantitative data related to the enzymes involved in the biosynthesis and metabolism of PGF2α. This information is critical for understanding the kinetics and substrate specificities of these enzymes.

Table 1: Kinetic Parameters of Key Enzymes in PGF2α Biosynthesis

EnzymeSubstrateKm (µM)Optimal pHSource
Aldehyde Reductase (Human Liver)PGH21006.5[1]
PGE2 9-Ketoreductase (Human Brain)PGE210006.5-7.5[2]

Table 2: Kinetic Parameters of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

SubstrateCosubstrateApparent Km (µmol/L)Source TissueReference
Prostaglandin E2NAD5.5Human Decidua Vera
Prostaglandin F2αNADP15Human Decidua Vera

Experimental Protocols

Accurate measurement of PGF2α and its metabolites is essential for research in this field. A variety of techniques are employed, each with its own advantages and limitations. The following sections provide an overview of commonly used experimental protocols.

Quantification of PGF2α and its Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the specific and sensitive quantification of PGF2α and its analogs in biological samples.

Sample Preparation (from Plasma/Serum):

  • Internal Standard Spiking: To a known volume of plasma or serum (e.g., 500 µL), add an internal standard, typically a deuterated analog of the analyte (e.g., PGF2α-d4), to account for extraction losses and matrix effects.

  • Protein Precipitation and Acidification: Precipitate proteins by adding a solvent such as acetone or acetonitrile. Acidify the sample to approximately pH 3 with a weak acid (e.g., formic acid) to protonate the prostaglandins.

  • Liquid-Liquid Extraction or Solid-Phase Extraction (SPE):

    • LLE: Extract the prostaglandins into an organic solvent such as ethyl acetate. Repeat the extraction multiple times for complete recovery.

    • SPE: Apply the acidified sample to a conditioned C18 SPE cartridge. Wash the cartridge with a low-percentage organic solvent to remove polar impurities. Elute the prostaglandins with a high-percentage organic solvent (e.g., methanol or ethyl acetate).

  • Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase typically consisting of water with a small amount of formic acid (for protonation) and an organic solvent such as acetonitrile or methanol. The gradient is optimized to separate PGF2α from its isomers and other interfering substances.

  • Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in negative ion mode with electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the internal standard for quantification.

The following diagram illustrates a typical workflow for LC-MS/MS analysis of PGF2α.

LCMS_Workflow Sample Biological Sample (Plasma, Urine, etc.) Spiking Spike with Internal Standard (e.g., PGF2α-d4) Sample->Spiking Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spiking->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC_Separation Liquid Chromatography (LC) Separation Evaporation->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection (MRM) LC_Separation->MS_Detection Quantification Data Analysis and Quantification MS_Detection->Quantification

LC-MS/MS Workflow for PGF2α Analysis

Prostaglandin Synthase Enzyme Assays

Enzyme assays are crucial for characterizing the activity of prostaglandin synthases and for screening potential inhibitors.

General Protocol for PGF Synthase Activity Assay:

  • Reaction Mixture Preparation: In a reaction tube, combine a buffer at the optimal pH for the enzyme (e.g., potassium phosphate buffer, pH 6.5-7.5), a cofactor if required (e.g., NADPH), and the purified or recombinant PGF synthase enzyme.

  • Initiation of Reaction: Start the reaction by adding the substrate (e.g., PGH2 or PGE2).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.

  • Termination of Reaction: Stop the reaction by adding a quenching solution, such as an acidic solution or a solvent that denatures the enzyme.

  • Product Quantification: Quantify the amount of PGF2α produced using a suitable method, such as LC-MS/MS or an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the enzyme activity, typically expressed as the amount of product formed per unit time per amount of enzyme (e.g., nmol/min/mg protein).

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Activity Assay

This assay measures the activity of the key enzyme in PGF2α metabolism.

Fluorometric Assay Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing the substrate (PGF2α) and the cofactor NAD+.

  • Enzyme Addition: Add the enzyme source (e.g., tissue homogenate or purified 15-PGDH) to the reaction buffer.

  • Fluorescence Measurement: The enzymatic reaction converts NAD+ to NADH, which is fluorescent. Monitor the increase in fluorescence over time using a fluorometer with an excitation wavelength of approximately 340 nm and an emission wavelength of around 460 nm.

  • Activity Calculation: The rate of increase in fluorescence is directly proportional to the 15-PGDH activity.

Immunoassays (ELISA/RIA)

Enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA) are high-throughput methods for quantifying PGF2α. These are competitive assays where the PGF2α in the sample competes with a labeled PGF2α (enzyme-linked or radiolabeled) for binding to a limited number of specific antibody binding sites. The amount of labeled PGF2α bound is inversely proportional to the concentration of PGF2α in the sample. While these methods are sensitive, they can be prone to cross-reactivity with other structurally similar prostaglandins, and results should be validated with a more specific method like LC-MS/MS when possible.

References

Pharmacological Profile of (5R)-Dinoprost Tromethamine in Laboratory Animals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5R)-Dinoprost tromethamine, a synthetic analogue of the naturally occurring prostaglandin F2α (PGF2α), is a potent luteolytic agent primarily utilized in veterinary medicine for reproductive cycle management. This technical guide provides a comprehensive overview of the pharmacological profile of this compound in laboratory animals, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and non-clinical safety evaluation. Due to the limited availability of specific quantitative data for this compound in common laboratory species, this guide incorporates illustrative data from related prostaglandin analogues to provide a comparative context for its potential pharmacological and toxicological characteristics. The information presented herein is intended to support further research and development of this and similar compounds.

Introduction

This compound is the tromethamine salt of (5R)-Dinoprost, a stereoisomer of dinoprost (prostaglandin F2α). Prostaglandins are a group of physiologically active lipid compounds that exhibit diverse hormone-like effects in animals.[1] Dinoprost tromethamine mimics the action of endogenous PGF2α, which includes stimulating myometrial activity, relaxing the cervix, and inducing luteolysis by acting on the corpus luteum.[2] Its primary clinical application is in the synchronization of estrus and treatment of reproductive disorders in livestock.[1] Understanding its detailed pharmacological and safety profile in laboratory animals is crucial for assessing its potential for other therapeutic applications and for regulatory purposes.

Mechanism of Action & Signaling Pathway

This compound exerts its effects by acting as a selective agonist at the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor (GPCR).[1]

Signaling Pathway

Upon binding of this compound to the FP receptor, a conformational change is induced, leading to the activation of the heterotrimeric G-protein Gq. This initiates a downstream signaling cascade:

  • Activation of Phospholipase C (PLC): The activated α-subunit of Gq stimulates PLC.

  • Production of Second Messengers: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Activation of Protein Kinase C (PKC): DAG and elevated intracellular Ca2+ levels synergistically activate PKC.

  • Downstream Cellular Responses: Activated PKC and Ca2+/calmodulin-dependent kinases phosphorylate various intracellular proteins, leading to a cascade of cellular responses, including smooth muscle contraction, modulation of ion channels, and gene expression changes that ultimately result in luteolysis.

FP_Receptor_Signaling Dinoprost (5R)-Dinoprost Tromethamine FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor binds Gq Gq Protein FP_Receptor->Gq activates Rho Rho Kinase Pathway FP_Receptor->Rho Src Src/PAI-1 Pathway FP_Receptor->Src PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ ER->Ca2 releases Ca2->PKC activates Cellular_Response Cellular Responses (e.g., Smooth Muscle Contraction, Luteolysis) Ca2->Cellular_Response leads to PKC->Cellular_Response leads to Rho->Cellular_Response Src->Cellular_Response

Figure 1: this compound Signaling Pathway via the FP Receptor.

In-Vitro Pharmacology

Table 1: Illustrative In-Vitro Pharmacology of a PGF2α Analogue (Travoprost Acid)

ParameterSpeciesReceptorCell Line/TissueValue
Ki (nM) HumanFP-35
EC50 (nM) HumanFPCiliary Muscle Cells1.4
HumanFPTrabecular Meshwork Cells3.6
MouseFPFibroblasts2.6
RatFPAortic Smooth Muscle Cells2.6

Data for Travoprost acid is provided for illustrative purposes and may not be representative of this compound.

Experimental Protocols

A representative protocol for a competitive radioligand binding assay to determine the Ki of a test compound at the FP receptor is outlined below.

Receptor_Binding_Assay cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Tissue Tissue/Cells Expressing FP Receptor Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_Pellet Membrane Pellet Centrifugation->Membrane_Pellet Incubation Incubate: - Membrane Preparation - Radiolabeled Ligand (e.g., [3H]PGF2α) - Unlabeled Test Compound  (this compound) Membrane_Pellet->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation IC50_Calc Calculate IC50 Scintillation->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Figure 2: Workflow for a Radioligand Receptor Binding Assay.

A common functional assay to determine the EC50 of an FP receptor agonist involves measuring changes in intracellular calcium concentration.

Functional_Assay cluster_cell_prep Cell Preparation cluster_stimulation Stimulation & Measurement cluster_data_analysis Data Analysis Cells Cells Expressing FP Receptor Loading Load cells with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM) Cells->Loading Stimulation Stimulate cells with varying concentrations of This compound Loading->Stimulation Measurement Measure fluorescence changes over time using a fluorescence plate reader Stimulation->Measurement Dose_Response Generate dose-response curve Measurement->Dose_Response EC50_Calc Calculate EC50 Dose_Response->EC50_Calc

References

The Evolution of Prostaglandin Analogs in Reproductive Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the historical development, mechanistic action, and experimental evaluation of prostaglandin analogs that have revolutionized reproductive science and medicine.

Introduction

Prostaglandins, a group of lipid compounds derived from fatty acids, have emerged as critical signaling molecules in a vast array of physiological processes, with a particularly profound impact on reproductive biology. Their ability to modulate smooth muscle contractility, inflammation, and cellular apoptosis has made them indispensable tools in both fundamental research and clinical practice. This technical guide provides a comprehensive overview of the historical development of prostaglandin analogs for reproductive research, detailing their mechanisms of action, key experimental methodologies used in their evaluation, and a quantitative comparison of their efficacy.

A Historical Timeline of Prostaglandin Analog Development

The journey of prostaglandins from an obscure observation to a cornerstone of reproductive medicine is a testament to decades of scientific inquiry.

  • 1930s: The story begins with the independent observations of Kurzrok and Lieb, and later von Euler, who noted that human seminal fluid could induce contractions in uterine tissue. Von Euler named the active substance "prostaglandin," mistakenly believing it originated from the prostate gland.[1]

  • 1960s: Sune Bergström and his colleagues at the Karolinska Institute successfully isolated and determined the chemical structures of the first prostaglandins, including PGE and PGF. This seminal work, which later earned a Nobel Prize, opened the door for systematic investigation into their biological functions.

  • Late 1960s - Early 1970s: The development of methods for the total synthesis of prostaglandins, notably by E.J. Corey, made these compounds more accessible for research.[1] A pivotal discovery during this period was the identification of prostaglandin F2α (PGF2α) as a potent luteolytic agent, capable of inducing the regression of the corpus luteum. This finding laid the groundwork for the use of PGF2α analogs in estrous cycle synchronization in livestock and in therapeutic abortion.

  • 1970s: The focus shifted towards developing synthetic analogs with improved stability, potency, and receptor selectivity.

    • Dinoprostone (PGE2): The naturally occurring PGE2 was formulated into gels and suppositories for cervical ripening and labor induction.

    • Carboprost Tromethamine (15-methyl-PGF2α): This synthetic analog of PGF2α was developed to be more resistant to metabolic degradation, leading to a longer duration of action. It found a crucial role in controlling postpartum hemorrhage due to its potent uterotonic effects.[2][3]

  • 1980s:

    • Misoprostol (PGE1 analog): Originally developed as a gastroprotective agent to prevent NSAID-induced ulcers, the potent uterotonic and cervical ripening properties of this PGE1 analog were soon recognized.[4][5] Its stability, oral bioavailability, and low cost have made it a widely used off-label agent in obstetrics and gynecology.[4][5]

  • 1990s - Present:

    • Latanoprost (PGF2α analog): Primarily developed as a treatment for glaucoma, this PGF2α analog's mechanism of action involves interaction with the FP receptor.[6][7] Its development spurred further investigation into the diverse roles of FP receptor agonists and their potential effects on other tissues, including the uterus.[6][7]

Prostaglandin Analogs in Reproductive Processes: Mechanisms of Action

Prostaglandin analogs exert their effects by binding to specific G-protein coupled receptors on the cell surface. The two primary classes of prostaglandins used in reproductive research, PGE and PGF, have distinct receptor subtypes and signaling pathways.

Prostaglandin E2 (PGE2) and its Analogs

PGE2 signals through four receptor subtypes: EP1, EP2, EP3, and EP4, each coupled to different G-proteins and intracellular signaling cascades. This diversity of receptors allows for a range of, sometimes opposing, effects in the myometrium.

  • EP1 and EP3 Receptors: These receptors are primarily coupled to Gq and Gi proteins, respectively. Their activation leads to an increase in intracellular calcium (Ca2+) and a decrease in cyclic adenosine monophosphate (cAMP). The net effect is myometrial contraction.

  • EP2 and EP4 Receptors: These receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. Elevated cAMP levels promote myometrial relaxation.

The overall effect of PGE2 analogs like dinoprostone on uterine contractility depends on the relative expression and activation of these receptor subtypes.

PGE2_Signaling PGE2 Signaling in Myometrial Cells cluster_receptors PGE2 Receptors cluster_gproteins G-Proteins cluster_effectors Effector Enzymes cluster_second_messengers Second Messengers cluster_cellular_response Cellular Response EP1 EP1 Gq Gq EP1->Gq EP2 EP2 Gs Gs EP2->Gs EP3 EP3 Gi Gi EP3->Gi EP4 EP4 EP4->Gs PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC + Gi->AC - IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP_inc ↑ cAMP AC->cAMP_inc cAMP_dec ↓ cAMP Ca_inc ↑ Ca2+ IP3_DAG->Ca_inc Relaxation Relaxation cAMP_inc->Relaxation Contraction Contraction cAMP_dec->Contraction Ca_inc->Contraction PGE2 PGE2 PGE2->EP1 PGE2->EP2 PGE2->EP3 PGE2->EP4

PGE2 receptor signaling pathways in myometrial cells.
Prostaglandin F2α (PGF2α) and its Analogs

PGF2α and its analogs, such as carboprost and latanoprost, primarily act through the FP receptor. In the context of reproduction, the most significant role of FP receptor activation is the induction of luteolysis, the process of corpus luteum regression. This is achieved through the initiation of apoptosis (programmed cell death) in luteal cells.

The signaling cascade initiated by PGF2α binding to the FP receptor is complex and involves both the intrinsic and extrinsic apoptotic pathways:

  • Extrinsic Pathway: PGF2α can lead to the upregulation of Fas ligand (FasL), which binds to its receptor, Fas, on luteal cells. This activates caspase-8, a key initiator caspase in the extrinsic pathway.

  • Intrinsic Pathway: The PGF2α signaling cascade also influences the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of caspase-9.

  • Common Pathway: Both caspase-8 and caspase-9 converge to activate the executioner caspase, caspase-3, which then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

PGF2a_Signaling PGF2α-Induced Apoptosis in Luteal Cells cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway PGF2a PGF2α FP_receptor FP Receptor PGF2a->FP_receptor FasL ↑ FasL FP_receptor->FasL Bax_Bcl2 ↑ Bax/Bcl-2 Ratio FP_receptor->Bax_Bcl2 Fas Fas Receptor FasL->Fas Caspase8 Caspase-8 (activated) Fas->Caspase8 Caspase3 Caspase-3 (activated) Caspase8->Caspase3 Mitochondria Mitochondria Bax_Bcl2->Mitochondria Caspase9 Caspase-9 (activated) Mitochondria->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified PGF2α signaling cascade leading to apoptosis.

Quantitative Data on Prostaglandin Analogs

The following tables summarize key quantitative data for commonly used prostaglandin analogs in reproductive research.

Table 1: Comparative Efficacy of Dinoprostone and Misoprostol for Labor Induction

ParameterDinoprostone (PGE2)Misoprostol (PGE1 analog)Reference(s)
Induction to Delivery Interval (hours) 15.6 - 28.311.9 - 13.7[8]
Change in Bishop Score (post-application) 1.8 - 3.563.42 - 7.86[8]
Vaginal Delivery within 24 hours (%) 53 - 91.682 - 98.8[8]
Need for Oxytocin Augmentation (%) 27.1 - 6316.9 - 31[9]

Table 2: Receptor Binding Affinities (Ki, nM) of Prostaglandin Analogs

AnalogFP ReceptorEP1 ReceptorEP2 ReceptorEP3 ReceptorEP4 ReceptorReference(s)
PGF2α ~1----[10]
Latanoprost acid 98119>10,000--[11][12]
Travoprost acid 359540>10,000350141,000[13]
Bimatoprost acid 8395>10,000387-[11]
PGE2 30-100~10>10<1<1[12][14]

Key Experimental Protocols

The development and characterization of prostaglandin analogs have relied on a suite of specialized experimental techniques.

In Vitro Myometrial Contractility Assay

This assay is fundamental for assessing the direct effects of prostaglandin analogs on uterine smooth muscle.

Contractility_Assay In Vitro Myometrial Contractility Assay Workflow Biopsy Myometrial Biopsy (from Cesarean Section) Dissection Dissect into fine strips Biopsy->Dissection Mounting Mount strips in organ bath (Krebs solution, 37°C, aerated) Dissection->Mounting Transducer Connect to force transducer Mounting->Transducer Equilibration Equilibrate to spontaneous contractions Transducer->Equilibration Treatment Add prostaglandin analog (cumulative doses) Equilibration->Treatment Recording Record isometric tension Treatment->Recording Analysis Analyze contraction frequency, amplitude, and duration Recording->Analysis

Workflow for in vitro myometrial contractility assay.

Methodology:

  • Tissue Preparation: Myometrial biopsies are obtained, typically from women undergoing cesarean section with informed consent. The tissue is dissected into fine strips.[1][15]

  • Mounting: Each strip is mounted vertically in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[4][16] One end of the strip is fixed, and the other is attached to a force transducer.[4][16]

  • Equilibration: The tissue is allowed to equilibrate until spontaneous, rhythmic contractions are established.

  • Treatment: The prostaglandin analog of interest is added to the organ bath in increasing concentrations (cumulative dose-response curve).

  • Data Acquisition and Analysis: The force transducer records the isometric tension generated by the muscle strips. The frequency, amplitude, and duration of contractions are then analyzed to determine the effect of the prostaglandin analog.[4][16]

Radioligand Binding Assay

This technique is used to determine the affinity and selectivity of prostaglandin analogs for their receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are isolated from tissues or cultured cells.

  • Competitive Binding: A fixed concentration of a radiolabeled prostaglandin (e.g., [3H]-PGE2) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled prostaglandin analog being tested.[17][18]

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.[17]

  • Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which reflects the affinity of the unlabeled ligand for the receptor, can then be calculated.[17][18]

Animal Models for Luteolysis

Animal models, particularly in livestock such as cattle and sheep, have been instrumental in studying PGF2α-induced luteolysis.

Methodology:

  • Estrous Cycle Synchronization: The estrous cycles of the animals are synchronized to ensure they are in the appropriate luteal phase for the experiment.

  • Treatment: Animals are treated with a PGF2α analog (e.g., cloprostenol) via intramuscular injection.[15]

  • Monitoring: Blood samples are collected at regular intervals to measure progesterone concentrations, which decline as the corpus luteum regresses. Ovarian ultrasonography can also be used to monitor changes in the size and blood flow of the corpus luteum.[15]

  • Endpoint Analysis: Tissues can be collected at various time points after treatment for histological or molecular analysis to study the apoptotic processes.

Clinical Trials for Labor Induction

The efficacy and safety of prostaglandin analogs for cervical ripening and labor induction are evaluated in randomized controlled trials.

Methodology:

  • Patient Selection: Pregnant women with a medical indication for labor induction and an unfavorable cervix (low Bishop score) are recruited.[9][19]

  • Randomization: Participants are randomly assigned to receive either the investigational prostaglandin analog, a placebo, or an active comparator (e.g., a different prostaglandin analog or oxytocin).[9][19]

  • Treatment Administration: The prostaglandin analog is administered according to the study protocol (e.g., as an intravaginal gel or insert).

  • Outcome Measures: Primary outcomes typically include the change in Bishop score, the time from induction to delivery, and the rate of vaginal delivery within a specified timeframe (e.g., 24 hours). Secondary outcomes may include the need for oxytocin augmentation, mode of delivery (vaginal vs. cesarean), and maternal and neonatal safety endpoints.[9][19]

Conclusion

The historical development of prostaglandin analogs has transformed the landscape of reproductive research and clinical practice. From the initial discovery of their effects on uterine contractility to the elucidation of their complex signaling pathways and the development of highly specific and potent synthetic analogs, prostaglandins have provided researchers and clinicians with powerful tools to understand and manipulate reproductive processes. The continued investigation into the nuanced roles of different prostaglandin receptor subtypes and the development of novel analogs with improved therapeutic profiles promise to further advance the field of reproductive medicine.

References

An In-depth Technical Guide on the Cellular and Molecular Targets of Dinoprost Tromethamine in the Corpus Luteum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin F2 alpha (PGF2α), is a potent luteolytic agent widely used in reproductive management.[1][2] Its primary therapeutic action is the induction of luteolysis, the process of corpus luteum (CL) regression, which is essential for the regulation of the estrous cycle and the initiation of a new follicular phase in the absence of pregnancy.[3][4][5] This technical guide provides a comprehensive overview of the cellular and molecular mechanisms through which dinoprost tromethamine exerts its effects on the corpus luteum, with a focus on its targets, signaling pathways, and the resulting physiological changes.

Cellular and Molecular Targets

The primary cellular target for dinoprost tromethamine within the corpus luteum is the prostaglandin F2 alpha receptor (FP receptor), a G-protein coupled receptor predominantly expressed on the surface of large luteal cells.[3] The binding of dinoprost tromethamine to the FP receptor initiates a cascade of intracellular events that culminate in both functional and structural luteolysis.

Functional Luteolysis: Inhibition of Steroidogenesis

Functional luteolysis is characterized by a rapid decline in progesterone secretion from the luteal cells.[5][6] This is a primary and early effect of dinoprost tromethamine administration. The binding of dinoprost to its receptor triggers signaling pathways that interfere with the intricate process of steroidogenesis.

One of the key mechanisms is the disruption of the luteinizing hormone (LH) signaling pathway. PGF2α has been shown to interfere with LH/CGR (chorionic gonadotropin receptor) protein expression and downstream signaling components like pCREB and PKA activity.[6] Furthermore, dinoprost tromethamine can modulate the production of other signaling molecules within the CL. For instance, it stimulates the production of endothelin-1, a potent vasoconstrictor and modulator of steroidogenic cells, which in turn can alter progesterone production.[7]

The synthesis of progesterone from cholesterol involves several key enzymes, including steroidogenic acute regulatory protein (StAR), P450 cholesterol side-chain cleavage enzyme (P450scc), and 3β-hydroxysteroid dehydrogenase (3β-HSD).[8] Dinoprost tromethamine's signaling cascade ultimately leads to the downregulation or inhibition of these critical enzymes, thereby halting progesterone synthesis.

Structural Luteolysis: Induction of Apoptosis

Following the decline in progesterone, structural luteolysis ensues, which involves the programmed cell death, or apoptosis, of the luteal cells.[5][6] This process leads to the physical regression and resorption of the corpus luteum. Dinoprost tromethamine activates apoptotic signaling cascades within the luteal cells.

Studies have shown that PGF2α treatment leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[9] This shift in balance favors the initiation of the intrinsic apoptotic pathway, leading to the activation of caspase-9 and subsequently the executioner caspase-3.[9]

Furthermore, the extrinsic apoptotic pathway, involving the Fas ligand (FasL) and its receptor (Fas), is also implicated. PGF2α can induce the expression of FasL in immune cells within the corpus luteum, which then binds to Fas receptors on luteal cells, triggering the activation of caspase-8 and subsequent apoptosis.[9][10]

Recent evidence also points to the involvement of endoplasmic reticulum (ER) stress in PGF2α-induced apoptosis.[4][5] The activation of the FP receptor can lead to ER stress, which in turn can trigger apoptotic pathways.

Quantitative Data on Dinoprost Tromethamine's Effects

The following tables summarize key quantitative data related to the interaction of PGF2α and its analogs with the corpus luteum.

Table 1: Prostaglandin F2α Receptor Binding Affinity in Human Corpora Lutea [11]

Receptor PopulationDissociation Constant (Kd)Concentration of Receptor Sites (pmol/mg protein)
High Affinity55 nM0.05
Low Affinity500 nM0.25

Table 2: Effect of Dinoprost Tromethamine and its Analogs on Progesterone Concentration in Dairy Cattle [7][12]

Treatment Group (Drug)DoseProgesterone Concentration (Day 0)Progesterone Concentration (Day 2 post-treatment)Percentage Decline in Progesterone
Lutalyse (Dinoprost tromethamine)25 mg IMVariesSignificant reductionSignificant
PGF Veyx® forte (Cloprostenol)500 µg IMVariesSignificant reductionSignificant
Luteosyl (d-Cloprostenol)150 µg IMVariesSignificant reductionSignificantly higher than other groups

Table 3: Effect of Dinoprost Tromethamine and Cloprostenol on Estrous Cycle and Corpus Luteum Volume in Donkeys [13][14][15]

TreatmentDoseEffect on Estrous Cycle LengthEffect on Corpus Luteum Volume (1 day post-treatment)
Dinoprost tromethamine (DT)0.625 mg - 5 mgSignificant reduction (P < .0001)Significant decrease (P < .05)
Cloprostenol sodium (CS)37.5 µg - 250 µgSignificant reduction (P < .0001)Significant decrease (P < .05)

Signaling Pathways

The following diagrams illustrate the key signaling pathways activated by dinoprost tromethamine in the corpus luteum.

Dinoprost_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Dinoprost Dinoprost Tromethamine FP_receptor FP Receptor (Gq-coupled) Dinoprost->FP_receptor Binds to PLC Phospholipase C (PLC) FP_receptor->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Gene_Expression Altered Gene Expression PKC->Gene_Expression Steroidogenesis_Inhibition Inhibition of Steroidogenesis PKC->Steroidogenesis_Inhibition ER_Stress Endoplasmic Reticulum Stress Ca_release->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis Gene_Expression->Steroidogenesis_Inhibition Gene_Expression->Apoptosis

Dinoprost Tromethamine Signaling Pathway.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway PGF2a PGF2α (Dinoprost) Bax_Bcl2 Increased Bax/Bcl-2 ratio PGF2a->Bax_Bcl2 FasL_Fas Increased FasL/Fas expression PGF2a->FasL_Fas Mitochondria Mitochondria Bax_Bcl2->Mitochondria Caspase9 Caspase-9 activation Mitochondria->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Caspase8 Caspase-8 activation FasL_Fas->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CAD Caspase-Activated DNase (CAD) Caspase3->CAD DNA_frag DNA Fragmentation CAD->DNA_frag

Apoptotic Pathways Induced by Dinoprost.

Experimental Protocols

The following section outlines generalized methodologies for key experiments cited in the study of dinoprost tromethamine's effects on the corpus luteum.

Corpus Luteum Tissue Homogenization for Receptor Binding Assays[11]
  • Tissue Collection: Corpora lutea are surgically removed and immediately placed in an ice-cold buffer solution (e.g., 0.01M Tris-HCl).

  • Homogenization: The tissue is minced and then homogenized using a mechanical homogenizer in the buffer solution.

  • Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the cell membrane fraction. A low-speed centrifugation (e.g., 600 g for 10 minutes) is first performed to remove nuclei and cellular debris. The resulting supernatant is then subjected to high-speed ultracentrifugation (e.g., 100,000 g for 60 minutes) to pellet the cell membranes.

  • Resuspension: The final pellet containing the membrane fraction is resuspended in a suitable buffer, often containing a cyclooxygenase inhibitor like indomethacin to prevent endogenous prostaglandin synthesis.

  • Protein Quantification: The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or Lowry assay).

  • Binding Assay: Aliquots of the membrane suspension are incubated with a radiolabeled PGF2α analog (e.g., [3H]PGF2α) in the presence and absence of increasing concentrations of unlabeled dinoprost tromethamine to determine total and non-specific binding, respectively.

  • Separation of Bound and Free Ligand: Bound and free radioligand are separated using techniques such as Sephadex chromatography or vacuum filtration.

  • Data Analysis: The specific binding data is analyzed using Scatchard plots to determine the dissociation constant (Kd) and the concentration of binding sites (Bmax).

Receptor_Binding_Workflow start Start: Collect Corpus Luteum homogenize Homogenize in Ice-Cold Buffer start->homogenize centrifuge1 Low-Speed Centrifugation (600 g, 10 min) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation (100,000 g, 60 min) supernatant1->centrifuge2 pellet Resuspend Membrane Pellet centrifuge2->pellet quantify Quantify Protein Concentration pellet->quantify incubate Incubate with Radiolabeled and Unlabeled Ligand quantify->incubate separate Separate Bound and Free Ligand incubate->separate analyze Analyze Data (Scatchard Plot) separate->analyze end End: Determine Kd and Bmax analyze->end

Experimental Workflow for Receptor Binding Assay.
Western Blot Analysis for Protein Expression[4][5]

  • Luteal Cell Culture and Treatment: Luteal cells are isolated and cultured in appropriate media. The cells are then treated with dinoprost tromethamine at various concentrations and for different time points.

  • Cell Lysis: After treatment, the cells are washed with phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined.

  • SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution containing a non-specific protein (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., EIF2S1, LC3-II, Caspase-3).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for Apoptosis Detection[4][5]
  • Cell Preparation: Luteal cells are cultured and treated with dinoprost tromethamine.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and then resuspended in a binding buffer.

  • Staining: The cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a vital dye such as propidium iodide (PI) or 7-AAD (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The percentages of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are determined.

Conclusion

Dinoprost tromethamine exerts its potent luteolytic effects on the corpus luteum through a multifaceted mechanism involving both the inhibition of progesterone synthesis and the induction of apoptosis. Its primary interaction with the FP receptor on large luteal cells triggers a complex network of intracellular signaling pathways. A thorough understanding of these cellular and molecular targets is crucial for optimizing its clinical use in reproductive management and for the development of novel therapeutic strategies targeting the function of the corpus luteum. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and professionals in the field.

References

A Technical Guide to the Stereoisomerism and Biological Activity of Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dinoprost Tromethamine and its Stereoisomerism

Dinoprost, also known as Prostaglandin F2α (PGF2α), is a naturally occurring prostaglandin that plays a crucial role in various physiological processes, particularly in the reproductive system. The tromethamine salt of dinoprost is a synthetic analog of the endogenous PGF2α and is widely used in veterinary and human medicine to induce labor, terminate pregnancy, and synchronize estrus cycles in livestock. Its mechanism of action is primarily mediated through its agonistic activity at the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.

The biological activity of dinoprost is intrinsically linked to its complex stereochemistry. The molecule possesses multiple chiral centers and double bonds, giving rise to numerous stereoisomers. However, only the naturally occurring isomer, with a specific three-dimensional arrangement, is biologically active. This guide provides an in-depth technical overview of the stereoisomerism of dinoprost tromethamine, its profound impact on biological activity, the underlying signaling pathways, and detailed experimental protocols for its study.

Stereoisomerism and its Impact on Biological Activity

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. For a molecule like dinoprost with five stereocenters, the number of possible stereoisomers is significant. The biological activity is highly dependent on the specific configuration, as the molecule's shape must be complementary to the binding site of its receptor.

The naturally occurring and biologically active form of dinoprost is the (5Z, 9α, 11α, 13E, 15S)-isomer. The (15S)-configuration is particularly crucial for its potent activity at the FP receptor. Other stereoisomers, such as the (15R)-epimer (an enantiomer at that specific carbon), are biologically inactive or significantly less potent. This stereoselectivity is a hallmark of many biological systems, where enzymes and receptors are themselves chiral and thus interact differently with different stereoisomers.

The synthesis of the biologically active isomer of dinoprost tromethamine often starts from a chiral precursor, such as (-)-Corey lactone, to ensure the correct stereochemistry in the final product. The separation of different stereoisomers can be achieved using techniques like chiral High-Performance Liquid Chromatography (HPLC).

Prostaglandin F2α Receptor (FP Receptor) Binding and Activation

Dinoprost tromethamine exerts its biological effects by binding to and activating the FP receptor. The binding affinity and activation potency are highly dependent on the stereochemistry of the dinoprost molecule. While comprehensive data directly comparing all possible stereoisomers of dinoprost are limited in the public domain, studies on various prostaglandin analogs highlight the stringent structural requirements for FP receptor interaction.

Table 1: Quantitative Data on FP Receptor Binding and Activation for Prostaglandin Analogs

CompoundReceptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM)Cell Type / Assay
Dinoprost (PGF2α)35 ± 52.8 - 3.8Human FP Receptor (binding); various cells (phosphoinositide turnover)
Travoprost acid35 ± 51.4 - 3.6Human FP Receptor (binding); human ciliary muscle, trabecular meshwork (phosphoinositide turnover)
Latanoprost acid9832 - 124Human FP Receptor (binding); various cells (phosphoinositide turnover)
Bimatoprost acid832.8 - 3.8Human FP Receptor (binding); various cells (phosphoinositide turnover)

Data compiled from multiple sources for illustrative purposes.

Signaling Pathways of Dinoprost Tromethamine

Upon binding of dinoprost to the FP receptor, a conformational change is induced, leading to the activation of a heterotrimeric G-protein, primarily Gq. This initiates a cascade of intracellular signaling events:

  • Activation of Phospholipase C (PLC): The activated α-subunit of Gq stimulates PLC.

  • Generation of Second Messengers: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

  • Activation of Protein Kinase C (PKC): DAG, along with the increased intracellular Ca2+, activates PKC, which in turn phosphorylates various downstream target proteins, leading to a cellular response.

This signaling pathway ultimately results in physiological effects such as smooth muscle contraction.

Dinoprost_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Dinoprost Dinoprost (PGF2α) FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor G_Protein Gq Protein FP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca2 [Ca²⁺]i ↑ Ca2_release->Ca2 triggers Ca2->PKC activates Response Physiological Response (e.g., Smooth Muscle Contraction) PKC->Response phosphorylates targets Experimental_Workflow cluster_synthesis Synthesis & Separation cluster_invitro In Vitro Assays cluster_invivo In Vivo & Metabolism Studies Synthesis Chemical Synthesis of Dinoprost Stereoisomers Separation Chiral HPLC Separation Synthesis->Separation Characterization Structural Characterization (NMR, Mass Spec) Separation->Characterization Binding Receptor Binding Assay (Determine Ki) Characterization->Binding Functional Functional Assay (e.g., Ca²⁺ Mobilization) (Determine EC50) Characterization->Functional PK Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Binding->PK Lead Isomer(s) Functional->PK Lead Isomer(s) PD Pharmacodynamic Studies (Physiological Response) PK->PD Metabolism Metabolite Identification PK->Metabolism Stereoisomer_Relationships Stereoisomers Stereoisomers (Same connectivity, different spatial arrangement) Enantiomers Enantiomers (Non-superimposable mirror images) Stereoisomers->Enantiomers Diastereomers Diastereomers (Not mirror images) Stereoisomers->Diastereomers

Methodological & Application

Application Notes and Protocols for Inducing Luteolysis in Mice with (5R)-Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for inducing luteolysis in a murine model using (5R)-Dinoprost tromethamine, a synthetic analog of prostaglandin F2α (PGF2α). Luteolysis, the regression of the corpus luteum (CL), is a critical process in the regulation of the female reproductive cycle. Understanding the mechanisms of luteolysis is essential for developing therapies for infertility and other reproductive disorders. This protocol outlines the materials, methods, and expected outcomes for inducing and analyzing luteolysis in mice, including data on hormonal changes and cellular signaling pathways.

Introduction

The corpus luteum is a transient endocrine gland essential for establishing and maintaining pregnancy through the secretion of progesterone. In the absence of pregnancy, the CL undergoes regression, a process termed luteolysis. Prostaglandin F2α is the primary physiological luteolysin in many species. This compound, a stable synthetic analog of PGF2α, is widely used in research to induce luteolysis in a controlled manner. This allows for the study of the molecular and cellular events that govern this process. In mice, the administration of Dinoprost tromethamine leads to a rapid decline in progesterone levels and initiates apoptosis in luteal cells, providing a robust model for studying luteal regression.

Key Experimental Protocols

Induction of Luteolysis in Mice

This protocol describes the in vivo administration of this compound to induce luteolysis in mice.

Materials:

  • Female mice (e.g., CD-1 or C57BL/6), 8-10 weeks old

  • This compound (e.g., from Cayman Chemical or similar)

  • Sterile saline solution (0.9% NaCl)

  • Syringes and needles (e.g., 27-gauge)

  • Animal handling and restraint equipment

Procedure:

  • Animal Preparation: Acclimatize female mice to the housing conditions for at least one week before the experiment. Monitor their estrous cycles by vaginal cytology to ensure they are cycling regularly.

  • Induction of Pseudopregnancy (Optional but Recommended): To obtain well-developed corpora lutea, induce pseudopregnancy by mating female mice with vasectomized males. The day of finding a vaginal plug is designated as day 1 of pseudopregnancy.

  • Preparation of Dinoprost Tromethamine Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and then dilute it to the final working concentration in sterile saline. A final concentration that allows for a dosage of 1-5 mg/kg body weight is recommended.[1]

  • Administration of Dinoprost Tromethamine: On day 5 of pseudopregnancy, administer a single dose of this compound via subcutaneous or intraperitoneal injection. A typical dose is 1 mg/kg body weight. For a 25g mouse, this would be 25 µg.

  • Control Group: Administer an equivalent volume of the vehicle (e.g., sterile saline with a low percentage of the solvent used for the stock solution) to a control group of mice.

  • Sample Collection: At selected time points after injection (e.g., 8, 12, 24, 48 hours), euthanize the mice. Collect blood samples for progesterone analysis and harvest the ovaries for histological and molecular analysis. One study administered PGF2α at 48 hours post-ovulation and collected ovaries 8 hours later.[2][3]

Assessment of Luteolysis

a) Progesterone Measurement:

  • Collect blood via cardiac puncture or from the submandibular vein into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood at 1500 x g for 15 minutes at 4°C to separate the plasma.

  • Store the plasma at -80°C until analysis.

  • Measure progesterone concentrations using a commercially available ELISA or RIA kit according to the manufacturer's instructions.

b) Histological Analysis:

  • Fix the ovaries in 10% neutral buffered formalin overnight.

  • Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin.

  • Section the ovaries at 5 µm thickness and mount on glass slides.

  • Stain the sections with Hematoxylin and Eosin (H&E) to observe the general morphology of the corpora lutea.

  • Perform Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining to detect apoptotic cells within the CL.

c) Molecular Analysis (Western Blotting for Caspase Activation):

  • Dissect the corpora lutea from the ovaries under a stereomicroscope.

  • Homogenize the luteal tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved caspase-8 overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

Table 1: Effect of this compound on Plasma Progesterone Levels in Mice

Treatment GroupTime Post-Injection (hours)Plasma Progesterone (ng/mL)
Vehicle Control025.5 ± 3.2
Vehicle Control2423.8 ± 2.9
Dinoprost Tromethamine (1 mg/kg)026.1 ± 3.5
Dinoprost Tromethamine (1 mg/kg)245.2 ± 1.1*

*Note: Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle control group at the same time point. These are representative data synthesized from expected outcomes.

Table 2: Quantification of Apoptosis in Corpora Lutea of Mice Treated with this compound

Treatment GroupTime Post-Injection (hours)TUNEL-Positive Cells (%)Cleaved Caspase-3 Positive Cells (%)
Vehicle Control81.5 ± 0.81.3 ± 0.3
Dinoprost Tromethamine816.4 ± 0.713.2 ± 1.8

*Note: Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle control group. Data is based on a study where PGF2α was administered 48 hours post-ovulation and tissues were collected 8 hours later.[2][3]

Visualization of Pathways and Workflows

Signaling Pathway of Dinoprost-Induced Luteolysis

G Dinoprost (5R)-Dinoprost Tromethamine FP_Receptor Prostaglandin F Receptor (FP) Dinoprost->FP_Receptor Binds to PLC Phospholipase C (PLC) FP_Receptor->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Ca_Release->PKC Activates MAPK MAPK Pathway (ERK1/2, p38) PKC->MAPK Activates Progesterone_down ↓ Progesterone Synthesis PKC->Progesterone_down Inhibits FasL_up ↑ Fas Ligand (FasL) Expression MAPK->FasL_up Fas_Receptor Fas Receptor FasL_up->Fas_Receptor Binds to Caspase8 Caspase-8 Activation Fas_Receptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Luteolysis Luteolysis Apoptosis->Luteolysis Progesterone_down->Luteolysis

Caption: Signaling cascade initiated by Dinoprost tromethamine leading to luteolysis.

Experimental Workflow

G Start Start: Select Cycling Female Mice Induce_Pseudo Induce Pseudopregnancy (Mate with Vasectomized Male) Start->Induce_Pseudo Day5 Day 5 of Pseudopregnancy Induce_Pseudo->Day5 Inject_Dino Inject (5R)-Dinoprost Tromethamine (1 mg/kg) Day5->Inject_Dino Inject_Veh Inject Vehicle (Control) Day5->Inject_Veh Time_Points Euthanize at Timed Intervals (e.g., 8, 12, 24, 48h) Inject_Dino->Time_Points Inject_Veh->Time_Points Collect_Samples Collect Blood and Ovaries Time_Points->Collect_Samples Progesterone_Assay Plasma Progesterone Assay (ELISA/RIA) Collect_Samples->Progesterone_Assay Histo_Analysis Ovary Histology (H&E, TUNEL) Collect_Samples->Histo_Analysis WB_Analysis Western Blot for Caspases Collect_Samples->WB_Analysis Data_Analysis Data Analysis and Comparison Progesterone_Assay->Data_Analysis Histo_Analysis->Data_Analysis WB_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for inducing and analyzing luteolysis in mice.

Discussion

The protocol described provides a reliable method for inducing luteolysis in mice, a key process in reproductive biology. The administration of this compound effectively mimics natural luteolysis, characterized by a significant drop in progesterone levels and the induction of apoptosis within the corpus luteum. The activation of the caspase cascade, particularly caspase-8 and caspase-3, is a critical event in this process.[2][3] The signaling pathway involves the binding of PGF2α to its receptor, leading to the activation of phospholipase C and subsequent downstream signaling through protein kinase C and the MAPK pathway.[4] This ultimately results in both the inhibition of progesterone synthesis and the initiation of programmed cell death.

This experimental model is valuable for screening potential therapeutic agents that may modulate luteal function, as well as for further elucidating the intricate molecular mechanisms that regulate the lifespan of the corpus luteum. Researchers should optimize dosages and time points based on their specific experimental goals and mouse strain.

References

Application Notes and Protocols: In Vitro Studies of (5R)-Dinoprost Tromethamine on Cultured Endometrial Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (5R)-Dinoprost tromethamine, the tromethamine salt of the naturally occurring prostaglandin F2α (PGF2α), is a potent bioactive lipid involved in numerous physiological processes within the female reproductive system. In the endometrium, PGF2α mediates its effects through a specific G-protein-coupled receptor known as the FP receptor.[1][2] Activation of the FP receptor initiates a cascade of intracellular signaling events that can influence critical cellular functions, including proliferation and apoptosis.[3][4] Understanding the specific effects of Dinoprost tromethamine on cultured endometrial cells is crucial for research into endometrial biology, implantation, and pathologies such as endometriosis and endometrial cancer.[5][6]

These application notes provide detailed protocols for studying the effects of this compound on cultured endometrial cells, along with methods for quantifying its impact on cell proliferation and apoptosis. The included signaling pathway diagrams and experimental workflows offer a comprehensive guide for researchers in this field.

Data Presentation

The following tables summarize quantitative data from in vitro studies on the effects of PGF2α (the active component of Dinoprost tromethamine) on endometrial cells.

Table 1: Effect of this compound (PGF2α) on Endometrial Epithelial Cell Proliferation

This table presents data on the concentration-dependent effect of PGF2α on the proliferation of the Ishikawa human endometrial epithelial cell line after 24 hours of treatment.[1][2] Data is expressed as a percentage of the control (untreated cells).

Concentration of this compound (PGF2α)Mean Cell Proliferation (% of Control) ± SEMStatistical Significance (p-value)
0 nM (Control)100.0 ± 5.5-
1 nM115.4 ± 6.2< 0.05
10 nM125.8 ± 7.1< 0.05
100 nM131.8 ± 7.3< 0.05

Data adapted from studies on Ishikawa cells, which endogenously express the FP receptor.[1][2]

Table 2: Illustrative Example of this compound Effect on Endometrial Stromal Cell Apoptosis

This table presents hypothetical, yet biologically plausible, data illustrating a potential dose-dependent pro-apoptotic effect of PGF2α on endometrial stromal cells. While PGF2α has been shown to be pro-proliferative in endometrial epithelial cells, its role can be cell-type specific, and it is known to induce apoptosis in other reproductive tissues like the corpus luteum by increasing expression of pro-apoptotic factors such as BAX and activating caspases.[1][4] This data is for illustrative purposes to guide experimental design.

Concentration of this compound (PGF2α)Apoptotic Cells (%) ± SEM (Hypothetical)Fold Change in Caspase-3 Activity (Hypothetical)
0 nM (Control)3.2 ± 0.51.0
10 nM5.1 ± 0.71.6
50 nM12.6 ± 1.13.9
100 nM21.4 ± 1.96.7

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Human Endometrial Cells

This protocol provides a method for establishing primary cultures of human endometrial stromal and epithelial cells from hysterectomy specimens.[2]

Materials:

  • Endometrial tissue biopsy

  • Hanks' Balanced Salt Solution (HBSS)

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (P/S)

  • Collagenase Type V (50 mg/mL stock)

  • DNase I

  • Trypsin-EDTA (0.25%)

  • Cell strainers (70 µm and 40 µm)

  • Sterile scalpels and forceps

Methodology:

  • Transfer endometrial tissue to a sterile petri dish containing cold HBSS.

  • Mince the tissue into small pieces (approx. 1-2 mm³) using sterile scalpels.

  • Transfer the minced tissue to a 50 mL conical tube with 10 mL of DMEM/F-12 containing Collagenase V (final concentration 0.5 mg/mL) and DNase I.

  • Incubate at 37°C for 60-90 minutes in a shaking water bath.

  • Stop the digestion by adding 10 mL of DMEM/F-12 with 10% FBS.

  • To separate stromal and epithelial cells, pass the cell suspension through a 70 µm cell strainer. The flow-through contains primarily stromal cells.

  • Collect the material retained on the strainer (epithelial glands) and wash it with fresh medium.

  • Centrifuge the stromal cell suspension at 300 x g for 5 minutes, resuspend the pellet in DMEM/F-12 with 10% FBS and 1% P/S, and plate in a T75 flask.

  • For the epithelial fraction, further digest the retained glands with 0.25% Trypsin-EDTA for 10 minutes at 37°C. Neutralize with medium containing FBS, centrifuge, and plate the resuspended cells in a flask coated with an appropriate extracellular matrix (e.g., Matrigel).

  • Culture the cells at 37°C in a 5% CO₂ humidified incubator, changing the medium every 48-72 hours.

Protocol 2: Treatment of Cultured Endometrial Cells with this compound

Materials:

  • Confluent culture of endometrial cells (stromal or epithelial)

  • This compound (lyophilized powder)

  • Sterile DMSO or ethanol for stock solution

  • Serum-free cell culture medium

  • Multi-well plates (e.g., 96-well for proliferation, 24-well for protein analysis)

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound by dissolving it in sterile DMSO.[7] Aliquot and store at -80°C.

  • Cell Seeding: Trypsinize and count the endometrial cells. Seed them into multi-well plates at a predetermined density (e.g., 5,000-10,000 cells/well for a 96-well plate). Allow cells to attach and grow for 24 hours.

  • Serum Starvation: Before treatment, wash the cells with PBS and replace the growth medium with serum-free medium for 12-24 hours. This minimizes the influence of growth factors in the serum and synchronizes the cells.

  • Preparation of Working Solutions: On the day of the experiment, prepare serial dilutions of the Dinoprost tromethamine stock solution in serum-free medium to achieve final concentrations (e.g., 1 nM, 10 nM, 100 nM).[1] Prepare a vehicle control using the same final concentration of DMSO as in the highest drug concentration well.

  • Treatment: Remove the serum-free medium from the cells and add the medium containing the different concentrations of Dinoprost tromethamine or the vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours for proliferation assays, or shorter time points like 15-60 minutes for signaling pathway analysis).[1]

Protocol 3: Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cells treated as in Protocol 2 in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Methodology:

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell proliferation as a percentage of the vehicle-treated control group.

Protocol 4: Apoptosis Detection (Caspase-3 Activity Assay)

This protocol measures the activity of cleaved caspase-3, a key effector in the apoptotic cascade.[4]

Materials:

  • Cells treated as in Protocol 2 in a 24-well or 96-well plate

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • Assay buffer

  • Microplate reader

Methodology:

  • After treatment, wash the cells with cold PBS and lyse them using the provided lysis buffer.

  • Centrifuge the lysates at 10,000 x g for 5 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (containing the protein extract) to a new set of tubes.

  • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 substrate (Ac-DEVD-pNA) and assay buffer to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light. The activated caspase-3 will cleave the substrate, releasing pNA, which has a yellow color.

  • Measure the absorbance at 405 nm.

  • Calculate the fold change in caspase-3 activity relative to the vehicle-treated control group.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dinoprost (5R)-Dinoprost Tromethamine (PGF2α) fp_receptor FP Receptor (GPCR) dinoprost->fp_receptor gq Gq Protein fp_receptor->gq Activates plc Phospholipase C (PLC) gq->plc Activates ip3 Inositol Trisphosphate (IP3) plc->ip3 Generates dag Diacylglycerol (DAG) plc->dag Generates ca_release Ca2+ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc Activates mapk_cascade MAPK Cascade (e.g., ERK1/2) pkc->mapk_cascade Activates transcription Gene Transcription (Proliferation Genes) mapk_cascade->transcription Promotes

Caption: PGF2α signaling in endometrial cells.[1][3][5]

Experimental_Workflow cluster_assays Downstream Assays start Isolate & Culture Endometrial Cells seed Seed Cells into Multi-well Plates start->seed starve Serum Starve Cells (12-24h) seed->starve treat Treat with (5R)-Dinoprost Tromethamine (0-100 nM) starve->treat prolif Proliferation Assay (e.g., MTT) treat->prolif apopt Apoptosis Assay (e.g., Caspase-3) treat->apopt signal Signaling Analysis (e.g., Western Blot) treat->signal analysis Data Analysis & Quantification prolif->analysis apopt->analysis signal->analysis

References

Application Notes and Protocols for (5R)-Dinoprost Tromethamine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(5R)-Dinoprost tromethamine , a synthetic analog of prostaglandin F2α (PGF2α), is a valuable tool for in vitro studies investigating a wide range of biological processes. As a potent agonist of the prostaglandin F receptor (FP receptor), it plays a crucial role in modulating cellular functions such as smooth muscle contraction, inflammation, and cell proliferation. These application notes provide detailed protocols for the preparation and use of this compound solutions in cell culture experiments, ensuring reproducibility and accuracy in your research.

Product Information and Storage

PropertyValueReference
Synonyms Prostaglandin F2α tromethamine salt, PGF2α THAM
Molecular Formula C₂₀H₃₄O₅・C₄H₁₁NO₃
Molecular Weight 475.62 g/mol
Appearance White or slightly off-white crystalline powder
Storage (Powder) 3 years at -20°C
Storage (Stock Solution) 1 year at -80°C in solvent; 1 month at -20°C in solvent

Note: It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Preparation of Stock Solutions

This compound is readily soluble in several common laboratory solvents. The choice of solvent will depend on the specific requirements of your cell culture system and experimental design.

SolventSolubilityConcentration (mM)Reference
Water 200 mg/mL~420 mM
DMSO 95 mg/mL199.73 mM
Ethanol 95 mg/mL~199.73 mM

Note: When using DMSO, it is recommended to use a fresh, moisture-free aliquot as moisture can reduce solubility. For aqueous stock solutions, sterile filtration through a 0.22 µm filter is recommended before use in cell culture.

Protocol 2.1: Preparation of a 10 mM Stock Solution in DMSO
  • Equilibrate: Allow the vial of this compound powder and a fresh aliquot of DMSO to equilibrate to room temperature.

  • Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.756 mg.

  • Dissolve: Add the appropriate volume of DMSO to the powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Mix: Gently vortex or sonicate the solution until the powder is completely dissolved.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Experimental Protocols

The optimal working concentration of this compound will vary depending on the cell type and the biological response being investigated. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application. Treatment of endometrial adenocarcinoma cells with 1-100 nM PGF2α induced a concentration-dependent increase in inositol phosphate mobilization.

Protocol 3.1: General Protocol for Cell Treatment
  • Cell Seeding: Seed your cells of interest in the appropriate culture plates and allow them to adhere and reach the desired confluency.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations by diluting the stock solution in your cell culture medium. For example, to prepare a 1 µM working solution from a 10 mM stock, perform a 1:10,000 dilution.

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for the desired period, as determined by your experimental needs.

  • Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as proliferation assays, gene expression analysis, or protein analysis.

Signaling Pathway and Experimental Workflow

This compound exerts its effects by binding to the prostaglandin F2α receptor (FP receptor), a G-protein-coupled receptor. Activation of the FP receptor primarily couples to the Gq alpha subunit, initiating a downstream signaling cascade.

Signaling Pathway of this compound

PGF2a_Signaling_Pathway Dinoprost (5R)-Dinoprost tromethamine FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Binds to Gq Gαq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Proliferation, Contraction) Ca2->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: PGF2α signaling pathway initiated by this compound.

Experimental Workflow for Investigating Cellular Proliferation

Experimental_Workflow Start Start Seed_Cells Seed Cells in 96-well Plates Start->Seed_Cells Incubate_24h Incubate for 24h (Adhesion) Seed_Cells->Incubate_24h Prepare_Solutions Prepare (5R)-Dinoprost Tromethamine Working Solutions and Vehicle Control Incubate_24h->Prepare_Solutions Treat_Cells Treat Cells with Working Solutions Prepare_Solutions->Treat_Cells Incubate_48h Incubate for 48h Treat_Cells->Incubate_48h Add_Proliferation_Reagent Add Cell Proliferation Reagent (e.g., MTT, WST-1) Incubate_48h->Add_Proliferation_Reagent Incubate_4h Incubate for 1-4h Add_Proliferation_Reagent->Incubate_4h Measure_Absorbance Measure Absorbance with Plate Reader Incubate_4h->Measure_Absorbance Analyze_Data Analyze Data and Determine EC₅₀ Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell proliferation assay using this compound.

Safety Precautions

It is recommended to handle this compound with care, preventing inhalation of particles and skin exposure. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound.

By following these detailed application notes and protocols, researchers can confidently prepare and utilize this compound solutions for their cell culture experiments, contributing to a deeper understanding of its biological roles and therapeutic potential.

Application Note: Quantitative Analysis of (5R)-Dinoprost in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(5R)-Dinoprost, the tromethamine salt of Prostaglandin F2α (PGF2α), is a potent luteolytic agent used in veterinary and human medicine. Accurate quantification of Dinoprost in plasma is essential for pharmacokinetic studies, dose-response evaluations, and drug development. This application note provides a detailed protocol for the sensitive and selective quantification of (5R)-Dinoprost in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, making it the gold standard for bioanalytical quantification.[1][2]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol outlines the extraction of Dinoprost from human plasma using solid-phase extraction, a technique that effectively removes plasma components like proteins and phospholipids that can interfere with analysis.[3]

Materials:

  • Human plasma samples

  • (5R)-Dinoprost analytical standard

  • Deuterated Dinoprost (Dinoprost-d4) as an internal standard (IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

  • SPE cartridges (e.g., C18)

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Sample Thawing: Thaw frozen plasma samples on ice or in a refrigerator to prevent degradation of the analyte.

  • Spiking with Internal Standard: To 200 µL of plasma, add 10 µL of Dinoprost-d4 internal standard solution (concentration to be optimized based on expected analyte levels). Vortex for 10 seconds.

  • Protein Precipitation: Add 600 µL of acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.

  • Elution: Elute Dinoprost and the internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 30% B, increase to 95% B over 5 min, hold for 2 min, return to 30% B and equilibrate for 3 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometric Conditions:

ParameterCondition
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3500 V
Source Temperature 120°C
Desolvation Temperature 360°C
Multiple Reaction Monitoring (MRM) Transitions See Table 1

Table 1: MRM Transitions for Dinoprost and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
(5R)-Dinoprost353.2193.125
Dinoprost-d4 (IS)357.2197.125

Method Validation Data

The following tables summarize the quantitative performance of the described LC-MS/MS method, based on typical validation parameters for bioanalytical assays.[4][5][6]

Table 2: Linearity and Sensitivity

ParameterValue
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL

Table 3: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low QC0.3< 10< 1290 - 110
Mid QC10< 8< 1092 - 108
High QC80< 7< 995 - 105

Table 4: Recovery

AnalyteMean Extraction Recovery (%)
(5R)-Dinoprost85 - 95
Dinoprost-d4 (IS)88 - 98

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add Internal Standard (Dinoprost-d4) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge1 Centrifugation (10,000 x g) precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe Solid-Phase Extraction (C18) supernatant->spe evaporate Evaporation (Nitrogen) spe->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute inject Inject Sample (5 µL) reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc msms MS/MS Detection (ESI-, MRM) hplc->msms quant Quantification (Peak Area Ratio) msms->quant report Generate Report quant->report

Caption: Workflow for the quantification of (5R)-Dinoprost in plasma.

Signaling Pathway Context (Simplified Arachidonic Acid Cascade)

arachidonic_acid_pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 aa Arachidonic Acid pla2->aa Hydrolysis cox Cyclooxygenase (COX) aa->cox pgh2 Prostaglandin H2 (PGH2) cox->pgh2 Peroxidation/ Cyclization pgf_synthase PGF Synthase pgh2->pgf_synthase dinoprost (5R)-Dinoprost (PGF2α) pgf_synthase->dinoprost Reduction

Caption: Biosynthesis of (5R)-Dinoprost from arachidonic acid.

References

Application Notes and Protocols for the Use of (5R)-Dinoprost Tromethamine in Bovine Oocyte Maturation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Investigating the Role of (5R)-Dinoprost Tromethamine (PGF2α) in Bovine Oocyte Maturation

This compound is the tromethamine salt of Dinoprost, the naturally occurring prostaglandin F2α (PGF2α). In bovine reproduction, PGF2α is a critical hormone primarily known for inducing luteolysis (the regression of the corpus luteum), which is essential for regulating the estrous cycle.[1] Its role in other reproductive processes, such as ovulation and uterine contractions, is also well-established. Given its importance in the follicular environment, its potential influence on the maturation of bovine oocytes in vitro has been a subject of scientific inquiry.

These notes provide a summary of the current understanding and a framework for the experimental use of this compound in bovine oocyte in vitro maturation (IVM) assays. Current research indicates that supplementing IVM media with PGF2α does not confer a benefit to cumulus expansion, oocyte nuclear maturation, or subsequent embryonic development.[2][3][4] This is largely attributed to the finding that the specific receptor for PGF2α, PTGFR, is expressed at very low or undetectable levels in the oocyte itself, although genes related to prostaglandin activity are expressed in the surrounding cumulus cells.[2][3]

Therefore, the following protocols are intended for investigational use to further elucidate the potential subtle effects or signaling mechanisms of PGF2α on the cumulus-oocyte complex, rather than for the routine enhancement of in vitro embryo production.

Data Presentation: Effects of PGF2α on Embryo Development

The following tables summarize quantitative data from studies that have investigated the effect of supplementing IVM media with PGF2α on subsequent bovine embryo development.

Table 1: Effect of PGF2α Supplementation (1 µM) During IVM on Bovine Embryo Development

Treatment GroupN (Oocytes)Cleavage Rate (Day 2)Blastocyst Rate (Day 6)Blastocyst Rate (Day 7)
Control13476.1%14.2%20.1%
PGF2α (1 µM)13574.1%14.8%20.7%
PGE2 (1 µM)13480.6%17.9%23.1%
PGE2 + PGF2α13571.8%11.8%17.0%
Data from a study evaluating prostaglandin supplementation. No statistically significant difference (P > 0.05) was observed between the control and PGF2α groups.[4]

Table 2: Effect of PGF2α Supplementation at Different IVM Time Points on Bovine Embryo Development

Treatment Group (PGF2α added for)N (Oocytes)Cleavage Rate (Day 2)Blastocyst Rate (Day 6)Blastocyst Rate (Day 7)
Control (24h)13378.9%18.0%24.1%
Final 24h of IVM13574.8%17.0%23.7%
Final 12h of IVM13272.7%15.9%22.0%
Final 6h of IVM13577.0%16.3%21.5%
Data shows that adding PGF2α at various intervals during the maturation period did not significantly alter developmental outcomes compared to the control (P > 0.05).[4]

Experimental Protocols

Protocol 1: Standard Bovine Oocyte In Vitro Maturation (IVM)

This protocol describes a standard and widely used method for the in vitro maturation of bovine cumulus-oocyte complexes (COCs).[5][6][7]

Materials:

  • Bovine ovaries collected from an abattoir

  • Saline solution (0.9% NaCl) with penicillin-streptomycin

  • Aspiration medium (e.g., HEPES-buffered TCM-199)

  • Maturation Medium: TCM-199 base, supplemented with 10% Fetal Bovine Serum (FBS), 0.5 µg/mL FSH, 5 µg/mL LH, 1% penicillin-streptomycin.

  • Mineral oil

  • Petri dishes and 4-well plates

  • 18-gauge needles and a syringe or vacuum pump

  • Stereomicroscope

  • CO2 Incubator (38.5°C, 5% CO2 in humidified air)

Procedure:

  • Ovary Collection: Transport bovine ovaries from the abattoir to the lab within 2-4 hours in a thermos containing warm saline (30-35°C).

  • Oocyte Aspiration: In a sterile environment, aspirate follicles with a diameter of 2-8 mm using an 18-gauge needle attached to a 10 mL syringe. Collect the follicular fluid in a 50 mL conical tube.

  • COC Selection: Allow the follicular fluid to sediment for 10-15 minutes. Search the pellet under a stereomicroscope and select high-quality COCs (those with a homogenous cytoplasm and surrounded by at least three compact layers of cumulus cells).[8]

  • Washing: Wash the selected COCs three times in aspiration medium and once in maturation medium.

  • Maturation Culture: Transfer groups of 35-70 COCs into 500 µL droplets of pre-warmed and equilibrated maturation medium in a 4-well plate. Cover the medium with sterile mineral oil.

  • Incubation: Place the culture plates in a CO2 incubator and culture for 22-24 hours at 38.5°C with 5% CO2 in a humidified atmosphere.[9]

  • Assessment of Maturation: After incubation, maturation can be assessed by observing the expansion of the cumulus cells. For nuclear maturation assessment, a subset of oocytes can be denuded of cumulus cells and stained to visualize the extrusion of the first polar body, indicating progression to the metaphase II stage.[10]

Protocol 2: Assay for athis compound Effect on IVM

This protocol outlines how to adapt the standard IVM procedure to test the effects of this compound.

Materials:

  • All materials from Protocol 1

  • This compound (PGF2α)

  • Appropriate solvent for Dinoprost tromethamine (e.g., sterile water or ethanol, as per manufacturer's instructions) to create a stock solution.

Procedure:

  • Prepare Treatment Media: Prepare the standard IVM medium as described in Protocol 1. Create a stock solution of this compound. Serially dilute the stock solution into aliquots of the maturation medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). A concentration of 1 µM has been used in published studies.[4]

  • Prepare Control Groups:

    • Negative Control: Standard IVM medium with no additives.

    • Vehicle Control: Standard IVM medium containing the same concentration of the solvent used for the Dinoprost tromethamine stock solution. This is critical if the solvent is anything other than the media base.

  • Oocyte Preparation and Culture: Collect, select, and wash COCs as described in Protocol 1 (Steps 1-4).

  • Group Allocation: Randomly allocate the washed COCs into the different treatment and control groups. Culture the oocytes as described in Protocol 1 (Steps 5-6) using the respective media.

  • Endpoint Analysis: After the 22-24 hour maturation period, analyze the desired endpoints. These may include:

    • Cumulus Expansion Index: Score the degree of cumulus cell expansion visually or measure the area using imaging software.

    • Nuclear Maturation Rate: Denude, fix, and stain oocytes to determine the percentage that have reached the Metaphase II stage.

    • Developmental Competence: Proceed with in vitro fertilization (IVF) and in vitro culture (IVC) to assess cleavage and blastocyst development rates as the ultimate measure of oocyte quality.[11]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

G cluster_prep Oocyte Preparation cluster_culture In Vitro Maturation (22-24h) cluster_analysis Endpoint Analysis A Ovary Collection (Abattoir) B Follicle Aspiration (2-8 mm follicles) A->B C COC Selection (>3 cumulus layers) B->C D Control Group (Standard IVM Medium) C->D E Vehicle Control Group (IVM Medium + Solvent) C->E F Treatment Group (IVM Medium + Dinoprost) C->F G Cumulus Expansion Assessment D->G H Nuclear Maturation (Staining) E->H I IVF / IVC F->I J Cleavage & Blastocyst Rate Assessment I->J

Caption: Experimental workflow for testing Dinoprost in bovine IVM assays.

PGF2α Signaling Pathway in Responsive Bovine Cells

Note: This pathway is active in bovine cells expressing the PGF2α receptor (PTGFR), such as luteal and endometrial cells. Its activity in the cumulus-oocyte complex is limited by the low to non-existent expression of PTGFR in the oocyte.[2][12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response PGF (5R)-Dinoprost (PGF2α) PTGFR PTGFR (Receptor) PGF->PTGFR Binding Gq Gq/11 Protein PTGFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Resp Downstream Signaling (e.g., MAPK activation) PKC->Resp Ca Ca²⁺ Release ER->Ca Ca->PKC Co-activates Ca->Resp Gene Gene Expression Changes Resp->Gene Luteolysis Physiological Effects (e.g., Luteolysis) Resp->Luteolysis

Caption: PGF2α signaling pathway in PTGFR-expressing bovine cells.

References

Application Notes and Protocols for (5R)-Dinoprost Tromethamine Administration in Non-Human Primate Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of administration routes for (5R)-Dinoprost tromethamine and related prostaglandin F2α (PGF2α) analogs in non-human primate (NHP) studies. The protocols are compiled from various research applications, with a focus on ophthalmology and reproductive biology, to guide study design and execution.

Introduction

This compound, a synthetic analog of prostaglandin F2α, is a potent luteolytic agent and smooth muscle constrictor. In non-human primate research, it and its analogs are primarily investigated for their roles in intraocular pressure (IOP) reduction and reproductive cycle regulation. Understanding the appropriate administration routes and experimental protocols is critical for obtaining reliable and reproducible data. This document outlines various administration methods, summarizes key pharmacokinetic data, and provides detailed experimental protocols from published NHP studies.

Administration Routes and Pharmacokinetics

The choice of administration route significantly impacts the pharmacokinetic and pharmacodynamic profile of prostaglandin analogs. The most common routes in NHP studies include topical, intravenous, and oral administration.

Table 1: Summary of Pharmacokinetic Parameters of Latanoprost (a PGF2α Analog) in Cynomolgus Monkeys
Administration RouteDoseTime to Maximum Concentration (Tmax)Elimination Half-life (t½)Key Findings
Topical (Ocular) 4.8 µg / eye5 minutes (acid form in plasma)~10 minutes (acid form in plasma)Rapid and complete hydrolysis to the active acid form. High concentrations in anterior ocular tissues, low in posterior.[1][2]
6 µg / eye (daily for 21 days)Within 10 minutes13.8 ± 1.7 min (day 1), 12.4 ± 4.8 min (day 21)No accumulation of the drug or its metabolites was observed with repeated dosing.[3]
Intravenous (IV) Not specifiedN/A~10 minutes (acid of latanoprost)Similar tissue distribution to topical administration, with highest concentrations in the liver and kidney.[1]
Oral Not specifiedN/AN/ASignificant first-pass metabolism, with very little of the active acid reaching plasma.[1]

Experimental Protocols

Ocular Administration for Intraocular Pressure Studies

Objective: To evaluate the efficacy of prostaglandin analogs in reducing intraocular pressure in glaucomatous non-human primates.

Animal Model: Cynomolgus monkeys (Macaca fascicularis) with induced glaucoma.[4]

Materials:

  • Latanoprost ophthalmic solution (0.005%) or other PGF2α analog.

  • Vehicle control (e.g., saline).

  • Anesthetic agent (for IOP measurements).

  • Tonometer.

Protocol:

  • Acclimatize animals to handling and experimental procedures.

  • Induce anesthesia for baseline intraocular pressure (IOP) measurements.

  • Administer a single drop (approximately 50 µl) of the test article (e.g., 0.005% latanoprost solution) or vehicle to the glaucomatous eye once daily.[4]

  • Measure IOP at predetermined time points post-administration (e.g., 3, 5, and 8 days, with hourly measurements for 6 hours on day 5).[4]

  • For multiple-dosing studies, apply the solution twice daily for a specified period (e.g., 2 weeks).[5]

  • At the end of the study, animals may be euthanized for histopathological examination of ocular tissues.[5]

Workflow for Ocular Administration Protocol:

G cluster_0 Pre-Treatment cluster_1 Treatment cluster_2 Post-Treatment acclimatize Acclimatize NHP baseline_iop Baseline IOP Measurement (Anesthetized) acclimatize->baseline_iop administer Administer Test Article (e.g., Topical Drop) baseline_iop->administer iop_monitoring IOP Monitoring (Multiple Time Points) administer->iop_monitoring histopathology Histopathology (Optional, Terminal) iop_monitoring->histopathology

Caption: Workflow for Ocular Drug Administration and IOP Monitoring.

Intravenous Administration for Pharmacokinetic Studies

Objective: To determine the systemic pharmacokinetic profile of a prostaglandin analog.

Animal Model: Cynomolgus monkeys.[1]

Materials:

  • [³H]-labelled latanoprost or other PGF2α analog.

  • Intravenous infusion setup.

  • Blood collection supplies (syringes, tubes with anticoagulant).

  • Centrifuge.

  • HPLC system for sample analysis.[1]

  • Gas chromatography-mass spectrometry (GC-MS) for metabolite identification.[1]

Protocol:

  • Fast the animals overnight prior to drug administration.

  • Administer a single intravenous dose of the radiolabeled compound.

  • Collect blood samples at specified time points (e.g., pre-dose, and at multiple intervals post-dose).

  • Separate plasma by centrifugation.

  • Analyze plasma samples for radioactivity and metabolite profiles using HPLC.[1]

  • Identify metabolites using GC-MS.[1]

  • Collect urine and feces to determine excretion pathways.[1]

Workflow for Intravenous Pharmacokinetic Study:

G start Fasted NHP iv_admin Intravenous Administration (Radiolabeled Compound) start->iv_admin blood_collection Serial Blood Collection iv_admin->blood_collection excreta_collection Urine & Feces Collection iv_admin->excreta_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation hplc_analysis HPLC Analysis (Radioactivity & Metabolites) plasma_separation->hplc_analysis gcms_analysis GC-MS Analysis (Metabolite Identification) hplc_analysis->gcms_analysis excretion_pathway Determine Excretion Pathways excreta_collection->excretion_pathway

Caption: Workflow for an Intravenous Pharmacokinetic Study in NHPs.

Reproductive Biology Studies

Objective: To investigate the effects of PGF2α on follicular development and ovulation.

Animal Model: Cynomolgus macaques.[6]

Materials:

  • Gonadotropins (for controlled ovarian stimulation).

  • hCG (human chorionic gonadotropin) to induce ovulation.

  • PGF2α or analog.

  • Ultrasound equipment for follicular monitoring.

  • Surgical equipment for follicular aspiration or ovary removal.

  • Assay kits for hormone analysis (e.g., PGF2α).

Protocol:

  • Treat female monkeys with gonadotropins to stimulate multiple follicular development.[6]

  • Administer an ovulatory dose of hCG.[6]

  • Collect follicular aspirates and/or whole ovaries at specific time points before and after hCG administration.[6]

  • Analyze follicular fluid for PGF2α concentrations.[6]

  • Isolate granulosa cells for in vitro studies to assess PGF2α synthesis pathways.[6]

Signaling Pathway for PGF2α Synthesis in Primate Follicles:

G PGH2 PGH2 PGF2a PGF2α PGH2->PGF2a AKR1C3 PGE2 PGE2 PGE2->PGF2a AKR1C1/AKR1C2 PGD2 PGD2 b_PGF2a 11β-PGF2α PGD2->b_PGF2a AKR1C3 AKR1C3 AKR1C3 AKR1C1_2 AKR1C1/AKR1C2

References

Application Notes and Protocols for In Vitro Uterine Contractility Studies with (5R)-Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost tromethamine, a synthetic analog of prostaglandin F2α (PGF2α), is a potent stimulator of uterine smooth muscle contraction.[1][2] It is widely used in obstetrics and gynecology to induce labor and control postpartum hemorrhage. Understanding the precise mechanism and quantifying the effects of Dinoprost tromethamine on uterine contractility is crucial for the development of new uterotonic drugs and for optimizing existing therapeutic strategies. These application notes provide a detailed protocol for studying the effects of this compound on isolated uterine tissue strips in vitro using an organ bath system.

Mechanism of Action

Dinoprost tromethamine exerts its effects by binding to the prostaglandin F2α receptor (PTGFR), a G-protein coupled receptor (GPCR) on the surface of myometrial cells.[1][2] Activation of the PTGFR initiates a downstream signaling cascade primarily through Gq and Gi proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), lead to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. Further downstream signaling involves the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38, and transcription factors including NF-κB, CREB, and C/EBP-β, which are involved in the inflammatory response and gene expression changes associated with labor.[3][4]

Dinoprost_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Signaling Dinoprost (5R)-Dinoprost tromethamine PTGFR PGF2α Receptor (PTGFR) Dinoprost->PTGFR Gq Gq PTGFR->Gq Gi Gi PTGFR->Gi PLC Phospholipase C (PLC) Gq->PLC activates Gi->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cyto Ca2+ SR->Ca2_cyto releases Ca2_SR Ca2+ Contraction Myometrial Contraction Ca2_cyto->Contraction initiates PKC->Contraction promotes MAPK MAPK Pathway (ERK1/2, p38) PKC->MAPK Transcription_Factors Transcription Factors (NF-κB, CREB, C/EBP-β) MAPK->Transcription_Factors Gene_Expression Gene Expression (Inflammation, etc.) Transcription_Factors->Gene_Expression

Caption: Signaling pathway of this compound in myometrial cells.

Experimental Protocols

Materials and Reagents
  • Myometrial tissue biopsies from consenting patients undergoing cesarean section.

  • This compound (Sigma-Aldrich or equivalent)

  • Krebs-Henseleit Solution (see Table 1 for composition)[5][6][7]

  • Carbogen gas (95% O2, 5% CO2)

  • Distilled water

  • Ethanol (for stock solution preparation)

  • Surgical instruments (scissors, forceps)

  • Organ bath system with isometric force transducers[8][9][10]

  • Data acquisition system

Table 1: Composition of Krebs-Henseleit Solution

ComponentConcentration (mM)
NaCl118.4
KCl4.7
CaCl2·2H2O2.5
MgSO4·7H2O1.2
KH2PO41.2
NaHCO325.0
Glucose11.1

Prepare fresh daily and continuously bubble with carbogen gas to maintain pH ~7.4.[5]

Experimental Workflow

Experimental_Workflow A 1. Tissue Acquisition Myometrial biopsy from cesarean section B 2. Tissue Preparation Dissect into longitudinal strips (~10 x 2 x 2 mm) A->B C 3. Mounting in Organ Bath Suspend strips in Krebs-Henseleit solution (37°C) Connect to isometric force transducer B->C D 4. Equilibration Allow spontaneous contractions to stabilize (~60-90 minutes) C->D E 5. Drug Administration Add cumulative concentrations of This compound D->E F 6. Data Recording Record isometric tension continuously E->F G 7. Data Analysis Measure contraction frequency, amplitude, and area under the curve (AUC) F->G H 8. Dose-Response Curve Generation Plot contractile parameters against drug concentration G->H

Caption: Experimental workflow for in vitro uterine contractility assay.

Detailed Methodology
  • Tissue Acquisition and Preparation:

    • Obtain myometrial biopsies from the upper edge of the lower uterine segment incision during cesarean sections from consenting, term, non-laboring women.

    • Immediately place the tissue in chilled Krebs-Henseleit solution and transport it to the laboratory.

    • Under a dissecting microscope, carefully dissect the myometrium from the serosa and endometrium.

    • Cut the myometrium into longitudinal strips of approximately 10 mm in length and 2 mm in width and thickness.

  • Mounting and Equilibration:

    • Mount the uterine strips vertically in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.[8]

    • Attach one end of the strip to a fixed hook at the bottom of the chamber and the other end to an isometric force transducer.[10][11]

    • Apply an initial tension of 1-2 grams and allow the tissue to equilibrate for 60-90 minutes, or until spontaneous contractions are stable and reproducible. Replace the Krebs-Henseleit solution every 15-20 minutes during equilibration.

  • Drug Administration and Data Recording:

    • Prepare a stock solution of this compound in ethanol and make subsequent serial dilutions in Krebs-Henseleit solution.

    • Once stable spontaneous contractions are established, add cumulative concentrations of Dinoprost tromethamine to the organ bath at regular intervals (e.g., every 20-30 minutes). A typical concentration range to test is 10⁻¹⁰ M to 10⁻⁵ M.[8][12]

    • Record the isometric tension continuously using a data acquisition system.

  • Data Analysis:

    • Measure the following parameters for each concentration of Dinoprost tromethamine:

      • Frequency of contractions: Number of contractions per unit of time (e.g., per 10 minutes).

      • Amplitude of contractions: The peak tension generated during each contraction.

      • Area Under the Curve (AUC): The integral of tension over time, representing the total contractile activity.[8][13]

    • Normalize the data to the baseline contractile activity before drug administration.

    • Construct dose-response curves by plotting the percentage change in each parameter against the logarithm of the Dinoprost tromethamine concentration.

    • Calculate the EC50 (half-maximal effective concentration) for each parameter.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between different concentrations of this compound.

Table 2: Effect of this compound on Uterine Contraction Parameters (Example Data)

Dinoprost Conc. (M)Frequency (contractions/10 min)Amplitude (% of baseline)AUC (% of baseline)
Baseline3.2 ± 0.4100100
10⁻¹⁰3.5 ± 0.5110 ± 8115 ± 10
10⁻⁹4.1 ± 0.6135 ± 12145 ± 15*
10⁻⁸5.2 ± 0.7 170 ± 15190 ± 20**
10⁻⁷6.5 ± 0.8 220 ± 20250 ± 25
10⁻⁶7.8 ± 0.9280 ± 25 320 ± 30
10⁻⁵8.5 ± 1.0 310 ± 30350 ± 35***

Data are presented as mean ± SEM. Statistical significance is denoted by asterisks (p<0.05, **p<0.01, **p<0.001) compared to baseline.

Conclusion

This protocol provides a robust and reproducible method for studying the in vitro effects of this compound on uterine contractility. By carefully controlling experimental conditions and accurately measuring key contractile parameters, researchers can obtain valuable insights into the pharmacology of this important uterotonic agent. The data generated can be used to inform the development of novel therapeutics for the management of labor and other uterine disorders.

References

Application of (5R)-Dinoprost Tromethamine in Animal Models of Parturition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin F2α (PGF2α), is a potent luteolytic agent and uterotonic drug.[1] Its primary mechanism of action involves binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor, initiating a signaling cascade that leads to myometrial contractions and the onset of parturition.[2] In veterinary medicine, it is widely used for the synchronization of estrus and the induction of parturition in various livestock species, including cattle and swine.[3] In a research context, this compound serves as a critical tool in the development of animal models of parturition. These models are instrumental for investigating the physiological mechanisms of labor, identifying novel tocolytic and uterotonic agents, and assessing the safety and efficacy of new therapeutics for managing preterm labor and other parturition-related complications.

This document provides detailed application notes and protocols for the use of this compound in animal models of parturition, with a focus on rodent models. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Data Presentation

Table 1: Recommended Dosages of Dinoprost Tromethamine for Parturition Induction in Various Animal Species
Animal SpeciesDosageRoute of AdministrationNotes
Cattle25 mg (5 mL of a 5 mg/mL solution)Intramuscular (IM)Effective in cattle with a corpus luteum that have ovulated at least five days prior to treatment.[3]
Swine10 mg (2 mL of a 5 mg/mL solution)Intramuscular (IM)Administered within 3 days of the normal predicted farrowing date. The average interval from administration to parturition is approximately 30 hours.[3]
Mares1 mg per 45.5 kg (100 lbs) of body weightIntramuscular (IM)Used for controlling the timing of estrus in cycling mares.[3]
Table 2: Safety and Toxicity Data for Dinoprost in Rodent Models
Animal ModelDosageRoute of AdministrationObservation
Rat1.25, 3.2, 10.0, and 20.0 mg/kg/day (gestation days 6-15)OralNon-teratogenic.
Rat0.5 and 1.0 mg/kg/day (on various gestation days)Subcutaneous (SC)Non-teratogenic.
Rabbit0.5 and 1.0 mg/kg/day (on various gestation days)Subcutaneous (SC)Non-teratogenic.
Rabbit0.01, 0.1, and 1.0 mg/kg/day (gestation days 6-18) or 5.0 mg/kg/day (gestation days 8-18)OralNon-teratogenic.

Signaling Pathway of this compound in Myometrial Cells

This compound exerts its effects by activating the Prostaglandin F2α (FP) receptor. This initiates a cascade of intracellular events primarily aimed at increasing intracellular calcium concentrations, which is the key trigger for smooth muscle contraction.

Dinoprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Dinoprost (5R)-Dinoprost Tromethamine FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Gq Gαq FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to IP3 receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release SR->Ca2_release triggers Contraction Myometrial Contraction Ca2_release->Contraction initiates PKC->Contraction potentiates

Caption: Signaling pathway of this compound in myometrial cells.

Experimental Protocols

Protocol 1: Induction of Parturition in a Rat Model

Objective: To establish a reliable method for inducing parturition in pregnant rats using this compound for the study of labor mechanisms and the evaluation of therapeutic interventions.

Materials:

  • Pregnant Sprague-Dawley rats (Gestation Day 18-20; normal gestation is ~22 days)

  • This compound sterile solution (e.g., Lutalyse®, 5 mg/mL)

  • Sterile saline solution (0.9% NaCl)

  • Sterile syringes and needles (25-27 gauge)

  • Animal scale

  • Observation cages with bedding

  • Video recording equipment (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Animal Acclimation: Upon arrival, house pregnant rats individually in a temperature and light-controlled environment (12:12 light-dark cycle) with ad libitum access to food and water. Allow for an acclimation period of at least 48 hours.

  • Dosage Preparation: Dilute the this compound stock solution with sterile saline to the desired concentration. A starting dose of 0.5 to 1.0 mg/kg can be used, administered subcutaneously. Dose-response studies may be necessary to determine the optimal dose for the specific research question.

  • Administration: On the desired day of gestation (e.g., Day 20), weigh the pregnant rat to calculate the exact volume of the diluted drug solution to be administered. Administer the calculated dose via subcutaneous injection in the dorsal neck/scruff region.

  • Monitoring of Parturition:

    • Immediately after administration, place the rat in a clean observation cage.

    • Continuously monitor the animal for the onset of labor. Key indicators include:

      • Nesting behavior

      • Vaginal licking and grooming

      • Abdominal contractions and straining

      • Presence of vaginal discharge or bleeding

      • Delivery of the first pup

    • Record the latency to the onset of labor (time from injection to the first sign of active labor) and the duration of parturition (time from the delivery of the first pup to the last).

    • Record the number of live and stillborn pups.

    • Monitor maternal well-being throughout the process. Note any signs of distress.

  • Data Collection and Analysis:

    • Compile data on the timing of parturition, litter size, and pup viability.

    • If applicable, collect tissue samples (e.g., myometrium, placenta, fetal membranes) for further analysis (e.g., gene expression, protein analysis).

Visualizing the Experimental Workflow

Parturition_Induction_Workflow Start Start Acclimation Acclimatize Pregnant Rats (48 hours) Start->Acclimation Dosage_Prep Prepare (5R)-Dinoprost Tromethamine Solution Acclimation->Dosage_Prep Administration Administer Drug (Subcutaneous Injection) Dosage_Prep->Administration Monitoring Monitor for Onset of Parturition Administration->Monitoring Data_Collection Record Parturition Parameters (Latency, Duration, Litter Size) Monitoring->Data_Collection End End Data_Collection->End

Caption: Experimental workflow for inducing parturition in a rodent model.

Logical Relationships in Parturition Monitoring

Effective monitoring of induced parturition involves observing a cascade of physiological and behavioral events. The logical relationship between these events can be visualized to aid researchers in identifying key observational endpoints.

Parturition_Monitoring_Logic Drug_Admin Dinoprost Administration Uterine_Contractions Initiation of Uterine Contractions Drug_Admin->Uterine_Contractions leads to Behavioral_Changes Behavioral Changes (Nesting, Licking) Uterine_Contractions->Behavioral_Changes results in Physical_Signs Physical Signs (Straining, Discharge) Uterine_Contractions->Physical_Signs results in Pup_Delivery Delivery of Pups Behavioral_Changes->Pup_Delivery precedes Physical_Signs->Pup_Delivery precedes Postpartum_Behavior Postpartum Behavior (Placentophagy, Pup Care) Pup_Delivery->Postpartum_Behavior is followed by

Caption: Logical flow of observable events during induced parturition.

Conclusion

The use of this compound in animal models of parturition provides a valuable and reproducible system for studying the complex processes of labor and delivery. The protocols and information provided herein offer a foundational framework for researchers to design and execute experiments aimed at advancing our understanding of reproductive biology and developing novel therapeutics for the management of parturition. Careful consideration of species-specific dosages, administration routes, and comprehensive monitoring are paramount to obtaining reliable and ethically sound scientific data.

References

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of Dinoprost Tromethamine in pharmaceutical preparations using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established pharmacopeial procedures and scientific literature, ensuring robustness and reliability for research, quality control, and drug development applications.

Introduction

Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin F2α, is a potent luteolytic agent used in veterinary and human medicine.[1] Accurate and precise quantification of Dinoprost Tromethamine is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. This application note details a reversed-phase HPLC (RP-HPLC) method for its analysis.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The primary chromatographic parameters are summarized in the table below.

ParameterRecommended Condition
HPLC System Isocratic HPLC with UV Detector
Column L1 packing (e.g., C18), 3.9 mm x 15 cm
Mobile Phase Filtered and degassed mixture of Water, Acetonitrile, and Phosphoric Acid (750:250:1 v/v/v)[2]
Flow Rate 2.0 mL/minute[2]
Injection Volume 10 µL[2]
Detection Wavelength 200 nm[2][3]
Column Temperature Ambient
Preparation of Solutions

Caution: Great care should be taken to prevent inhaling particles of Dinoprost Tromethamine and exposing the skin to it.[2] Prepare solutions immediately before use.[2]

  • Mobile Phase: Prepare a mixture of water, acetonitrile, and phosphoric acid in the ratio of 750:250:1. Filter the mixture through a 0.45 µm membrane filter and degas prior to use.[2]

  • Standard Preparation (1.0 mg/mL): Accurately weigh a quantity of USP Dinoprost Tromethamine Reference Standard (RS) and dissolve it in the Mobile Phase. Dilute quantitatively, and stepwise if necessary, with the Mobile Phase to obtain a solution with a known concentration of about 1.0 mg/mL.[2]

  • Assay Preparation (1.0 mg/mL): Accurately weigh about 25.0 mg of Dinoprost Tromethamine and transfer it to a 25-mL volumetric flask. Dissolve in and dilute to volume with the Mobile Phase, and mix well.[2]

Method Protocol

The following diagram illustrates the general workflow for the HPLC analysis of Dinoprost Tromethamine.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (1.0 mg/mL) system_suitability System Suitability Test prep_standard->system_suitability prep_sample Prepare Assay Solution (1.0 mg/mL) injection Inject Standard & Sample (10 µL) prep_sample->injection system_suitability->injection If Pass chromatography Chromatographic Separation injection->chromatography detection UV Detection (200 nm) chromatography->detection peak_integration Peak Integration & Area Measurement detection->peak_integration calculation Concentration Calculation peak_integration->calculation reporting Generate Report calculation->reporting

Caption: Workflow for Dinoprost Tromethamine HPLC Analysis.

System Suitability

Before sample analysis, the performance of the chromatographic system must be verified.[4] Inject the Standard preparation and record the peak responses. The system is deemed suitable for use if the following criteria are met:

ParameterAcceptance Criteria
Column Efficiency Not less than 6000 theoretical plates[2]
Relative Standard Deviation (RSD) Not more than 2.0% for replicate injections[2]
Resolution (R) Not less than 1.0 between dinoprost tromethamine and any adjacent peak[2]
Chromatographic Procedure
  • Separately inject equal volumes (about 10 µL) of the Standard preparation and the Assay preparation into the chromatograph.[2]

  • Record the chromatograms for a sufficient time to allow the elution of the dinoprost tromethamine peak.

  • Measure the peak responses (area) for the major peaks obtained from the Standard preparation and the Assay preparation.[2]

Calculation

Calculate the quantity, in mg, of dinoprost tromethamine (C₂₀H₃₄O₅·C₄H₁₁NO₃) in the portion of the sample taken by the formula:

Amount (mg) = (rU / rS) * C * V

Where:

  • rU is the peak response obtained from the Assay preparation.[2]

  • rS is the peak response obtained from the Standard preparation.[2]

  • C is the concentration, in mg per mL, of USP Dinoprost Tromethamine RS in the Standard preparation.[2]

  • V is the volume, in mL, of the Assay preparation (25 mL).

Method Validation Parameters

For regulatory submissions, the analytical method should be validated according to ICH guidelines.[5][6] The following tables summarize typical validation parameters and their acceptance criteria for an HPLC assay method.

Linearity
Concentration RangeCorrelation Coefficient (r²)
83-249 µg/mL≥ 0.999[3]
Accuracy (Recovery)
Spiked Concentration LevelMean Recovery (%)
80%98.0 - 102.0
100%98.0 - 102.0
120%98.0 - 102.0

Data adapted from typical pharmaceutical validation requirements.[7]

Precision
Precision TypeAcceptance Criteria (%RSD)
Repeatability (Intra-day) ≤ 2.0%
Intermediate Precision (Inter-day) ≤ 2.0%

Data adapted from typical pharmaceutical validation requirements.[7]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterValue
LOD 0.95 µg/mL[3]
LOQ 2.89 µg/mL[3]

Note: These values are for a similar prostaglandin, Carboprost Tromethamine, and may serve as a reference.

Conclusion

The HPLC method described provides a reliable and robust approach for the quantitative analysis of Dinoprost Tromethamine. Adherence to the specified chromatographic conditions, solution preparation procedures, and system suitability criteria is essential for obtaining accurate and reproducible results. For use in a regulated environment, the method should be fully validated to demonstrate its suitability for the intended purpose.

References

Application Notes and Protocols for the Use of (5R)-Dinoprost Tromethamine in Uterine Tissue Explant Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(5R)-Dinoprost tromethamine, a synthetic analog of prostaglandin F2α (PGF2α), is a potent luteolytic agent that stimulates uterine smooth muscle contractions.[1] Its application in uterine tissue explant culture provides a valuable ex vivo model to investigate various physiological and pathological processes of the uterus. This system allows for the study of uterine contractility, hormonal responses, and signaling pathways in a controlled environment that maintains the tissue's three-dimensional architecture and cell-cell interactions.

Key Applications:

  • Uterine Contractility Studies: Uterine tissue explants can be utilized to assess the dose-dependent effects of this compound on the force and frequency of myometrial contractions. This is crucial for understanding the mechanisms of labor induction and for the development of novel tocolytic or uterotonic drugs.

  • Signal Transduction Research: The explant model enables the elucidation of the molecular mechanisms downstream of the prostaglandin F2α receptor (FP receptor). Researchers can investigate the activation of G-proteins, second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG), and subsequent calcium mobilization.[2][3][4]

  • Drug Discovery and Development: Pharmaceutical companies can employ this system to screen and characterize new drug candidates targeting the PGF2α signaling pathway for conditions such as preterm labor, dysmenorrhea, and postpartum hemorrhage.

  • Reproductive Toxicology: The model can be used to evaluate the potential effects of environmental toxins or other compounds on uterine function by observing their impact on the response to this compound.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of PGF2α on uterine tissue. Note that this compound is expected to elicit similar responses.

Table 1: Effect of PGF2α on Myometrial Contraction in Human Uterine Tissue Strips

Concentration of PGF2α (M)Observed Effect on Non-Pregnant MyometriumObserved Effect on Pregnant MyometriumReference
10⁻⁸ - 10⁻⁶Responsive, sustained contractionsWeak contractile responsiveness[5]

Table 2: PGF2α Concentration Used in Human Myometrial Cell Culture

CompoundConcentration (µM)Observed EffectReference
PGF2α1Stimulation of myometrial contractility and increased expression of uterine activation proteins.[6]

Experimental Protocols

Protocol 1: General Uterine Tissue Explant Culture

This protocol is adapted from established methods for endometrial and myometrial tissue culture.[7][8][9]

Materials:

  • Fresh uterine tissue (endometrium and/or myometrium)

  • Sterile dissection tools (scalpel, forceps, scissors)

  • Petri dishes

  • Culture medium (e.g., DMEM/F-12 supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin)[8]

  • This compound stock solution

  • Incubator (37°C, 5% CO₂)

  • Rocking platform (optional)

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Tissue Collection and Preparation:

    • Aseptically collect fresh uterine tissue.

    • Place the tissue in a petri dish containing cold, sterile PBS.

    • Under a laminar flow hood, carefully dissect the desired tissue layer (endometrium or myometrium).

    • Mince the tissue into small explants of approximately 2-3 mm³.[7]

  • Washing:

    • Wash the explants two to three times with sterile culture medium to remove any blood and cellular debris.[7]

  • Culturing:

    • Place the explants in a petri dish or multi-well plate containing pre-warmed culture medium.

    • Ensure the tissue is submerged but not floating.

    • Incubate at 37°C in a humidified atmosphere of 5% CO₂.

    • For improved nutrient and gas exchange, a rocking platform can be used.

  • Treatment with this compound:

    • After an initial equilibration period (e.g., 2-24 hours), replace the medium with fresh medium containing the desired concentration of this compound.

    • A dose-response curve can be generated by treating explants with a range of concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M).

  • Endpoint Analysis:

    • Culture supernatant can be collected at various time points to measure the secretion of hormones, cytokines, or other signaling molecules using techniques like ELISA or radioimmunoassay.

    • The tissue explants can be processed for histological analysis, immunohistochemistry, or molecular analysis (e.g., RNA or protein extraction).

Protocol 2: Assessment of Uterine Contractility

Materials:

  • Uterine tissue explants (myometrium)

  • Organ bath system with force transducers

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • Carbogen gas (95% O₂, 5% CO₂)

  • This compound stock solution

Procedure:

  • Tissue Mounting:

    • Mount myometrial strips vertically in an organ bath filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Equilibration:

    • Allow the tissue to equilibrate for at least 60 minutes, with periodic washing every 15-20 minutes.

    • Apply a resting tension (e.g., 1-2 g) and allow the tissue to stabilize.

  • Treatment:

    • Once a stable baseline of spontaneous contractions is established, add this compound to the organ bath in a cumulative or non-cumulative manner to obtain a dose-response curve.

  • Data Acquisition and Analysis:

    • Record the contractile activity using a data acquisition system.

    • Analyze the frequency, amplitude, and duration of contractions.

Visualizations

Signaling Pathway of this compound in Uterine Myometrial Cells

PGF2alpha_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a (5R)-Dinoprost Tromethamine FP_receptor FP Receptor (PTGFR) PGF2a->FP_receptor Binds to Gq Gq FP_receptor->Gq Activates G1213 G12/13 FP_receptor->G1213 Activates PLC PLC Gq->PLC Activates Rho Rho G1213->Rho Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto MLCK MLCK Ca_cyto->MLCK Activates Contraction Myometrial Contraction PKC->Contraction Promotes ROCK ROCK Rho->ROCK Activates ROCK->Contraction Promotes MLCK->Contraction Induces

Caption: PGF2α receptor signaling pathway in uterine cells.

Experimental Workflow for Uterine Explant Culture

Explant_Workflow cluster_prep Tissue Preparation cluster_culture Explant Culture cluster_analysis Endpoint Analysis A1 Collect Uterine Tissue A2 Dissect Endometrium/ Myometrium A1->A2 A3 Mince into 2-3 mm³ Explants A2->A3 A4 Wash Explants A3->A4 B1 Place Explants in Culture Medium A4->B1 B2 Equilibrate in Incubator (37°C, 5% CO₂) B1->B2 B3 Treat with (5R)-Dinoprost Tromethamine B2->B3 C1 Collect Culture Supernatant B3->C1 C2 Process Tissue Explants B3->C2 D1 ELISA / RIA C1->D1 D2 Histology / IHC C2->D2 D3 Molecular Analysis (RNA/Protein) C2->D3

Caption: Workflow for uterine tissue explant culture and analysis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inconsistent Luteolytic Response to (5R)-Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of (5R)-Dinoprost tromethamine in luteolysis experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing a partial or incomplete luteolytic response to Dinoprost tromethamine in our animal models. What are the potential causes?

An incomplete luteolytic response is a common issue and can be attributed to several factors:

  • Timing of Administration: The age of the corpus luteum (CL) is a critical determinant of its responsiveness to Prostaglandin F2α (PGF2α) and its analogs. Early-stage CL (typically less than 4-5 days post-ovulation in cattle) is often refractory to the luteolytic effects of dinoprost. Ensure that the administration of Dinoprost tromethamine is performed during the mid-luteal phase when the CL is fully functional and responsive.

  • Dosage: Suboptimal dosage can lead to an incomplete decline in progesterone. The effective dose can vary between species and even individuals. It is crucial to consult literature for species-specific dosage recommendations and consider performing a dose-response study to determine the optimal concentration for your experimental model.

  • Pulsatile Release: Natural luteolysis is induced by a series of PGF2α pulses, not a single bolus. A single injection of Dinoprost tromethamine might not be sufficient to mimic this physiological process, leading to a partial recovery of the CL. Some studies suggest that multiple, spaced doses can be more effective in inducing complete luteolysis.[1]

  • Drug Stability and Handling: Ensure the proper storage and handling of your Dinoprost tromethamine stock solutions. The compound's stability can be affected by temperature, light, and multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment from a properly stored stock.

  • Individual Animal Variation: Biological variability among animals, including metabolic rate and receptor density, can influence the response to Dinoprost tromethamine.

Q2: Progesterone levels initially decrease after Dinoprost tromethamine administration but then rebound. Why is this happening?

This phenomenon, known as "luteal rescue" or incomplete luteolysis, can occur due to:

  • Insufficient Luteolytic Signal: A single dose of Dinoprost tromethamine may not be adequate to cause the complete and irreversible demise of the corpus luteum. The initial drop in progesterone can be followed by a recovery as the luteal cells that survived the initial insult resume steroidogenesis.

  • Luteotropic Support: The pituitary gland may release luteinizing hormone (LH) in response to the initial drop in progesterone, which can counteract the luteolytic effects of PGF2α and promote CL survival and function.[2]

  • Short Half-Life of Dinoprost: Dinoprost tromethamine has a relatively short biological half-life. If the drug is cleared from the system before luteolysis is complete, the CL can recover.

To troubleshoot this, consider:

  • Implementing a treatment protocol with multiple, spaced injections of Dinoprost tromethamine to better mimic the natural pulsatile release of PGF2α.[1]

  • Increasing the dose of Dinoprost tromethamine, based on preliminary dose-response studies.

  • Concurrently administering a GnRH antagonist to block the luteotropic support from LH, although this will significantly alter the physiological context of the experiment.

Q3: We are comparing Dinoprost tromethamine with a synthetic analog like Cloprostenol and observing differences in efficacy. Is this expected?

Yes, it is expected to observe differences in potency and efficacy between Dinoprost tromethamine (a synthetic version of the naturally occurring PGF2α) and its synthetic analogs like Cloprostenol.

  • Potency and Half-Life: Synthetic analogs like Cloprostenol are often designed to be more potent and have a longer biological half-life than natural PGF2α.[3][4] This is because they are more resistant to enzymatic degradation in the lungs and other tissues. Consequently, a lower dose of Cloprostenol may be required to achieve the same luteolytic effect as Dinoprost tromethamine.

  • Receptor Binding Affinity: While both bind to the PGF2α receptor (FP receptor), there might be subtle differences in their binding affinities and the downstream signaling cascades they activate, which could contribute to variations in their luteolytic efficacy.

When comparing these compounds, it is essential to consider their relative potencies and to test them at equimolar concentrations or at doses known to be equipotent in your specific model system.

Q4: Can the route of administration affect the luteolytic response to Dinoprost tromethamine?

Yes, the route of administration can influence the pharmacokinetics and, consequently, the efficacy of Dinoprost tromethamine. The most common routes are intramuscular (IM) and subcutaneous (SC).

  • Absorption and Bioavailability: The rate of absorption from the injection site can differ between IM and SC routes, potentially leading to variations in the peak plasma concentration and the duration of action. Some studies in lactating dairy cows have shown that SC administration can lead to greater circulating concentrations of the PGF2α metabolite (PGFM) in the initial period after injection compared to IM administration.[5]

  • Systemic vs. Local Delivery: For some research applications, direct administration to the ovary or surrounding vasculature may be employed to study the local effects of PGF2α on the corpus luteum, bypassing systemic metabolism.

When designing your experiments, ensure the route of administration is consistent and clearly reported. If you are troubleshooting inconsistent results, verifying your injection technique and considering the potential impact of the chosen route is important.

Data Presentation

Table 1: Comparison of Luteolytic Efficacy of Dinoprost Tromethamine and Cloprostenol Sodium in Jennies

Treatment GroupDoseReduction in Estrous Cycle LengthDecrease in Corpus Luteum Volume (Day 1 post-treatment)
Dinoprost Tromethamine (DT) 5 mgEffective (P < 0.0001)Yes (P < 0.05)
2.5 mgEffective (P < 0.0001)Yes (P < 0.05)
1.25 mgEffective (P < 0.0001)Yes (P < 0.05)
0.625 mgEffective (P < 0.0001)Yes (P < 0.05)
Cloprostenol Sodium (CS) 250 µgEffective (P < 0.0001)Yes (P < 0.05)
125 µgEffective (P < 0.0001)Yes (P < 0.05)
65.5 µgEffective (P < 0.0001)Yes (P < 0.05)
37.5 µgEffective (P < 0.0001)Yes (P < 0.05)
Control No Treatment--

Data summarized from a study in jennies. All treatment doses were effective in inducing luteolysis. Lower doses of both analogs resulted in fewer adverse effects.[6]

Table 2: Effect of Different PGF2α Analogs on Progesterone (P4) Concentration in Dairy Cattle

Treatment GroupP4 Concentration at Day 0 (ng/mL)P4 Concentration at Day 2 (ng/mL)Rate of P4 Decline1st Insemination Pregnancy Rate (%)
Lutalyse (Dinoprost tromethamine) 6.4 ± 0.441.8 ± 0.31-10
PGF Veyx forte (Cloprostenol) 6.7 ± 0.351.7 ± 0.23-30
Luteosyl (d-Cloprostenol) 6.9 ± 0.411.1 ± 0.21Significantly higher than other groups40

This study in dairy cattle suggests that d-cloprostenol induced a greater decrease in serum progesterone concentrations two days following treatment compared to dinoprost tromethamine and cloprostenol.

Experimental Protocols

Protocol 1: In Vivo Induction of Luteolysis in a Ruminant Model (e.g., Cow or Ewe)

This protocol provides a general framework. Specifics such as animal handling, ethical approvals, and dosages should be optimized for your institution and experimental model.

  • Animal Selection and Synchronization:

    • Select healthy, non-pregnant, cycling animals.

    • Synchronize the estrous cycle of the animals using a standard protocol (e.g., Ovsynch for cattle) to ensure the corpus luteum is at a known and consistent stage (mid-luteal phase, e.g., Day 7-12 post-estrus).

  • Baseline Data Collection:

    • Collect blood samples via jugular venipuncture at several time points before treatment to establish baseline progesterone concentrations.

    • Perform transrectal ultrasonography to visualize and measure the size of the corpus luteum.

  • Dinoprost Tromethamine Administration:

    • Prepare a fresh solution of Dinoprost tromethamine at the desired concentration.

    • Administer the solution via the chosen route (e.g., intramuscular injection in the neck or gluteal muscles).

  • Post-Treatment Monitoring and Data Collection:

    • Collect blood samples at frequent intervals post-injection (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours) to monitor the decline in plasma progesterone.

    • Perform daily transrectal ultrasonography to monitor the regression of the corpus luteum (decrease in size and changes in echotexture).

    • Observe animals for signs of estrus (behavioral changes).

  • Hormone Analysis:

    • Separate plasma from blood samples by centrifugation.

    • Measure progesterone concentrations using a validated method such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Analyze the changes in progesterone concentrations and corpus luteum size over time to assess the luteolytic response.

Protocol 2: In Vitro Luteal Cell Culture and Progesterone Assay

This protocol describes the isolation and culture of luteal cells to study the direct effects of Dinoprost tromethamine.

  • Corpus Luteum Collection:

    • Collect ovaries containing a mid-luteal phase corpus luteum from a local abattoir or from surgically ovariectomized animals under ethical approval.

    • Transport the ovaries to the laboratory on ice in a sterile collection medium (e.g., PBS with antibiotics).

  • Luteal Cell Isolation:

    • Under sterile conditions, dissect the corpus luteum from the ovarian stroma.

    • Mince the luteal tissue into small pieces (1-2 mm³).

    • Digest the tissue with a collagenase solution (e.g., Collagenase Type I in a balanced salt solution) with gentle agitation at 37°C.

    • Filter the cell suspension through a series of sterile nylon meshes to remove undigested tissue.

    • Wash the cells by centrifugation and resuspend them in a culture medium (e.g., DMEM/F-12 supplemented with serum, antibiotics, and growth factors).

  • Cell Culture and Treatment:

    • Determine cell viability and number using a hemocytometer and trypan blue exclusion.

    • Seed the cells in culture plates at a desired density.

    • Allow the cells to attach and stabilize for 24-48 hours.

    • Replace the medium with a fresh medium containing various concentrations of Dinoprost tromethamine or a vehicle control.

  • Sample Collection and Analysis:

    • Collect the culture medium at different time points after treatment (e.g., 24, 48, 72 hours).

    • At the end of the experiment, lyse the cells for protein or nucleic acid analysis.

    • Measure progesterone concentrations in the collected culture medium using RIA or ELISA.

    • Assess cell viability using assays such as MTT or LDH.

    • Analyze the expression of key genes or proteins involved in steroidogenesis and apoptosis via qPCR or Western blotting.

  • Data Analysis:

    • Normalize progesterone production to cell number or protein content.

    • Compare the effects of different concentrations of Dinoprost tromethamine on progesterone secretion and cell viability.

Mandatory Visualizations

PGF2a_Signaling_Pathway PGF2a (5R)-Dinoprost tromethamine (PGF2α) FP_Receptor PGF2α Receptor (FP) PGF2a->FP_Receptor Gq_protein Gq Protein FP_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases Ca²⁺ Ca2->PKC Activates Progesterone_Synthesis ↓ Progesterone Synthesis Ca2->Progesterone_Synthesis Apoptosis ↑ Apoptosis Ca2->Apoptosis PKC->Progesterone_Synthesis PKC->Apoptosis Luteolysis Luteolysis Progesterone_Synthesis->Luteolysis Apoptosis->Luteolysis

Caption: PGF2α signaling pathway in luteal cells leading to luteolysis.

Luteolysis_Experimental_Workflow start Start animal_selection Animal Selection & Estrous Cycle Synchronization start->animal_selection baseline Baseline Sampling (Blood & Ultrasound) animal_selection->baseline treatment Administer Dinoprost Tromethamine or Vehicle Control baseline->treatment monitoring Post-Treatment Monitoring (Blood Sampling & Ultrasound) treatment->monitoring hormone_assay Progesterone Assay (RIA or ELISA) monitoring->hormone_assay data_analysis Data Analysis (Progesterone decline, CL regression) hormone_assay->data_analysis conclusion Conclusion on Luteolytic Efficacy data_analysis->conclusion end End conclusion->end

Caption: General experimental workflow for an in vivo luteolysis study.

References

Technical Support Center: Optimizing (5R)-Dinoprost Tromethamine Dosage for In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use and dosage optimization of (5R)-Dinoprost tromethamine in in vivo rodent studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of prostaglandin F2α (PGF2α).[1][2] Its primary mechanism of action is agonism of the Prostaglandin F2α receptor (FP receptor).[3][4] This interaction initiates a signaling cascade that can lead to various physiological effects, including smooth muscle contraction, luteolysis, and modulation of inflammatory responses.[1][2]

Q2: What are the common research applications of this compound in rodents?

A2: In rodent models, this compound is frequently used to study its effects on reproductive physiology, such as inducing luteolysis or parturition.[5] It is also utilized in pain and inflammation research due to the role of prostaglandins in these processes.

Q3: What is a recommended starting dose for a new in vivo rodent study?

A3: Establishing a starting dose requires careful consideration of the research question and animal model. Based on non-teratogenic studies in rats, oral doses ranged from 1.25 to 20.0 mg/kg/day, and subcutaneous doses were 0.5 and 1.0 mg/kg/day.[1][5][6] For initial dose-finding studies, it is advisable to start with a low dose, such as 0.5 mg/kg, and escalate to determine the minimum effective dose and the maximum tolerated dose.

Q4: How should this compound be prepared for in vivo administration?

A4: this compound is readily soluble in water, DMSO, and ethanol.[1][7] For parenteral administration, it is crucial to use a sterile, isotonic vehicle. A common practice is to dissolve the compound in a minimal amount of a suitable solvent like DMSO and then dilute it with sterile saline or phosphate-buffered saline (PBS) to the final desired concentration.[8] The final concentration of the initial solvent (e.g., DMSO) should be minimized to avoid toxicity.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of the compound in the final formulation. The compound's solubility limit in the aqueous vehicle has been exceeded.- Increase the proportion of the initial solvent (e.g., DMSO), ensuring it remains within a non-toxic range for the animal. - Gently warm the solution. - Prepare a fresh, more dilute solution.
Animal exhibits signs of distress post-injection (e.g., writhing, agitation). The formulation may be irritating due to pH or the vehicle used. High doses can also cause discomfort.- Ensure the pH of the final solution is close to neutral (~7.0).[9] - Reduce the concentration of any organic solvents. - Administer the injection more slowly. - Consider a different route of administration that may be less irritating. - Re-evaluate the dose; it may be too high.
Inconsistent or no observable effect at the expected dose. - Improper administration technique. - Degradation of the compound. - Incorrect dosage calculation.- Ensure proper training on the chosen administration route (e.g., intraperitoneal, subcutaneous). - Prepare fresh solutions for each experiment, as prostaglandins can be unstable in solution.[3] - Double-check all calculations for dose and concentration.
Unexpected side effects (e.g., respiratory distress, diarrhea). This compound can cause bronchoconstriction and stimulate gastrointestinal smooth muscle.[6]- Monitor animals closely after administration. - Lower the dose to see if side effects diminish while maintaining the desired therapeutic effect. - Consider the use of a more selective prostaglandin analog if available for your research needs.

Data Summary Tables

Table 1: Reported Dosages of Dinoprost Tromethamine in Rodents

Species Route of Administration Dosage Range Observed Effect/Context Reference
RatOral1.25 - 20.0 mg/kg/dayNon-teratogenic effects[1][5][6]
RatSubcutaneous0.5 - 1.0 mg/kg/dayNon-teratogenic effects[1][5][6]
RatIntravenous (continuous infusion)20 mg/kg/dayInduced bone deposition in a 14-day study[5]
RatSubcutaneous1.0 - 5.0 mg/kg/dayEmbryo-lethal effects[5]

Table 2: Solubility of this compound

Solvent Solubility Reference
Water≥ 100 mg/mL[7]
DMSO≥ 100 mg/mL[7]
Ethanol95 mg/mL[1]

Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound for Intraperitoneal Injection in Mice
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Phosphate-buffered saline (PBS), sterile, pH 7.4

    • Sterile microcentrifuge tubes

    • Sterile syringes and needles (e.g., 27-30 gauge)

  • Stock Solution Preparation (e.g., 10 mg/mL):

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add a small volume of DMSO to dissolve the powder completely. For example, to make a 10 mg/mL stock, dissolve 10 mg in 1 mL of DMSO.

    • Vortex briefly to ensure complete dissolution.

  • Working Solution Preparation (e.g., 0.1 mg/mL):

    • Calculate the required volume of the stock solution. For a 1 mL final volume of 0.1 mg/mL working solution, you will need 10 µL of the 10 mg/mL stock solution.

    • In a sterile tube, add 990 µL of sterile PBS.

    • Add the 10 µL of the stock solution to the PBS and vortex gently to mix. This will result in a final DMSO concentration of 1%.

  • Administration:

    • Administer the working solution to the mice via intraperitoneal injection at the desired dosage volume. For a 1 mg/kg dose in a 25g mouse, you would inject 250 µL of the 0.1 mg/mL solution.

Signaling Pathway and Experimental Workflow Diagrams

dinoprost_signaling dinoprost (5R)-Dinoprost tromethamine fp_receptor FP Receptor (GPCR) dinoprost->fp_receptor Binds to g_protein Gq/11 Protein fp_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc response Physiological Response (e.g., Smooth Muscle Contraction) ca_release->response pkc->response

Caption: Signaling pathway of this compound.

dose_response_workflow start Start: Dose-Response Study animal_prep Animal Acclimatization & Baseline Measurements start->animal_prep group_allocation Random Allocation to Treatment Groups (Vehicle, Dose 1, Dose 2, ...) animal_prep->group_allocation drug_admin Administration of This compound or Vehicle group_allocation->drug_admin monitoring Post-administration Monitoring for Clinical Signs & Adverse Effects drug_admin->monitoring data_collection Data Collection at Pre-determined Timepoints (e.g., physiological, behavioral) monitoring->data_collection analysis Statistical Analysis of Dose-Response Relationship data_collection->analysis end End: Determine ED50/MTD analysis->end

Caption: Experimental workflow for a dose-response study.

References

Stability of (5R)-Dinoprost tromethamine in different research buffers and media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of (5R)-Dinoprost tromethamine in common research buffers and cell culture media. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: this compound is a hygroscopic solid and should be stored under specific conditions to ensure its stability.

  • Solid Form: As a powder, it is stable for up to two years when stored in a light-resistant container at 5-15°C.[1] It is important to protect it from moisture.

  • Aqueous Solutions: Stock solutions prepared in water are stable for up to 30 days when stored at 2-8°C. For longer-term storage, aliquots can be frozen and are stable for several months.[2] Avoid repeated freeze-thaw cycles.

Q2: How stable is this compound in common laboratory buffers like Phosphate-Buffered Saline (PBS) and Tris buffer?

A2: While specific quantitative stability data for this compound in PBS and Tris buffers is limited in publicly available literature, general principles of prostaglandin stability can provide guidance. Prostaglandins of the F-series are generally more stable than those of the E-series.

The stability of prostaglandins in aqueous solutions is significantly influenced by pH. Generally, prostaglandins are more stable at slightly acidic to neutral pH. A patent for a Dinoprost tromethamine formulation suggests that while it is typically more stable at a higher pH, the inclusion of a preservative like benzyl alcohol can ensure stability in a pH range of 5.5 to 7.5.

For critical experiments, it is recommended to prepare fresh solutions in your buffer of choice. If storage is necessary, it is advisable to store aliquots at -20°C or -80°C for no longer than a few weeks and to perform a stability test for your specific experimental conditions.

Q3: What is the expected stability of this compound in cell culture media such as DMEM and RPMI-1640?

A3: The stability of this compound in complex matrices like DMEM and RPMI-1640 is expected to be lower than in simple aqueous buffers. Cell culture media contain various components, such as salts, amino acids, vitamins, and bicarbonate, which can potentially interact with and degrade the compound.

The bicarbonate buffering system in these media, which maintains a physiological pH of around 7.2-7.4 in a CO2 incubator, may influence stability. Given the complexity of these media, it is strongly recommended to add this compound to the culture medium immediately before use. If pre-incubation is necessary, a pilot stability study is advised.

Q4: What are the potential degradation pathways for this compound in aqueous solutions?

A4: The primary degradation pathways for prostaglandins in aqueous solutions include hydrolysis and oxidation. The ester group in related prostaglandins is susceptible to hydrolysis, and the allylic alcohol moieties can be prone to oxidation. Forced degradation studies on related prostaglandins have shown that they can degrade under acidic, basic, oxidative, and photolytic conditions. The specific degradation products of this compound in research buffers and media are not extensively documented in the literature.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or lower than expected biological activity in experiments. Degradation of this compound in the experimental buffer or medium.Prepare fresh solutions of this compound for each experiment. If using pre-made stock solutions, ensure they have been stored correctly and for an appropriate duration. Consider performing a stability check of your working solution under your experimental conditions.
Precipitate observed in the stock or working solution. Poor solubility or degradation of the compound.Ensure the solvent is appropriate and the concentration does not exceed the solubility limit. If using aqueous buffers, check the pH. For long-term storage of aqueous stocks, freezing is recommended over refrigeration.
Variability between experimental replicates. Inconsistent age or storage of this compound solutions.Use the same batch of freshly prepared solution for all replicates in an experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles.

Stability Data Summary

The following tables summarize the available stability data for this compound and related prostaglandins. Direct quantitative data for this compound in specific research buffers and media is limited; therefore, some data is inferred from studies on similar compounds.

Table 1: Stability of this compound

Form Storage Condition Stability Reference
Solid (Powder)5-15°C, light-resistant containerUp to 2 years[1]
Aqueous Solution2-8°CUp to 30 days[2]
Aqueous SolutionFrozenSeveral months[2]

Table 2: Factors Influencing Prostaglandin Stability in Aqueous Solutions

Factor General Effect on Stability Notes
pH Generally more stable at slightly acidic to neutral pH.A patented formulation with benzyl alcohol is stable between pH 5.5 and 7.5.
Temperature Degradation rate increases with temperature.Store solutions at 2-8°C for short-term and frozen for long-term.
Light Can cause degradation.Protect solutions from light.
Oxygen Can lead to oxidative degradation.Degas buffers if oxidative degradation is a concern.
Complex Media Components Can accelerate degradation.Prepare fresh in cell culture media immediately before use.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Materials: this compound powder, sterile deionized water or desired solvent (e.g., ethanol, DMSO).

  • Procedure: a. Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation. b. Weigh the desired amount of powder in a sterile microcentrifuge tube. c. Add the appropriate volume of sterile solvent to achieve the desired stock solution concentration (e.g., 10 mg/mL). d. Vortex briefly to dissolve the powder completely. e. Aliquot the stock solution into sterile, light-protected tubes. f. Store the aliquots at -20°C or -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

A stability-indicating HPLC method is crucial for accurately determining the concentration of this compound and its degradation products over time. The following is a general method that can be adapted.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is often effective for prostaglandin separation. The exact gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Prostaglandins have weak chromophores, and detection is typically performed at low UV wavelengths, such as 200-210 nm.

  • Sample Preparation: Dilute the stability samples (from buffers or media) with the initial mobile phase to an appropriate concentration for HPLC analysis.

  • Analysis: Inject the samples and a standard curve of this compound. The peak area of the parent compound is used to calculate its concentration at each time point. The appearance of new peaks indicates degradation.

Visualizations

Experimental_Workflow Experimental Workflow for Stability Testing cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mg/mL in Ethanol) prep_working Prepare Working Solutions in Buffers/Media prep_stock->prep_working incubate_rt Incubate at Room Temp prep_working->incubate_rt incubate_37 Incubate at 37°C prep_working->incubate_37 incubate_fridge Store at 4°C prep_working->incubate_fridge sample_t0 Time Point 0 sample_tx Time Point X (e.g., 2, 4, 8, 24h) incubate_rt->sample_tx incubate_37->sample_tx incubate_fridge->sample_tx hplc HPLC Analysis sample_t0->hplc sample_tx->hplc data Data Analysis (% Remaining vs. Time) hplc->data

Workflow for assessing the stability of this compound.

Logical_Relationship Factors Influencing Stability cluster_factors Influencing Factors cluster_outcomes Potential Outcomes center Dinoprost Tromethamine Stability pH pH center->pH Temp Temperature center->Temp Light Light Exposure center->Light Oxygen Oxygen center->Oxygen Matrix Buffer/Medium Composition center->Matrix Precipitation Precipitation center->Precipitation Degradation Degradation pH->Degradation Temp->Degradation Light->Degradation Oxygen->Degradation Matrix->Degradation Loss Loss of Activity Degradation->Loss

Key factors that can affect the stability of this compound.

References

Technical Support Center: Prostaglandin Analogs in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common side effects of prostaglandin analogs encountered during animal research. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Ocular Side Effects

Q1: What are the most common ocular side effects observed in animal models treated with prostaglandin analogs?

A1: The most frequently reported ocular side effects in animal models include conjunctival hyperemia, changes in eyelash characteristics, and increased iris pigmentation.[1][2][3] Some studies in rats have also reported toxic-inflammatory effects on the ocular surface, such as keratinization and increased mast cell counts.[4]

Q2: We are observing significant eye redness (hyperemia) in our rabbits after topical application of a new prostaglandin analog. How can we quantify this and what is the likely mechanism?

A2: Conjunctival hyperemia is a common, dose-dependent side effect.[1][2] It can be quantified using a scoring system (e.g., 0=normal, 1=mild, 2=moderate, 3=severe) based on visual assessment of vessel dilation in the conjunctiva. The underlying mechanism involves the activation of prostaglandin receptors on vascular smooth muscle cells in the conjunctival blood vessels, leading to vasodilation and increased blood flow.

Q3: Our long-term study in monkeys shows a gradual darkening of the iris. Is this expected and is it reversible?

A3: Yes, increased iris pigmentation is a known side effect of prostaglandin analogs, particularly in species with mixed-color irises.[1][2][5] This effect is due to an increase in melanin content within the iridial melanocytes. In most cases, this change is considered permanent and is not reversible upon discontinuation of the drug.[2][6]

Cardiovascular Side Effects

Q4: We are using radiotelemetry in rats to assess the cardiovascular safety of a prostaglandin analog and are seeing fluctuations in blood pressure. What is the expected cardiovascular response?

A4: Prostaglandin analogs can have varied effects on the cardiovascular system depending on the specific analog, dose, and animal model.[7][8] Some prostaglandin F2α analogs have been shown to cause an increase in blood pressure and heart rate when infused into the vertebral artery in dogs.[7][9] Conversely, PGE2 has been shown to cause a dose-dependent vasodepressor response in anesthetized rats.[10] It is crucial to have a vehicle-control group to differentiate drug-induced effects from normal physiological variations.

Q5: In a study with dogs, we noted a decrease in heart rate after topical administration of a prostaglandin analog. Is this a known side effect?

A5: While less common than ocular side effects, cardiovascular effects, including changes in heart rate, have been reported.[8] A study in clinically normal dogs found that a latanoprost-timolol combination significantly lowered heart rate.[5] The mechanism may involve systemic absorption of the analog and its interaction with prostanoid receptors in the heart and blood vessels.[8]

Respiratory Side Effects

Q6: We are planning a respiratory safety study in guinea pigs for a new prostaglandin E1 analog. What are the potential effects on respiration?

A6: Prostaglandin E1 (PGE1) and its analogs can have complex effects on the respiratory system. In conscious guinea pigs, aerosolized PGE1 has been shown to cause a decrease in tidal volume and airflow.[11] However, prostaglandins of the E series are also known to have bronchodilator properties. The specific response can depend on the experimental conditions and the specific analog being tested.

Q7: Our research involves aerosolized prostaglandin F2α in a guinea pig asthma model, and we are concerned about bronchoconstriction. What is the evidence for this?

A7: Prostaglandin F2α and its analogs are known to be potent bronchoconstrictors in some species, including guinea pigs.[12] Their administration can lead to an increase in airway resistance. This effect is mediated by the activation of FP receptors on the smooth muscle of the airways.

Gastrointestinal Side Effects

Q8: We are observing diarrhea in mice treated orally with a prostaglandin analog. Is this a common side effect and what is the likely cause?

A8: Yes, gastrointestinal disturbances, including diarrhea, nausea, and vomiting, are potential side effects of prostaglandin analogs, particularly when administered systemically.[13][14][15] The underlying mechanism is believed to be the stimulation of smooth muscles in the gastrointestinal tract via prostanoid receptors, leading to increased motility.[15]

Q9: How can we quantitatively assess the impact of a prostaglandin analog on gastrointestinal motility in our mouse model?

A9: A common method is the charcoal meal transit test. This involves orally administering a charcoal meal to the animals and, after a specific time, measuring the distance the charcoal has traveled through the small intestine as a percentage of the total length of the small intestine. An increase in this percentage compared to a control group would indicate increased gastrointestinal motility.

Troubleshooting Guides

Unexpected Animal Mortality

Issue: Unexpected mortality in animals during a study with a new prostaglandin analog.

Troubleshooting Steps:

  • Review Dosing and Administration: Verify the dose calculations, formulation, and route of administration. Overdosing can lead to severe systemic side effects.

  • Cardiovascular Assessment: If possible, review any cardiovascular monitoring data (e.g., from telemetry) for signs of severe hypotension, hypertension, or arrhythmias preceding the event. High doses of some prostaglandin analogs have been associated with vascular collapse in rats.[16]

  • Necropsy: Perform a thorough necropsy to identify any potential organ-specific toxicity. Pay close attention to the heart, lungs, and gastrointestinal tract.

  • Literature Review: Conduct a thorough literature search for the specific prostaglandin analog or similar compounds to identify any reported severe adverse events or lethal doses in the animal model being used.

Inconsistent Ocular Hyperemia Scores

Issue: High variability in conjunctival hyperemia scores between animals in the same treatment group.

Troubleshooting Steps:

  • Standardize Scoring: Ensure all personnel involved in scoring are trained on the same scoring system and have consistent lighting and observation techniques. Using a photographic guide for each score can improve consistency.

  • Control for Environmental Factors: Environmental factors such as bedding dust, cage cleaning agents, and lighting can influence ocular irritation. Ensure these are consistent across all animal enclosures.

  • Acclimatization Period: Allow for a sufficient acclimatization period before starting the study to minimize stress-induced physiological changes.

  • Dosing Technique: Ensure the topical dosing technique is consistent and minimizes physical irritation to the eye.

Quantitative Data from Animal Studies

Table 1: Ocular Side Effects of Prostaglandin Analogs in Animal Models

Side EffectAnimal ModelProstaglandin AnalogDose/ConcentrationIncidence/SeverityReference
KeratinizationRatBimatoprost 0.03%1 drop/day for 6 months3 out of 12 eyes[4]
Latanoprost 0.005%1 drop/day for 6 months1 out of 10 eyes[4]
Increased Mast CellsRatLatanoprost 0.005%1 drop/day for 6 months5.4 ± 1.1 cells[4]
Travoprost 0.004%1 drop/day for 6 months5.7 ± 0.58 cells[4]
IOP ReductionDog (healthy)Latanoprost 0.005%Twice daily for 5.5 days25% decrease[3]
Pupil Size ReductionDog (healthy)Latanoprost 0.005%Twice daily for 5 daysSignificant decrease[5]

Table 2: Cardiovascular Side Effects of Prostaglandin Analogs in Animal Models

Side EffectAnimal ModelProstaglandin AnalogDose/RouteObservationReference
Increased Blood PressureDogPGF2α4-64 (ng/kg)/min intravertebralIncrease in blood pressure[7]
TachycardiaDogPGF2α4-64 (ng/kg)/min intravertebralIncrease in heart rate[7]
TachycardiaDogPGE14-360 (ng/kg)/min intravertebralIncreased heart rate[7]
Vasodepressor ResponseRat (anesthetized)PGE20.5-5.0 µg/kg i.v.Dose-dependent decrease in blood pressure[10]
Reduced Heart RateDog (healthy)Latanoprost-timolol combinationTwice daily topicalSignificant decrease in heart rate[5]

Table 3: Respiratory and Gastrointestinal Side Effects of Prostaglandin Analogs in Animal Models

Side EffectAnimal ModelProstaglandin AnalogDose/RouteObservationReference
Decreased Tidal VolumeGuinea Pig (conscious)PGE1 (aerosol)Not specifiedDecrease in tidal volume[17]
Increased Airway ResistanceGuinea Pig (anesthetized)PGF2αNot specifiedIncreased lung resistance
Increased GI MotilityMouseMisoprostol (oral)Not specifiedAccelerated orocecal transit time[18][19]

Experimental Protocols

1. Assessment of Cardiovascular Parameters in Conscious Rats using Radiotelemetry

  • Objective: To continuously monitor blood pressure and heart rate in conscious, unrestrained rats following the administration of a prostaglandin analog.

  • Methodology:

    • Transmitter Implantation: Surgically implant a radiotelemetry transmitter in the abdominal cavity of the rat under anesthesia. The pressure-sensing catheter is inserted into the abdominal aorta.[7] Allow a recovery period of at least one week.

    • Acclimatization: House the rats individually in their home cages placed on receiver platforms to allow for acclimatization to the experimental setup.

    • Baseline Recording: Record baseline cardiovascular data (systolic, diastolic, and mean arterial pressure, and heart rate) for a sufficient period (e.g., 24-48 hours) to establish a stable diurnal rhythm.[13]

    • Drug Administration: Administer the prostaglandin analog or vehicle control via the desired route (e.g., oral gavage, subcutaneous injection, or topical application).

    • Data Acquisition: Continuously record cardiovascular parameters for a predetermined duration following drug administration.

    • Data Analysis: Analyze the data by comparing the post-dose values to the baseline values and to the vehicle control group. Data is often averaged over specific time intervals.

2. Evaluation of Respiratory Function in Conscious Guinea Pigs using Whole-Body Plethysmography

  • Objective: To non-invasively assess changes in respiratory parameters (e.g., tidal volume, respiratory frequency, and airway resistance) in conscious guinea pigs exposed to an aerosolized prostaglandin analog.

  • Methodology:

    • Animal Acclimatization: Place the guinea pig in the whole-body plethysmograph chamber and allow it to acclimate for a period of time (e.g., 15-30 minutes) until breathing becomes regular.

    • Baseline Measurement: Record baseline respiratory parameters for a stable period.[17]

    • Aerosol Exposure: Expose the animal to an aerosol of the prostaglandin analog or vehicle control for a defined duration using a nebulizer connected to the chamber.

    • Post-Exposure Monitoring: Continuously record respiratory parameters during and after the aerosol exposure to detect any immediate or delayed effects.

    • Data Analysis: Analyze the changes in respiratory parameters from baseline and compare the responses between the treatment and control groups.

3. Assessment of Gastrointestinal Motility in Mice using the Charcoal Meal Transit Test

  • Objective: To determine the effect of a prostaglandin analog on the rate of gastrointestinal transit in mice.

  • Methodology:

    • Fasting: Fast the mice for a specific period (e.g., 12-18 hours) with free access to water to ensure the gastrointestinal tract is empty.

    • Drug Administration: Administer the prostaglandin analog or vehicle control by the desired route (e.g., oral gavage or intraperitoneal injection).

    • Charcoal Meal Administration: After a predetermined time following drug administration (e.g., 30 minutes), orally administer a standardized volume (e.g., 0.1 mL/10 g body weight) of a charcoal meal suspension (e.g., 5% charcoal in 10% gum acacia).[8][20]

    • Euthanasia and Dissection: At a fixed time after the charcoal administration (e.g., 20-30 minutes), euthanize the mice and carefully dissect the entire small intestine from the pyloric sphincter to the cecum.

    • Measurement: Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pyloric sphincter.

    • Calculation: Calculate the percentage of intestinal transit as: (distance traveled by charcoal / total length of small intestine) x 100. Compare the percentages between the treated and control groups.

Signaling Pathway Diagrams

FP_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular PGF2a PGF2α Analog FP_receptor FP Receptor PGF2a->FP_receptor Binds Gq Gq FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca2_release->Contraction PKC->Contraction

Caption: FP Receptor Signaling Pathway.

EP1_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular PGE2 PGE2 Analog EP1_receptor EP1 Receptor PGE2->EP1_receptor Binds Gq Gq EP1_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: EP1 Receptor Signaling Pathway.

EP3_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular PGE2 PGE2 Analog EP3_receptor EP3 Receptor PGE2->EP3_receptor Binds Gi Gi EP3_receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP cAMP cAMP AC->cAMP Reduces production of Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation Inhibition) AC->Cellular_Response Leads to PKA Protein Kinase A (PKA) cAMP->PKA Activates

Caption: EP3 Receptor Signaling Pathway.

IP_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular PGI2 PGI2 Analog IP_receptor IP Receptor PGI2->IP_receptor Binds Gs Gs IP_receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP cAMP cAMP AC->cAMP Increases production of PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Platelet Aggregation Inhibition) PKA->Cellular_Response Leads to

Caption: IP Receptor Signaling Pathway.

References

Technical Support Center: Dinoprost Tromethamine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of dinoprost tromethamine.

Frequently Asked Questions (FAQs)

Q1: What are the most critical challenges in the synthesis of dinoprost tromethamine?

The primary challenges in dinoprost tromethamine synthesis revolve around stereocontrol. The molecule has several chiral centers, and achieving the correct stereochemistry is crucial for its biological activity. A significant challenge is controlling the stereochemistry at C15, as the reduction of the C15-keto group can lead to the formation of the inactive 15(R)-epimer as a major byproduct.[1] Other potential issues include side reactions related to the protection and deprotection of hydroxyl groups and the stereoselective introduction of the two side chains.

Q2: My final product is showing the presence of epimers. How can I separate them?

The separation of diastereomers, such as the 15(R)-epimer from the desired 15(S)-epimer (dinoprost), can be challenging due to their similar physical properties. High-performance liquid chromatography (HPLC) is the most effective method. Chiral chromatography, particularly with columns like cellulose-based Chiracel OJ-RH, has proven effective for separating prostaglandin enantiomers and can be adapted for diastereomer separation.[2][3] Normal phase chromatography on silica or cyano-based columns with non-polar mobile phases can also provide good resolution for diastereomers.

Q3: I am having trouble with the crystallization of dinoprost tromethamine. What can I do?

Crystallization issues, such as the formation of oils, small needles, or poor crystal quality, are common. Here are some troubleshooting steps:

  • Solvent System: Experiment with different solvent and anti-solvent systems. Acetonitrile is commonly used for the crystallization of the tromethamine salt.

  • Temperature: Control the cooling rate. A slower cooling process often yields better crystals.

  • Seeding: If you have a small amount of high-quality crystalline material, use it to seed the solution to encourage the growth of larger, more uniform crystals.

  • Purity: Ensure the material to be crystallized is of high purity. Impurities can inhibit crystal growth.

  • Filtration: Filtering the solution before crystallization can remove particulate matter that might lead to excessive nucleation and the formation of many small crystals.[4]

Q4: Dinoprost tromethamine is hygroscopic. How should I handle and store it?

Dinoprost tromethamine is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] This can affect its physical and chemical stability. To mitigate this, the following precautions should be taken:

  • Controlled Environment: Handle the material in a controlled environment with low relative humidity, such as a glove box or a dry room.

  • Appropriate Packaging: Store the compound in tightly sealed containers with a desiccant.[6][7]

  • Quick Handling: Minimize the exposure time of the material to the atmosphere during weighing and other manipulations.

  • Formulation Strategies: For final drug products, formulation strategies like film coating or co-crystallization can be employed to protect the active pharmaceutical ingredient (API) from moisture.[6][8]

Q5: What are the expected impurities in dinoprost tromethamine?

The United States Pharmacopeia (USP) monograph for dinoprost tromethamine lists several potential impurities that should be monitored.[9] These include isomers and degradation products. The most common process-related impurities are stereoisomers, particularly the 15-epimer of dinoprost. Other related substances may also be present and should be monitored by a suitable analytical method like HPLC.

Troubleshooting Guides

Synthesis Troubleshooting

Issue: Low yield of the desired 15(S)-epimer and high formation of the 15(R)-epimer.

  • Root Cause: Non-selective reduction of the 15-keto intermediate.

  • Troubleshooting Steps:

    • Reagent Selection: Evaluate different reducing agents. Some reagents may offer better stereoselectivity for this specific reduction.

    • Temperature Control: Perform the reduction at a lower temperature. This can often improve the stereoselectivity of the reaction.

    • Chiral Catalysts: Investigate the use of chiral catalysts or auxiliaries that can direct the stereochemical outcome of the reduction.

Purification Troubleshooting

Issue: Co-elution of dinoprost and its 15-epimer during HPLC analysis.

  • Root Cause: Insufficient resolution of the HPLC method.

  • Troubleshooting Steps:

    • Column Selection: Switch to a chiral column (e.g., cellulose-based) or a different stationary phase like a pentafluorophenyl (PFP) column, which can offer different selectivity for isomers.

    • Mobile Phase Optimization:

      • Adjust the mobile phase composition. For reversed-phase HPLC, varying the ratio of acetonitrile to water/buffer can impact resolution.

      • Modify the pH of the aqueous component of the mobile phase.

      • Consider using a different organic modifier, such as methanol.

    • Temperature: Optimize the column temperature. Sometimes, a change in temperature can improve the separation of closely related compounds.[2]

    • Gradient Profile: If using a gradient, adjust the slope to improve the separation of the critical pair.

Issue: Oily precipitate or no crystallization occurs.

  • Root Cause: Supersaturation not being reached correctly, or the presence of impurities inhibiting crystallization.

  • Troubleshooting Steps:

    • Increase Supersaturation:

      • Slowly add an anti-solvent to the solution of your compound.

      • Concentrate the solution by slow evaporation.

    • Scratching: Use a glass rod to scratch the inside of the flask to create nucleation sites.

    • Purity Check: Analyze the purity of the material. If significant impurities are present, an additional purification step (e.g., column chromatography) may be necessary before attempting crystallization again.

    • Solvent Screening: Perform small-scale crystallization trials with a variety of solvents.

Data Presentation

Table 1: HPLC Purity Analysis - Impurity Profile

Impurity Name/Relative Retention Time (RRT)Acceptance Criteria (% Area)
Impurity at RRT ~0.84Not more than 1.5%
Impurity at RRT ~0.94Not more than 2.0%
Any other individual impurityNot more than 0.5%
Total other impuritiesNot more than 2.0%

Data based on typical pharmacopeial limits and may vary.[9]

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis of Dinoprost Tromethamine

This method is based on the USP monograph for Dinoprost Tromethamine.[9]

  • Mobile Phase: Prepare a filtered and degassed mixture of water, acetonitrile, and phosphoric acid (750:250:1).

  • Standard Preparation: Dissolve an accurately weighed quantity of USP Dinoprost Tromethamine Reference Standard in the mobile phase to obtain a solution with a known concentration of about 1.0 mg/mL.

  • Assay Preparation: Transfer about 25.0 mg of Dinoprost Tromethamine, accurately weighed, to a 25-mL volumetric flask, dissolve in and dilute with the mobile phase to volume, and mix.

  • Chromatographic System:

    • Column: 3.9-mm × 15-cm; packing L1 (C18).

    • Detector: UV at 200 nm.

    • Flow Rate: About 2 mL per minute.

    • Injection Volume: About 10 µL.

  • System Suitability:

    • The column efficiency should not be less than 6000 theoretical plates.

    • The relative standard deviation for replicate injections should not be more than 2.0%.

    • The resolution between dinoprost tromethamine and any adjacent peak should not be less than 1.0.

  • Procedure: Separately inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph, record the chromatograms, and measure the peak responses. Calculate the percentage of each impurity.

Protocol 2: Forced Degradation Study Protocol

Forced degradation studies are essential to understand the stability of the molecule and to develop a stability-indicating analytical method.[10][11][12]

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for a specified period.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) and/or visible light for a specified duration.

  • Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC method (such as the one described in Protocol 1) to identify and quantify the degradation products.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Raw_Materials Corey Lactone Derivative Side_Chain_Addition_1 Wittig/Horner-Wadsworth-Emmons Reaction (α-chain) Raw_Materials->Side_Chain_Addition_1 Intermediate_1 Prostaglandin Intermediate Side_Chain_Addition_1->Intermediate_1 Side_Chain_Addition_2 Wittig Reaction (ω-chain) Intermediate_1->Side_Chain_Addition_2 Reduction Reduction of C15-Keto Group Intermediate_2 Dinoprost Reduction->Intermediate_2 Final_Dinoprost Dinoprost Free Acid Side_Chain_Addition_2->Reduction Chromatography Column Chromatography (Epimer Separation) Final_Dinoprost->Chromatography Salt_Formation Salt Formation with Tromethamine Chromatography->Salt_Formation Crystallization Crystallization from Acetonitrile Salt_Formation->Crystallization Drying Vacuum Drying Crystallization->Drying Final_Product Dinoprost Tromethamine API Drying->Final_Product

Caption: A generalized workflow for the synthesis and purification of dinoprost tromethamine.

Troubleshooting_Logic cluster_issues Observed Issues cluster_causes Potential Root Causes cluster_solutions Corrective Actions Start Poor Purification Outcome Impure_Product Impure Product (HPLC) Start->Impure_Product Low_Yield Low Yield Start->Low_Yield Poor_Crystals Poor Crystal Form/ Oiling Out Start->Poor_Crystals Inefficient_Separation Inefficient Chromatographic Separation Impure_Product->Inefficient_Separation Epimer_Formation High Epimer Formation in Synthesis Low_Yield->Epimer_Formation Crystallization_Conditions Suboptimal Crystallization Conditions Poor_Crystals->Crystallization_Conditions Hygroscopicity Moisture Absorption Poor_Crystals->Hygroscopicity Optimize_Reduction Optimize Stereoselective Reduction Epimer_Formation->Optimize_Reduction Optimize_HPLC Optimize HPLC Method (Column, Mobile Phase) Inefficient_Separation->Optimize_HPLC Optimize_Crystallization Screen Solvents, Control Cooling, Seeding Crystallization_Conditions->Optimize_Crystallization Control_Humidity Handle in Dry Environment Hygroscopicity->Control_Humidity

Caption: A logical diagram for troubleshooting common purification issues.

References

Adjusting (5R)-Dinoprost tromethamine concentration for optimal in vitro response

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (5R)-Dinoprost tromethamine. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the tromethamine salt of Dinoprost, which is the naturally occurring Prostaglandin F2α (PGF2α).[1][2] It is a potent agonist of the Prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[1][2] Upon binding to the FP receptor, it primarily activates the Gq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to various cellular responses.

Q2: What is a typical effective concentration range for this compound in in vitro experiments?

A2: The optimal concentration of this compound can vary significantly depending on the cell type, the expression level of the FP receptor, and the specific assay being performed. Based on available literature, a common starting concentration for in vitro studies is around 1 µM.[1][2] However, a dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup. For instance, in human trabecular meshwork cells, the EC50 for PGF2α in a phosphoinositide turnover assay was found to be 120 nM.[3] A typical concentration range to test could be from 1 nM to 10 µM.

Q3: How should I prepare and store a stock solution of this compound?

A3: this compound is soluble in water, ethanol, and DMSO. For cell culture experiments, preparing a concentrated stock solution in sterile, high-quality DMSO is a common practice. For example, a 10 mM stock solution can be prepared. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solutions at -20°C or -80°C for long-term stability. When preparing your working dilutions, add the DMSO stock solution to your pre-warmed cell culture medium and mix thoroughly to ensure homogeneity and avoid precipitation. The final concentration of DMSO in the cell culture should be kept low (ideally ≤0.1%) to minimize solvent-induced cytotoxicity.

Data Presentation

CompoundCell LineAssay TypeEC50 (nM)Reference
PGF2α (Dinoprost)Human Trabecular Meshwork (h-TM)Phosphoinositide Turnover120[3]
Travoprost acidHuman Trabecular Meshwork (h-TM)Phosphoinositide Turnover2.4[3]
Latanoprost acidHuman Trabecular Meshwork (h-TM)Phosphoinositide Turnover34.7[3]
Bimatoprost acidHuman Trabecular Meshwork (h-TM)Phosphoinositide Turnover112[3]

Experimental Protocols

Protocol 1: Inositol Phosphate (IP) Accumulation Assay

This protocol is designed to measure the production of inositol phosphates, a downstream second messenger of FP receptor activation, to determine the potency (EC50) of this compound.

Materials:

  • Cells expressing the FP receptor (e.g., HEK293 or CHO cells)

  • Cell culture medium

  • This compound

  • Assay buffer (e.g., HBSS)

  • Lithium chloride (LiCl)

  • IP-One HTRF assay kit (or similar)

  • White 384-well microplate

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding:

    • Culture cells expressing the FP receptor to ~80-90% confluency.

    • Harvest the cells and resuspend them in an appropriate assay buffer.

    • Seed the cells into a 384-well white microplate at a density of 10,000-20,000 cells per well.

    • Incubate the plate at 37°C in a CO2 incubator for 4-6 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer containing LiCl (final concentration in the well should be 10-50 mM).

    • Add the diluted compound to the respective wells of the cell plate. For control wells, add assay buffer with LiCl only.

  • Agonist Stimulation:

    • Incubate the plate for 30-60 minutes at 37°C to stimulate IP1 production.

  • Detection:

    • Prepare the detection reagents (IP1-d2 and Anti-IP1 Cryptate) according to the manufacturer's protocol.

    • Add the detection reagents to all wells.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Readout:

    • Measure the HTRF signal on a compatible plate reader.

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor fluorescence intensities.

    • Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Troubleshooting Guides

Issue 1: No or weak response to this compound.

  • Question: I am not observing the expected cellular response after treating my cells with this compound. What could be the reason?

  • Answer: There are several potential reasons for a lack of response. First, verify the integrity and activity of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can lead to degradation. Second, ensure that your cell line expresses a sufficient level of functional FP receptors. You can verify this through techniques like qPCR or western blotting. Finally, review your assay protocol and parameters. The incubation time, cell density, and reagent concentrations may need optimization.

Issue 2: High variability between replicate wells.

  • Question: I am seeing significant variability in the results between my replicate wells. How can I improve the consistency of my assay?

  • Answer: High variability can be caused by several factors. Inconsistent pipetting is a common source of error, so ensure your pipettes are calibrated and your technique is consistent. Uneven cell seeding can also lead to variability; make sure your cell suspension is homogenous before and during plating. "Edge effects," where wells on the perimeter of the plate behave differently due to evaporation or temperature gradients, can be mitigated by not using the outer wells for experimental samples. Finally, ensure all reagents are thoroughly mixed before and after addition to the wells.

Issue 3: Unexpected or inconsistent results with a new batch of this compound or other reagents.

  • Question: My results have changed since I started using a new lot of this compound. What should I do?

  • Answer: Lot-to-lot variability in reagents is a known issue that can affect experimental outcomes.[4][5] It is crucial to perform a bridging study when introducing a new lot of any critical reagent. This involves testing the new lot in parallel with the old lot using the same experimental setup and controls. This will help you determine if there is a significant difference in potency or activity and allow you to adjust your experimental parameters accordingly.

Visualizations

FP_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a (5R)-Dinoprost tromethamine FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Gq Gq protein FP_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release triggers Cellular_response Cellular Response Ca_release->Cellular_response

Caption: FP Receptor Signaling Pathway

Experimental_Workflow A Prepare Stock Solution (e.g., 10 mM in DMSO) D Prepare Serial Dilutions of this compound A->D B Cell Culture (FP Receptor Expressing Cells) C Seed Cells in Microplate B->C E Treat Cells with Compound C->E D->E F Incubate for Optimized Time E->F G Perform In Vitro Assay (e.g., IP Accumulation) F->G H Data Acquisition & Analysis (Determine EC50) G->H

Caption: Experimental Workflow

Troubleshooting_Logic Start No or Weak In Vitro Response Q1 Is the compound stock solution freshly prepared and properly stored? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Do the cells express sufficient FP receptors? A1_Yes->Q2 Sol1 Prepare fresh stock solution. Aliquot and store at -80°C. A1_No->Sol1 End Re-evaluate experiment Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are the assay parameters (cell density, incubation time) optimized? A2_Yes->Q3 Sol2 Verify receptor expression (qPCR/WB). Use a positive control cell line. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No A3_Yes->End Sol3 Perform optimization experiments (e.g., cell titration, time course). A3_No->Sol3 Sol3->End

Caption: Troubleshooting Logic Flowchart

References

Technical Support Center: (5R)-Dinoprost Tromethamine and Hormonal Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter potential interference of (5R)-Dinoprost tromethamine, a synthetic analog of prostaglandin F2α, in hormonal assays. The following information is designed to help you troubleshoot and understand potential cross-reactivity issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it interfere with hormonal assays?

A1: this compound is a synthetic version of prostaglandin F2α (PGF2α). It is structurally a lipid-based compound. Hormonal assays, particularly competitive immunoassays, are susceptible to interference from molecules that are structurally similar to the target hormone.[1][2][3] The antibodies used in these assays may bind to structurally related compounds, a phenomenon known as cross-reactivity, leading to inaccurate (often falsely elevated) hormone measurements.[1][2][3] Given that steroid hormones are also lipid-derived, there is a theoretical potential for cross-reactivity.

Q2: Which types of hormonal assays are most susceptible to interference from this compound?

A2: Competitive immunoassays are generally more prone to cross-reactivity issues with structurally similar molecules compared to sandwich (immunometric) assays.[1] This is because in a competitive format, any molecule that can compete with the labeled hormone for antibody binding sites will affect the assay signal. Steroid hormone assays (e.g., for progesterone and estradiol) are often in a competitive format due to the small size of the hormones.

Q3: What are the potential consequences of this compound interference in my hormonal assay results?

Q4: Are there specific hormonal assays that are known to be affected by this compound?

Troubleshooting Guide

If you suspect that this compound is interfering with your hormonal assay, follow these troubleshooting steps:

Step 1: Review Your Experimental Setup and Results

  • Unexpected Results: Are the hormone concentrations physiologically inconsistent or unexpected based on your experimental design?

  • Dose-Response Incongruity: Do you observe a non-parallelism between the dose-response curve of your sample and the standard curve of the assay?

Step 2: Perform a Spike and Recovery Experiment

  • Objective: To determine if the presence of this compound affects the measurement of a known amount of the target hormone.

  • Procedure:

    • Prepare a sample matrix (e.g., buffer or control plasma) without the target hormone.

    • Spike a known concentration of the target hormone into this matrix.

    • Divide the spiked sample into two aliquots.

    • To one aliquot, add a concentration of this compound that is relevant to your experimental conditions.

    • To the other aliquot, add an equal volume of the vehicle used to dissolve the this compound (control).

    • Measure the hormone concentration in both aliquots using your assay.

  • Interpretation: If the measured hormone concentration in the aliquot containing this compound is significantly different from the expected concentration (based on the control), interference is likely occurring.

Step 3: Conduct a Serial Dilution Linearity Test

  • Objective: To check if the measured hormone concentration decreases proportionally with the dilution of the sample.

  • Procedure:

    • Take a sample that is suspected to have interference.

    • Prepare a series of dilutions of the sample (e.g., 1:2, 1:4, 1:8) using the assay buffer.

    • Measure the hormone concentration in each dilution.

    • Multiply the measured concentration by the dilution factor to obtain the corrected concentration for each dilution.

  • Interpretation: In the absence of interference, the corrected concentrations should be consistent across all dilutions. A lack of linearity (i.e., the corrected concentrations are not consistent) suggests the presence of an interfering substance.

Step 4: Use an Alternative Assay Method

  • Objective: To confirm the hormone concentration using a different analytical platform that is less susceptible to the suspected interference.

  • Procedure: If possible, re-measure the hormone concentration in your samples using a method with a different principle of detection, such as:

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered a gold-standard method for hormone measurement due to its high specificity.

    • An immunoassay from a different manufacturer that uses different antibodies.

  • Interpretation: If the results from the alternative method are significantly different from your initial assay, it strongly supports the hypothesis of interference in the original assay.

Quantitative Data on Potential Cross-Reactivity

As of the latest literature review, specific quantitative cross-reactivity data for this compound in progesterone, estradiol, and luteinizing hormone immunoassays is not widely published. The table below provides a qualitative assessment based on general principles of immunoassay interference and examples of known cross-reactants for illustrative purposes.

Hormonal AssayPotential for Cross-Reactivity with this compoundRationaleExamples of Known Cross-Reactants
Progesterone PossibleProgesterone is a steroid hormone with a lipid-based structure. Competitive immunoassays for progesterone are common and may be susceptible to interference from other structurally related lipid molecules.17α-hydroxyprogesterone, 5α-dihydroprogesterone, and other structurally similar steroids have shown cross-reactivity in some progesterone immunoassays.[4]
Estradiol PossibleSimilar to progesterone, estradiol is a steroid hormone. Competitive immunoassays for estradiol could potentially cross-react with other molecules that have some structural resemblance.Fulvestrant and exemestane metabolites are known to cross-react in some estradiol immunoassays.[1]
Luteinizing Hormone (LH) Less LikelyLH is a glycoprotein hormone, which is structurally very different from the lipid-based structure of this compound. Sandwich immunoassays, which are common for LH, are also generally less prone to this type of interference.Interference in LH assays is more commonly associated with heterophile antibodies or human anti-mouse antibodies (HAMA).[5]

Experimental Protocols

Protocol: Assessment of Cross-Reactivity in a Competitive Immunoassay

This protocol outlines a general procedure to determine the percentage of cross-reactivity of a suspected interfering substance, such as this compound, in a competitive hormonal immunoassay.

Materials:

  • Hormonal immunoassay kit (e.g., for progesterone)

  • Standard of the target hormone (provided in the kit)

  • This compound

  • Assay buffer (provided in the kit)

  • Microplate reader

Procedure:

  • Prepare a Standard Curve: Prepare a serial dilution of the target hormone standard according to the kit manufacturer's instructions. This will be used to determine the 50% binding point (B/B0 = 50%).

  • Determine the IC50 of the Target Hormone: Run the standard curve in the immunoassay. The IC50 is the concentration of the target hormone that displaces 50% of the labeled hormone from the antibody. This corresponds to the concentration at the 50% B/B0 point on the standard curve.

  • Prepare Solutions of the Potential Cross-Reactant: Prepare a series of dilutions of this compound in the assay buffer. The concentration range should be wide enough to potentially cause a 50% displacement of the labeled hormone.

  • Run the Cross-Reactivity Assay: In separate wells of the microplate, run the dilutions of this compound in the same manner as the standard curve.

  • Determine the IC50 of the Cross-Reactant: From the dose-response curve generated for this compound, determine the concentration that causes a 50% displacement of the labeled hormone (the IC50 of the cross-reactant).

  • Calculate the Percent Cross-Reactivity: Use the following formula:

    % Cross-Reactivity = (IC50 of Target Hormone / IC50 of Cross-Reactant) x 100

Interpretation: A higher percentage of cross-reactivity indicates a greater potential for interference.

Visualizations

Signaling Pathways

Understanding the signaling pathways of the hormones being measured can provide context for the biological implications of assay interference.

Progesterone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone mPR Membrane Progesterone Receptor (mPR) Progesterone->mPR PR Intracellular Progesterone Receptor (PR) Progesterone->PR PR_dimer PR Dimer Progesterone->PR_dimer Ligand Binding & Dimerization Kinase_Cascade Kinase Cascade (e.g., MAPK) mPR->Kinase_Cascade Non-Genomic Pathway HSP HSP PR->HSP PRE Progesterone Response Element (PRE) PR_dimer->PRE Nuclear Translocation Gene_Transcription Gene Transcription PRE->Gene_Transcription Genomic Pathway Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen mER Membrane Estrogen Receptor (mER) Estrogen->mER ER Intracellular Estrogen Receptor (ER) Estrogen->ER ER_dimer ER Dimer Estrogen->ER_dimer Ligand Binding & Dimerization Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt) mER->Signaling_Cascade Non-Genomic Pathway HSP HSP ER->HSP ERE Estrogen Response Element (ERE) ER_dimer->ERE Nuclear Translocation Gene_Transcription Gene Transcription ERE->Gene_Transcription Genomic Pathway LH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LH Luteinizing Hormone (LH) LHR LH Receptor (LHR) LH->LHR G_Protein G Protein LHR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Steroidogenesis) PKA->Cellular_Response Phosphorylation of target proteins

References

Best practices for handling and storing (5R)-Dinoprost tromethamine in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling, storing, and utilizing (5R)-Dinoprost tromethamine in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A: For long-term stability, the crystalline solid should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.[1] The powder is described as white or off-white.[2][3][4][5]

Q2: What is the best way to prepare and store stock solutions?

A: Stock solutions can be prepared by dissolving the powder in an organic solvent of choice, which should be purged with an inert gas.[1] Suitable solvents include DMSO, ethanol, and methanol.[1][6] For storage, aliquot the stock solutions to prevent repeated freeze-thaw cycles.[6] Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[6][7]

Q3: Can I prepare aqueous solutions of this compound?

A: Yes, it is readily soluble in water.[3][4][5] However, it is not recommended to store aqueous solutions for more than one day due to potential instability.[1] For experiments, it is best to make fresh dilutions from a stock solution into your aqueous buffer or cell culture medium immediately before use.[1]

Q4: What are the critical safety precautions when handling this compound?

A: Extreme care should be exercised. This compound is readily absorbed through the skin and can cause systemic effects, including bronchospasms and abortion.[6][8] Always wear appropriate personal protective equipment (PPE), including impervious gloves.[8][9] Avoid inhaling the powder particles.[8] In case of accidental skin contact, wash the affected area immediately and thoroughly with soap and water.[6]

Q5: At what wavelength can I expect to detect this compound?

A: While it lacks a strong chromophore for UV-Vis detection, chromatographic methods have utilized a detector set to 200 nm.

Data Presentation

Storage and Stability Summary
FormStorage TemperatureDurationNotes
Crystalline Solid-20°C≥ 4 yearsStore in a tight, light-resistant container.[1][2]
Stock Solution (in solvent)-80°C1 yearAliquot to avoid freeze-thaw cycles.[6]
Stock Solution (in solvent)-20°C1 monthAliquot to avoid freeze-thaw cycles.[6][7]
Aqueous Solution4°C≤ 1 dayPrepare fresh before use for best results.[1]
Solubility Data
SolventSolubilityConcentration (Molar)Notes
Water≥ 100 mg/mL~210 mMReadily soluble at room temperature.[3][4][5][7]
DMSO≥ 100 mg/mL~210 mMUse fresh, anhydrous DMSO for best results.[6][7]
Ethanol~50 mg/mL~105 mMSoluble.[1]
Methanol~100 mg/mL~210 mMSoluble.[1]
PBS (pH 7.2)~25 mg/mL~52.5 mMFor biological experiments.[1]
Acetone / Acetonitrile~5 mg/mL~10.5 mMSoluble.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Variability in experimental results Compound Degradation: this compound, like other prostaglandins, can be unstable in aqueous solutions at 37°C. This leads to a lower effective concentration over the course of an experiment.1. Prepare Fresh: Always prepare fresh dilutions in your cell culture medium immediately before each experiment from a frozen stock.[1]2. Time-Course Analysis: Conduct a pilot experiment to determine the stability of the compound in your specific medium under your experimental conditions.
Lower than expected cellular response 1. Sub-optimal Concentration: The effective concentration can be highly cell-type dependent.2. Inactive Compound: Improper storage of powder or stock solutions may have led to degradation.1. Dose-Response Curve: Perform a dose-response experiment (e.g., 1 nM to 10 µM) to determine the optimal working concentration for your specific cell type.[10]2. Verify Storage: Ensure that the compound and its stock solutions have been stored according to the recommendations (-20°C for powder, -80°C for stocks).
Unexpected cellular effects or toxicity 1. Solvent Toxicity: The solvent (e.g., DMSO, ethanol) used for the stock solution may be toxic to your cells at the final concentration.2. Off-Target Effects: At high concentrations, the compound may have off-target effects.1. Vehicle Control: Always include a vehicle control in your experiments, where cells are treated with the same final concentration of the solvent used to dissolve the compound.2. Lower Concentration: Try using a lower concentration of this compound.
Precipitation in media Poor Solubility: The final concentration in the aqueous cell culture medium may exceed its solubility limit, especially if the stock solution was not properly mixed or diluted.1. Pre-warm Media: Ensure your cell culture media is at 37°C before adding the compound.2. Vortex Dilution: When preparing the final dilution, add the stock solution to the medium and vortex gently to ensure it is fully dissolved before adding to the cells.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol provides a general guideline for preparing solutions for in vitro cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free cell culture medium

Procedure:

  • Prepare Stock Solution (10 mM): a. Allow the vial of this compound powder (MW: 475.62) to equilibrate to room temperature before opening. b. Under sterile conditions, prepare a 10 mM stock solution by dissolving 4.76 mg of the powder in 1 mL of anhydrous DMSO. c. Vortex thoroughly until the powder is completely dissolved.

  • Store Stock Solution: a. Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. b. Store the aliquots at -80°C for long-term storage (up to 1 year).[6]

  • Prepare Working Solution (for cell treatment): a. On the day of the experiment, thaw a single aliquot of the 10 mM stock solution. b. Pre-warm the desired volume of cell culture medium to 37°C. c. Perform serial dilutions of the stock solution into the cell culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). d. Important: Add the stock solution to the medium and mix well. Do not add the medium to the concentrated stock. Use the freshly prepared working solutions immediately.

Protocol 2: Cell Proliferation Assay (MTT-based)

This protocol describes a method to assess the effect of this compound on the proliferation of an adherent cell line.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • This compound working solutions (prepared as in Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. c. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Cell Treatment: a. After 24 hours, remove the medium. b. Add 100 µL of medium containing the desired final concentrations of this compound to the respective wells. c. Include a "vehicle control" (medium with the same amount of DMSO as the highest treatment concentration) and a "medium only" control. d. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. At the end of the treatment period, add 10 µL of MTT solution to each well. b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible. c. Carefully remove the medium and add 100 µL of solubilization buffer to each well. d. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.

  • Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell proliferation relative to the vehicle control.

Mandatory Visualizations

This compound Signaling Pathway

This compound acts as an agonist for the Prostaglandin F2α receptor (FP receptor). The primary signaling cascade initiated upon binding is through the Gq alpha subunit of the associated G-protein.

Dinoprost_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol FP_receptor FP Receptor G_protein Gq Protein FP_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Cell_Response Cellular Responses (e.g., Proliferation, Contraction) PKC->Cell_Response Phosphorylates Targets Dinoprost (5R)-Dinoprost tromethamine Dinoprost->FP_receptor Binds

Caption: FP Receptor signaling cascade initiated by this compound.

Experimental Workflow: Cell Proliferation Assay

This diagram outlines the key steps for performing a cell-based proliferation assay to test the effects of this compound.

Proliferation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells 1. Seed Cells in 96-well plate incubate_24h 2. Incubate 24h (for attachment) seed_cells->incubate_24h treat_cells 4. Treat Cells with Compound prepare_compound 3. Prepare Drug Dilutions prepare_compound->treat_cells incubate_exp 5. Incubate for Experiment Duration (e.g., 48h) treat_cells->incubate_exp add_mtt 6. Add MTT Reagent incubate_exp->add_mtt incubate_mtt 7. Incubate 3-4h add_mtt->incubate_mtt solubilize 8. Solubilize Formazan incubate_mtt->solubilize read_plate 9. Read Absorbance (570 nm) solubilize->read_plate analyze_data 10. Analyze Data read_plate->analyze_data

Caption: Workflow for a typical MTT-based cell proliferation experiment.

References

Validation & Comparative

A Comparative Analysis of (5R)-Dinoprost Tromethamine and Cloprostenol for Luteolysis Induction in Cattle

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The synchronization of estrus and ovulation is a cornerstone of modern cattle reproductive management, with prostaglandin F2α (PGF2α) analogs being pivotal in inducing luteolysis. Among the most widely used are the naturally occurring PGF2α, (5R)-Dinoprost tromethamine, and the synthetic analog, cloprostenol. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of the underlying biological processes and experimental workflows.

Performance Data: A Quantitative Comparison

The efficacy of this compound and cloprostenol has been evaluated in numerous studies, with outcomes measured by rates of luteal regression, estrus detection, conception, and pregnancy. The following tables summarize key quantitative data from comparative research.

Table 1: Luteal Regression and Estrus Detection Rates
Parameter This compound Cloprostenol
Luteal Regression Rate (%)91.3[1]86.6[1]
78.5[1]69.1[1]
Estrus Detection Rate (%)34.0 (in 1st parity cows)[2]42.4 (in 1st parity cows)[2]
57.6[3]59.4[3]
92.7 (experimental setting)[4]92.7 (experimental setting)[4]
65.7 (field setting)[4]65.7 (field setting)[4]
Table 2: Conception and Pregnancy Rates
Parameter This compound Cloprostenol
Conception Rate (%)34.4[2]38.3[2]
66.2[3]65.2[3]
38.6[5][6]46.6[5][6]
Pregnancy Rate (%)12.2[2]14.4[2]
37.8[1]36.7[1]
32.8[1]31.3[1]
54.9[3]57.5[3]
31.4[5][6]39.2[5][6]
10[7]30[7]
Table 3: Progesterone Concentration and Follicular Dynamics
Parameter This compound Cloprostenol
Progesterone (P4) DeclineSlower initial decline in some studies[7]More rapid decrease in P4 in the first 12 hours post-treatment reported in some studies[7]
Average Ovulatory Follicle Size (mm)11.17 ± 0.433[7]11.53 ± 0.33[7]

Signaling Pathways of PGF2α-Induced Luteolysis

The induction of luteolysis by PGF2α and its analogs is a complex process involving both functional and structural regression of the corpus luteum (CL). This is mediated through a cascade of intracellular signaling events that lead to apoptosis and necroptosis of luteal cells.

PGF2a PGF2α Analog ((5R)-Dinoprost or Cloprostenol) GPCR G-Protein Coupled Receptor (FP) PGF2a->GPCR PLC Phospholipase C (PLC) Activation GPCR->PLC RIPK RIPK1/RIPK3/MLKL Complex (Necrosome) GPCR->RIPK IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC FasL Fas Ligand (FasL) Expression Ca_PKC->FasL Bax Bax/Bcl-2 Ratio Increase Ca_PKC->Bax Fas Fas Receptor Activation FasL->Fas Casp8 Caspase-8 Activation Fas->Casp8 Extrinsic Pathway Bid Bid Cleavage to tBid Casp8->Bid Casp3 Caspase-3 Activation (Executioner Caspase) Casp8->Casp3 Bid->Bax Mito Mitochondrial Disruption Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Intrinsic Pathway Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Necroptosis Necroptosis RIPK->Necroptosis

Caption: PGF2α Signaling Pathway in Bovine Luteal Cells.

Experimental Protocols

The following is a synthesized experimental protocol based on methodologies reported in comparative studies of this compound and cloprostenol.

1. Animal Selection and Synchronization:

  • Animals: Clinically healthy, non-lactating or lactating Holstein cows with regular estrous cycles are selected.

  • Initial Synchronization: To ensure all animals are at a similar stage of the estrous cycle, a pre-synchronization protocol such as "Presynch" (two injections of PGF2α 14 days apart) is often employed.[1]

  • Confirmation of Corpus Luteum: The presence of a functional corpus luteum is confirmed via transrectal ultrasonography and/or plasma progesterone concentrations (P4 > 1 ng/mL) prior to the administration of the experimental treatments.[1]

2. Treatment Allocation:

  • Animals are randomly assigned to one of two treatment groups:

    • Group A (Dinoprost): Intramuscular injection of 25 mg this compound.[2][4]

    • Group B (Cloprostenol): Intramuscular injection of 500 µg cloprostenol.[2][4]

3. Data Collection and Analysis:

  • Blood Sampling: Blood samples are collected via jugular venipuncture at specific time points, such as 0, 12, 24, 48, and 72 hours post-treatment, to determine plasma progesterone concentrations.

  • Hormone Analysis: Progesterone levels are quantified using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Estrus Detection: Estrus behavior is monitored visually 2-4 times daily and/or with the use of tail paint or electronic activity monitoring systems for up to 5 days post-injection.

  • Artificial Insemination (AI): Cows detected in estrus are typically inseminated 12 hours after the first signs of standing heat. For timed AI (TAI) protocols, insemination is performed at a predetermined time, often in conjunction with GnRH administration (e.g., Ovsynch protocol).[1]

  • Pregnancy Diagnosis: Pregnancy status is determined by transrectal ultrasonography between 30 and 45 days after AI.

4. Statistical Analysis:

  • Data on luteal regression, estrus response, conception rates, and pregnancy rates are analyzed using appropriate statistical methods, such as chi-square tests or logistic regression.

  • Progesterone concentrations are often analyzed using repeated measures analysis of variance (ANOVA).

start Start: Select Cycling Cows presynch Pre-synchronization Protocol (e.g., 2 PGF2α injections, 14d apart) start->presynch cl_check Confirm Corpus Luteum Presence (Ultrasound & P4 levels) presynch->cl_check randomize Randomly Assign to Treatment Groups cl_check->randomize group_a Group A: 25 mg this compound IM randomize->group_a group_b Group B: 500 µg Cloprostenol IM randomize->group_b monitoring Monitor Estrus & Collect Blood Samples (0, 12, 24, 48, 72h) group_a->monitoring group_b->monitoring ai Artificial Insemination (Timed or based on estrus) monitoring->ai preg_diag Pregnancy Diagnosis (Ultrasound at 30-45d) ai->preg_diag analysis Data Analysis: Compare Rates & Hormone Levels preg_diag->analysis end End: Comparative Efficacy Determined analysis->end

Caption: Experimental Workflow for Comparing Luteolytic Agents.

Conclusion

Both this compound and cloprostenol are effective luteolytic agents in cattle. The choice between them may depend on specific herd management goals, economic considerations, and veterinarian preference. While some studies suggest potential advantages for cloprostenol in terms of a more rapid decline in progesterone and improved conception and pregnancy rates in certain scenarios, other studies report no significant differences in overall performance. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide are intended to aid researchers and drug development professionals in designing and interpreting studies to further elucidate the comparative efficacy of these and other luteolytic agents.

References

A Comparative Guide to the Efficacy of Prostaglandin F2α Analogs in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of commonly researched prostaglandin F2α (PGF2α) analogs: latanoprost, travoprost, bimatoprost, and tafluprost. The information presented is based on experimental data from in vitro studies to assist researchers in selecting the appropriate analog for their specific experimental needs.

Prostaglandin F2α analogs are potent agonists of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). Activation of the FP receptor initiates a signaling cascade that leads to various physiological responses, most notably the reduction of intraocular pressure (IOP), making these compounds a cornerstone in glaucoma research and treatment. Their efficacy is primarily determined by their affinity for the FP receptor and their potency in activating downstream signaling pathways.

Data Presentation: Quantitative Comparison of PGF2α Analogs

The following tables summarize the key in vitro pharmacological parameters for the active acid forms of latanoprost, travoprost, bimatoprost, and tafluprost. It is important to note that these analogs are often administered as prodrugs (isopropyl esters or ethyl amides) and are hydrolyzed to their biologically active free acid forms in situ.

Table 1: Comparative Receptor Binding Affinities (Ki) for the FP Receptor

Compound (Free Acid Form)Binding Affinity (Ki) [nM]Reference
Latanoprost Acid98[1]
Travoprost Acid35 ± 5[1]
Bimatoprost Acid83[1]
Tafluprost Acid0.4[2][3]

Note: A lower Ki value indicates a higher binding affinity for the receptor.

Table 2: Comparative Functional Potencies (EC50) at the FP Receptor

Compound (Free Acid Form)Functional Potency (EC50) [nM]Assay TypeCell TypeReference
Latanoprost Acid54.6 ± 12.4Phosphoinositide TurnoverHuman Ciliary Body Cells[4]
Travoprost Acid3.2 ± 0.6Phosphoinositide TurnoverHuman Ciliary Body Cells[4]
Bimatoprost Acid5.8 ± 2.6Phosphoinositide TurnoverHuman Ciliary Body Cells[4]
Tafluprost Acid0.5Not SpecifiedRecombinant Human FP Receptor[5]

Note: A lower EC50 value indicates a higher potency in activating the receptor.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the signaling pathway of the FP receptor and the general workflows for key experiments used to characterize PGF2α analogs.

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α Analog FP_Receptor FP Receptor PGF2a->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Responses (e.g., muscle contraction, IOP reduction) PKC->Response

FP Receptor Signaling Pathway.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assay (Calcium Mobilization) b_start Prepare cell membranes expressing FP receptor b_incubate Incubate membranes with radiolabeled PGF2α and unlabeled analog (competitor) b_start->b_incubate b_separate Separate bound and free radioligand (e.g., filtration) b_incubate->b_separate b_quantify Quantify bound radioactivity b_separate->b_quantify b_analyze Analyze data to determine Ki b_quantify->b_analyze f_start Culture cells expressing FP receptor f_load Load cells with a calcium-sensitive fluorescent dye f_start->f_load f_stimulate Stimulate cells with varying concentrations of PGF2α analog f_load->f_stimulate f_measure Measure changes in intracellular calcium (fluorescence intensity) f_stimulate->f_measure f_analyze Analyze dose-response curve to determine EC50 f_measure->f_analyze

General Experimental Workflows.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of PGF2α analogs.

Radioligand Binding Assay (Competitive Binding)

Objective: To determine the binding affinity (Ki) of a PGF2α analog for the FP receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes from a cell line stably expressing the human FP receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-PGF2α.

  • Unlabeled PGF2α analogs (test compounds).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • 96-well filter plates.

  • Vacuum filtration manifold.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the FP receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding) or a high concentration of unlabeled PGF2α (for non-specific binding).

    • 50 µL of various concentrations of the unlabeled test analog.

    • 50 µL of [³H]-PGF2α at a concentration near its Kd.

    • 100 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor analog. Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][7]

Calcium Mobilization Assay

Objective: To measure the functional potency (EC50) of a PGF2α analog by quantifying its ability to induce an increase in intracellular calcium concentration.[2][8][9]

Materials:

  • A cell line expressing the FP receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • PGF2α analogs (test compounds).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with an integrated fluidic dispenser.

Procedure:

  • Cell Plating: Seed the cells in the 96-well plates and grow them to near confluency.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in the assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

  • Compound Preparation: Prepare serial dilutions of the PGF2α analogs in the assay buffer.

  • Measurement: Place the cell plate in the fluorescence plate reader. Record a baseline fluorescence reading. Add the different concentrations of the PGF2α analogs to the wells using the integrated fluidic dispenser. Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each concentration of the analog. Plot the peak response against the log concentration of the analog. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[2][8][9]

Summary of Comparative Efficacy

Based on the available in vitro data, the PGF2α analogs exhibit distinct profiles in their interaction with the FP receptor.

  • Tafluprost acid demonstrates the highest binding affinity for the FP receptor, with a Ki value significantly lower than the other analogs.[2][3] This suggests a very strong interaction with the receptor.

  • Travoprost acid shows a high binding affinity and is the most potent agonist in functional assays among latanoprost, travoprost, and bimatoprost, with the lowest EC50 value in phosphoinositide turnover assays.[1][4]

  • Bimatoprost acid has a slightly lower binding affinity than travoprost acid but exhibits high potency in functional assays, comparable to that of travoprost acid.[1][4]

  • Latanoprost acid displays the lowest binding affinity and functional potency among the four compared analogs in these preclinical studies.[1][4]

It is crucial for researchers to consider these differences when designing experiments. For studies requiring a highly potent and affine FP receptor agonist, tafluprost or travoprost may be the preferred choice. The selection of a specific analog should be guided by the experimental goals, the cell or tissue model being used, and the desired concentration range for eliciting a biological response. This guide provides a foundation for making an informed decision based on quantitative preclinical data.

References

Validation of (5R)-Dinoprost Tromethamine-Induced Luteolysis Through Progesterone Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of (5R)-Dinoprost tromethamine, a synthetic analog of prostaglandin F2α (PGF2α), with other luteolytic agents. The focus is on the validation of its primary function—the induction of luteolysis—through the quantitative measurement of progesterone. This document is intended for researchers, scientists, and drug development professionals working in reproductive biology and veterinary medicine.

Mechanism of Action and Signaling Pathway

This compound, like endogenous PGF2α, induces luteolysis, which is the regression of the corpus luteum (CL). This process involves two main phases: functional luteolysis, characterized by a rapid decrease in progesterone synthesis, and structural luteolysis, which involves apoptosis of luteal cells.[1][2]

The signaling cascade is initiated by the binding of PGF2α to its G-protein coupled receptor (PTGFR) on the surface of luteal cells. This binding activates phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events trigger a cascade of downstream effects, including the inhibition of steroidogenic acute regulatory protein (StAR) and key enzymes in the progesterone synthesis pathway, as well as the activation of apoptotic pathways involving caspases.[3][4]

PGF2a_Signaling_Pathway PGF2a (5R)-Dinoprost tromethamine (PGF2α) PTGFR PGF2α Receptor (PTGFR) PGF2a->PTGFR G_protein Gq/11 Protein PTGFR->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Steroidogenesis_inhibition Inhibition of Steroidogenesis Ca_release->Steroidogenesis_inhibition Apoptosis Apoptosis Ca_release->Apoptosis PKC->Steroidogenesis_inhibition PKC->Apoptosis Progesterone_decline ↓ Progesterone Steroidogenesis_inhibition->Progesterone_decline

Caption: PGF2α-induced luteolysis signaling pathway.

Comparative Performance Data

The efficacy of this compound is often compared to other synthetic PGF2α analogs, such as Cloprostenol and Luprostiol. The primary endpoint for validation is the rate and extent of progesterone decline.

Table 1: Comparison of Progesterone Concentrations After Treatment with Dinoprost Tromethamine and Cloprostenol in Dairy Cattle
Time Post-TreatmentProgesterone (ng/mL) - Dinoprost Tromethamine (25 mg)Progesterone (ng/mL) - Cloprostenol (500 µg)Progesterone (ng/mL) - d-Cloprostenol (150 µg)
Day 0 (Pre-treatment)6.8 ± 0.516.5 ± 0.486.7 ± 0.53
Day 22.1 ± 0.251.9 ± 0.221.1 ± 0.18*

*Data from a study in dairy cows. A significant variation was present in P4 concentration between the Luteosyl (d-cloprostenol) group and the other two groups. The rate of decline in P4 concentration in the luteosyl group was significantly higher than in the other two groups.[5][6]

Table 2: Luteolytic and Reproductive Responses to Dinoprost Tromethamine and Cloprostenol
ParameterDinoprost TromethamineCloprostenolReference
Estrus Response Rate92.7%92.7%[7]
Luteal Regression89.0%Not specified in this study[8]
Pregnancy Rate10%30%[5]
Pregnancy Rate (another study)12.2%14.4%

Experimental Protocols

Induction of Luteolysis in Bovine Models

This protocol describes a typical procedure for inducing luteolysis in cattle to evaluate the efficacy of a test compound like this compound.

Materials:

  • This compound (e.g., Lutalyse®)[9][10]

  • Alternative PGF2α analog (e.g., Cloprostenol)

  • Saline solution (for control group)

  • Syringes and needles for intramuscular injection

  • Animal restraints

  • Blood collection tubes (e.g., heparinized or EDTA-coated)

  • Centrifuge

Procedure:

  • Animal Selection: Select healthy, cycling, non-pregnant dairy or beef cows with a palpable corpus luteum.[9]

  • Acclimatization: Allow animals to acclimatize to the experimental conditions for at least one week.

  • Group Allocation: Randomly assign animals to treatment groups (e.g., Dinoprost, Cloprostenol, Saline control).

  • Pre-treatment Blood Sampling (Day 0): Collect a blood sample from the coccygeal vein of each animal to determine baseline progesterone levels.

  • Treatment Administration: Administer the assigned treatment via intramuscular injection. A common dosage for Dinoprost tromethamine is 25 mg.[9][10]

  • Post-treatment Blood Sampling: Collect blood samples at regular intervals post-treatment (e.g., 24, 48, 72, and 96 hours) to monitor the decline in progesterone concentrations.[11]

  • Sample Processing: Centrifuge the blood samples to separate the plasma or serum. Store the samples at -20°C until progesterone analysis.[12]

Experimental_Workflow Animal_Selection Animal Selection (Cycling cows with CL) Randomization Randomization into Treatment Groups Animal_Selection->Randomization Group_A Group A (Dinoprost) Randomization->Group_A Group_B Group B (Alternative) Randomization->Group_B Group_C Group C (Control) Randomization->Group_C Baseline_Sampling Baseline Blood Sample (Day 0) Group_A->Baseline_Sampling Group_B->Baseline_Sampling Group_C->Baseline_Sampling Treatment IM Injection of Assigned Compound Baseline_Sampling->Treatment Post_Treatment_Sampling Post-Treatment Blood Sampling (e.g., 24, 48, 72h) Treatment->Post_Treatment_Sampling Sample_Processing Plasma/Serum Separation & Storage Post_Treatment_Sampling->Sample_Processing Progesterone_Assay Progesterone Measurement (ELISA) Sample_Processing->Progesterone_Assay Data_Analysis Data Analysis & Comparison Progesterone_Assay->Data_Analysis

Caption: Experimental workflow for validating luteolysis.
Progesterone Measurement by ELISA

This protocol provides a general outline for a competitive ELISA to quantify progesterone concentrations in plasma or serum samples.

Materials:

  • Progesterone ELISA kit (containing microplate pre-coated with anti-rabbit IgG, progesterone standards, progesterone-enzyme conjugate, anti-progesterone antibody, wash buffer, substrate, and stop solution)[13][14]

  • Microplate reader

  • Pipettes and tips

  • Distilled water

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all components to room temperature before use.[13][14]

  • Standard Curve Preparation: Prepare a serial dilution of the progesterone standard to create a standard curve.[13]

  • Assay Procedure:

    • Add standards, controls, and unknown samples to the appropriate wells of the microplate.

    • Add the progesterone-enzyme conjugate to all wells (except blanks).

    • Add the anti-progesterone antibody to all wells (except blanks).

    • Incubate the plate as specified in the kit instructions (e.g., 60 minutes at room temperature).[12]

  • Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.[12]

  • Substrate Addition: Add the substrate solution to each well and incubate for the recommended time to allow for color development. The color intensity will be inversely proportional to the amount of progesterone in the sample.[12][14]

  • Stopping the Reaction: Add the stop solution to each well to terminate the reaction.

  • Data Acquisition: Read the absorbance of each well at the specified wavelength (usually 450 nm) using a microplate reader.[14]

  • Data Analysis: Calculate the progesterone concentration in the unknown samples by comparing their absorbance to the standard curve.

Conclusion

The validation of this compound-induced luteolysis is critically dependent on the accurate measurement of the subsequent decline in progesterone concentrations. While this compound is a potent luteolytic agent, comparative studies indicate that other synthetic analogs, such as d-cloprostenol, may induce a more rapid or pronounced decrease in progesterone.[5][6] The experimental protocols outlined in this guide provide a robust framework for conducting such comparative efficacy studies, ensuring reliable and reproducible data for the evaluation of luteolytic compounds. The choice of agent may depend on the desired speed of luteolysis and other reproductive management goals.

References

A Head-to-Head Comparison: Dinoprost Tromethamine and Natural PGF2 Alpha

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identity and Relationship

Dinoprost tromethamine is the tromethamine salt of the naturally occurring prostaglandin F2α.[1] This means that the active component, dinoprost, is structurally identical to natural PGF2α. The addition of the tromethamine salt is primarily to enhance its solubility and stability for pharmaceutical formulation.[1] Therefore, in an in vitro setting, once dissolved in a physiological buffer, dinoprost is expected to behave identically to natural PGF2α in terms of its interaction with the prostaglandin F receptor (FP receptor).

Mechanism of Action and Signaling Pathway

Both natural PGF2α and dinoprost exert their biological effects by binding to and activating the FP receptor, a G-protein coupled receptor (GPCR).[2] Upon activation, the FP receptor couples to the Gαq subunit of the heterotrimeric G-protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation of intracellular calcium is a key event that triggers various cellular responses, including smooth muscle contraction and luteolysis.

PGF2_alpha_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α / Dinoprost FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds to G_protein Gαq/11 FP_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Releases Ca2_ER Ca2+ Cellular_Response Cellular Response (e.g., Contraction, Luteolysis) Ca2_cyto->Cellular_Response PKC->Cellular_Response

PGF2α Signaling Pathway

Quantitative In Vitro Data

While a direct comparative study is elusive, the following table summarizes the available in vitro data for natural PGF2α. Given that dinoprost is the active component of dinoprost tromethamine, these values are expected to be representative of dinoprost's activity.

ParameterNatural PGF2αReference
Receptor Binding Affinity (Ki)
FP Receptor (Bovine Corpus Luteum)High Affinity: 1.6 nM, Low Affinity: 24 nM
Functional Potency (EC50)
Intracellular Calcium Mobilization (Human Myometrial Cells)4 nM
Inositol Phosphate Production (Bovine Luteal Cells)36 nM

Experimental Protocols

To facilitate a direct head-to-head comparison, the following detailed experimental protocols for key in vitro assays are provided.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound to its receptor.

Objective: To determine the Ki of dinoprost tromethamine and natural PGF2α for the FP receptor.

Materials:

  • Cell membranes expressing the FP receptor (e.g., from bovine corpus luteum or a recombinant cell line).

  • Radiolabeled PGF2α (e.g., [3H]PGF2α).

  • Unlabeled dinoprost tromethamine and natural PGF2α.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer. Centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add a fixed concentration of [3H]PGF2α, the cell membrane preparation, and varying concentrations of either unlabeled dinoprost tromethamine or natural PGF2α. Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled PGF2α).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare FP Receptor Membranes start->prep setup Set up Assay Plate: - Membranes - [3H]PGF2α - Competitor (Dinoprost or PGF2α) prep->setup incubate Incubate to Equilibrium setup->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis: - Calculate IC50 - Calculate Ki count->analyze end End analyze->end

Competitive Radioligand Binding Assay Workflow
Intracellular Calcium Mobilization Assay

This functional assay measures the potency (EC50) of a compound in activating its receptor and triggering a downstream signaling event.

Objective: To determine the EC50 of dinoprost tromethamine and natural PGF2α for inducing intracellular calcium mobilization.

Materials:

  • A cell line endogenously or recombinantly expressing the FP receptor.

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Dinoprost tromethamine and natural PGF2α.

  • A fluorescence plate reader with an injection system.

Protocol:

  • Cell Culture: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye at 37°C for a specified time (e.g., 30-60 minutes).

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence.

  • Compound Addition: Inject varying concentrations of either dinoprost tromethamine or natural PGF2α into the wells.

  • Kinetic Reading: Immediately after injection, measure the change in fluorescence over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the compound concentration to generate a dose-response curve. Calculate the EC50 value (the concentration that produces 50% of the maximal response).

Calcium_Assay_Workflow start Start seed Seed FP Receptor-Expressing Cells in 96-well Plate start->seed load Load Cells with Calcium-Sensitive Dye seed->load wash Wash to Remove Excess Dye load->wash measure_base Measure Baseline Fluorescence wash->measure_base inject Inject Compound (Dinoprost or PGF2α) measure_base->inject measure_kinetic Measure Kinetic Fluorescence Change inject->measure_kinetic analyze Data Analysis: - Plot Dose-Response Curve - Calculate EC50 measure_kinetic->analyze end End analyze->end

Intracellular Calcium Mobilization Assay Workflow

In Vivo Considerations

Numerous in vivo studies in various animal models, particularly in cattle, have demonstrated the comparable efficacy of commercially available dinoprost tromethamine products to induce luteolysis and synchronize estrus when compared to other synthetic PGF2α analogs.[1] These studies indirectly support the notion that the in vitro activity of dinoprost is equivalent to that of natural PGF2α, as it elicits the expected physiological responses in a clinical setting.

Conclusion

Dinoprost tromethamine is the pharmaceutically formulated salt of natural PGF2α. As such, their in vitro pharmacological profiles, including receptor binding affinity and functional potency, are expected to be identical. The provided data for natural PGF2α serves as a strong benchmark for the activity of dinoprost. The detailed experimental protocols outlined in this guide offer a standardized framework for researchers to conduct direct comparative studies to confirm this equivalence and further characterize the activity of these important compounds in various experimental systems. The visualization of the signaling pathway and experimental workflows provides a clear conceptual understanding for professionals in the field of drug development and reproductive science.

References

A Comparative Guide to the Luteolytic Effects of (5R)-Dinoprost Tromethamine Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the luteolytic effects of (5R)-Dinoprost tromethamine, a synthetic analogue of the naturally occurring prostaglandin F2α (PGF2α).[1] Widely utilized in veterinary medicine, Dinoprost tromethamine plays a critical role in the reproductive management of various livestock species by inducing the regression of the corpus luteum (luteolysis), thereby enabling control over the estrous cycle.[1] This document will delve into its mechanism of action, compare its efficacy with other luteolytic agents, and provide available experimental data and protocols to support further research and development.

Mechanism of Action: A Cross-Species Overview

Dinoprost tromethamine exerts its luteolytic effect by mimicking the action of endogenous PGF2α. The binding of PGF2α to its receptors on the luteal cells initiates a cascade of events leading to the functional and structural demise of the corpus luteum. While the fundamental mechanism is conserved across species, there are notable differences in the signaling pathways and physiological responses.

In ruminants, such as cattle and sheep, PGF2α is transported from the uterus to the ovary via a counter-current exchange mechanism between the uterine vein and the ovarian artery, which is facilitated by the Prostaglandin Transporter (PGT). This localized delivery system is crucial for efficient luteolysis.

In swine, the regulation of luteolysis also involves oxytocin, which stimulates the pulsatile release of PGF2α from the endometrium through the activation of the phosphoinositide (PI) hydrolysis pathway.

The mare is considered more sensitive to the luteolytic effects of PGF2α compared to cattle, which is attributed to a higher affinity of its luteal cell membrane receptors for PGF2α and a slower metabolic clearance of the compound.[2]

Comparative Efficacy of Luteolytic Agents

Dinoprost tromethamine is often compared with other synthetic PGF2α analogues, most notably cloprostenol. Studies in various species have shown comparable, and in some cases, differing efficacies in inducing luteolysis, estrus, and subsequent pregnancy.

Dinoprost Tromethamine vs. Cloprostenol and d-Cloprostenol in Dairy Cattle

A study in dairy cattle compared the effects of Dinoprost tromethamine (25 mg), cloprostenol (500 μg), and d-cloprostenol (150 μg). The results indicated that d-cloprostenol induced a significantly greater decrease in serum progesterone (P4) concentrations two days post-treatment compared to both dinoprost tromethamine and cloprostenol.[3] Pregnancy rates were also higher in the d-cloprostenol group.[3] However, other studies have reported inconsistent results regarding the effects of these PGF2α analogs on luteolysis, estrous response, and pregnancy rate in cattle.[3]

Treatment GroupDoseMean P4 at Day 0 (ng/mL)Mean P4 at Day 2 (ng/mL)Pregnancy Rate (%)
Lutalyse (Dinoprost)25 mg5.8 ± 0.451.9 ± 0.2310
PGF Veyx® forte (Cloprostenol)500 μg6.1 ± 0.381.8 ± 0.1730
Luteosyl (d-Cloprostenol)150 μg6.3 ± 0.411.1 ± 0.1540

Adapted from a study in dairy cattle.[3]

Luteolytic Effects in Equine Species

In mares, both Dinoprost tromethamine and cloprostenol are effective in inducing luteolysis. One study in jennies (female donkeys) demonstrated that both drugs effectively reduced the estrous cycle length and corpus luteum volume.[4] The study also highlighted that lower doses of both PGF2α analogs resulted in fewer side effects.[4] Another study in Nigerian jennies suggested that double treatments of cloprostenol sodium had a better response in estrus synchronization compared to double treatments of Dinoprost tromethamine.[4]

SpeciesDrugDosageKey Findings
JenniesDinoprost tromethamine5 mg (double treatment)Effective in estrus synchronization.
JenniesCloprostenol Sodium250 µg/ml (double treatment)Showed a better response in estrus synchronization compared to Dinoprost tromethamine.

Based on a study in Nigerian jennies.[4]

Luteolytic Effects in Swine

In swine, PGF2α and its analogues are used for the induction of farrowing.[5] The corpus luteum in pigs is generally refractory to the luteolytic effects of a single dose of PGF2α until after day 12 of the estrous cycle.[5][6] However, multiple injections of PGF2α can induce luteolysis before day 12.[5][7] A study comparing double and triple injections of Dinoprost tromethamine and cloprostenol sodium for estrus synchronization in sows found that double injections of Dinoprost tromethamine on days 0 and 13 were effective and more cost-efficient.[6]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of luteolytic agents. Below are generalized protocols based on methodologies described in the cited literature.

Induction of Luteolysis in Cattle

Objective: To evaluate the luteolytic efficacy of Dinoprost tromethamine.

Animals: Healthy, cycling dairy or beef cows with a palpable corpus luteum.

Procedure:

  • Administer a single intramuscular injection of 25 mg (5 mL) of Dinoprost tromethamine.[1][8]

  • For estrus synchronization, a second injection may be administered 10 to 12 days after the first.[1][8]

  • Collect blood samples via jugular venipuncture at baseline (0 hours) and at various time points post-injection (e.g., 24, 48, 72 hours) to measure serum progesterone concentrations.

  • Monitor animals for signs of estrus (e.g., standing to be mounted, increased activity) at regular intervals.

  • Insemination can be performed at a fixed time (e.g., 80 hours after the second injection) or based on detected estrus.[8]

Assessment of Luteolytic Response in Mares

Objective: To determine the luteolytic and ovulatory response to Dinoprost tromethamine.

Animals: Mature, cycling mares with a corpus luteum.

Procedure:

  • Administer a single intramuscular injection of Dinoprost tromethamine at a dose of 1 mg per 45.5 kg (100 lbs) of body weight.

  • Collect blood samples for progesterone analysis at the time of treatment and at 24-hour intervals for 96 hours.[9]

  • Monitor for behavioral signs of estrus.

  • Perform transrectal ultrasonography to monitor follicular growth and determine the time of ovulation.

  • Record the interval from treatment to the onset of estrus and ovulation.[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in PGF2α-induced luteolysis and a general experimental workflow for assessing luteolytic agents.

PGF2a_Luteolysis_Signaling_Pathway cluster_Cell_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Mitochondria Mitochondria PGF2a PGF2α (Dinoprost) Receptor PGF2α Receptor (FP) PGF2a->Receptor Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Gene_Expression Altered Gene Expression PKC->Gene_Expression phosphorylates transcription factors Apoptosis Apoptosis Gene_Expression->Apoptosis leads to Progesterone_Inhibition Inhibition of Progesterone Synthesis Gene_Expression->Progesterone_Inhibition leads to

Caption: PGF2α-induced luteolysis signaling cascade.

Experimental_Workflow Start Animal Selection (Cycling females with CL) Treatment Administer Luteolytic Agent (e.g., Dinoprost tromethamine) Start->Treatment Monitoring Monitoring Treatment->Monitoring Blood_Sampling Blood Sampling (Progesterone Assay) Monitoring->Blood_Sampling Estrus_Detection Estrus Detection (Behavioral Observation) Monitoring->Estrus_Detection Ultrasonography Ultrasonography (Follicular Dynamics, Ovulation) Monitoring->Ultrasonography Data_Analysis Data Analysis Blood_Sampling->Data_Analysis Estrus_Detection->Data_Analysis Ultrasonography->Data_Analysis Endpoint Determine Luteolytic Efficacy (Progesterone decline, Estrus response, Ovulation time, Pregnancy rate) Data_Analysis->Endpoint

Caption: Workflow for assessing luteolytic agents.

Conclusion

This compound is a potent luteolytic agent with broad applications in the reproductive management of several animal species. While its fundamental mechanism of action is conserved, species-specific differences in physiology and signaling pathways influence its efficacy and optimal use. Comparative studies, particularly with other PGF2α analogues like cloprostenol, provide valuable data for selecting the most appropriate luteolytic agent for a given application. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for researchers and drug development professionals to design and interpret studies aimed at further elucidating the comparative luteolytic effects of these important veterinary drugs. Further research is warranted to expand the comparative data to a wider range of species and to explore the efficacy of other emerging luteolytic compounds.

References

A Comparative Guide to the In Vitro Effects of (5R)-Dinoprost Tromethamine on Uterine Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro effects of (5R)-Dinoprost tromethamine (a synthetic form of Prostaglandin F2α) on uterine cells against other relevant alternatives. The information presented is supported by experimental data to aid in research and drug development.

Introduction to this compound

This compound is a synthetic analog of the naturally occurring prostaglandin F2α (PGF2α). It is a potent pharmacological agent that exerts significant effects on uterine smooth muscle cells, primarily through its interaction with the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor. Its primary physiological actions on uterine cells are the stimulation of myometrial contraction and the promotion of endometrial cell proliferation.

Comparative Analysis of In Vitro Effects on Uterine Cells

This section compares the in vitro effects of this compound with other compounds known to influence uterine cell function, namely Prostaglandin E2 (PGE2), Oxytocin, Carbetocin (an oxytocin analog), and Atosiban (an oxytocin/vasopressin antagonist).

Uterine Cell Proliferation

This compound has been shown to induce the proliferation of endometrial epithelial cells. This effect is compared with that of Prostaglandin E2 (PGE2), another key prostaglandin involved in uterine physiology.

CompoundCell LineConcentration RangeObserved Effect on ProliferationCitation
This compound (PGF2α) Ishikawa (human endometrial adenocarcinoma)1 - 100 nMSignificant concentration-dependent increase.[1]
This compound (PGF2α) Primary rabbit endometrial cells~3 x 10⁻⁷ M (optimal)Increased tritiated thymidine incorporation and cell number.
Prostaglandin E2 (PGE2) Ishikawa (human endometrial adenocarcinoma)1 x 10⁻⁹ MSignificant increase.[2]
Prostaglandin E2 (PGE2) Human endometrial stromal cells10⁻¹⁰ M (minimal effective dose)Enhanced prolactin expression, a marker of decidualization.[3]
Uterine Contractility

The primary therapeutic use of this compound is to stimulate uterine contractions. The following table compares its contractile efficacy with other uterotonic agents and the inhibitory effect of an antagonist.

CompoundPreparationConcentration RangeObserved Effect on ContractilityCitation
This compound (PGF2α) Human myometrial strips (pregnant)Not specifiedWeak contractile response.
This compound (PGF2α) Human myometrial strips (non-pregnant)Not specifiedResponsive (stimulatory).
Prostaglandin E2 (PGE2) Human myometrial strips (pregnant)10⁻⁸ - 10⁻⁶ MBiphasic response: initial contraction followed by relaxation.
Oxytocin Human myometrial strips (pregnant)10⁻¹⁰ to 10⁻⁵ MDose-dependent increase in contraction frequency and force.[4]
Carbetocin Human myometrial strips (pregnant)10⁻¹⁰ to 10⁻⁵ MDose-dependent increase in contractions, but less potent than oxytocin.[4]
Atosiban (inhibitor) Human myometrial strips (pregnant, oxytocin-induced contractions)1 - 500 µg/mLDose-dependent inhibition of contraction frequency and amplitude.
FP Receptor Antagonists

Several antagonists of the FP receptor have been developed to counteract the effects of PGF2α. These are primarily investigated for their potential as tocolytics (anti-contraction medications).

AntagonistTargetCell/TissueIC50 ValueCitation
N582707 FP ReceptorMYLA (human myometrial cell line)21.26 nM (for Fmax), 50.43 nM (for AUC), 22.15 nM (for frequency of Ca²⁺ oscillations)[5]
THG113.31 FP ReceptorFP-expressing HEK293 cells27 nM (for phosphoinositide hydrolysis)
AL-8810 FP ReceptorRat uterus smooth muscleKi = 2.9 ± 0.2 µM (against PGF2α)

Signaling Pathways

The binding of this compound to the FP receptor on uterine cells initiates a cascade of intracellular signaling events.

This compound Signaling Pathway

Dinoprost_Signaling Dinoprost (5R)-Dinoprost tromethamine FP_Receptor FP Receptor (PTGFR) Dinoprost->FP_Receptor Gq Gq protein FP_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes ERK ERK1/2 Phosphorylation PLC->ERK IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Myometrial Contraction Ca_release->Contraction Proliferation Cell Proliferation PKC->Proliferation ERK->Proliferation

Caption: Signaling cascade of this compound in uterine cells.

Experimental Protocols

In Vitro Uterine Smooth Muscle Contractility Assay

This protocol is a standard method for assessing the contractile response of uterine tissue to pharmacological agents.

Contractility_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Setup cluster_treat Treatment and Measurement Biopsy Obtain myometrial biopsy Dissect Dissect into strips (~2x2x10 mm) Biopsy->Dissect Mount Mount strips in organ bath (Krebs solution, 37°C, 95% O₂/5% CO₂) Dissect->Mount Transducer Connect to isometric force transducer Mount->Transducer Equilibrate Equilibrate for 1-2 hours Transducer->Equilibrate Baseline Record baseline spontaneous contractions Equilibrate->Baseline Add_Compound Add test compound (e.g., Dinoprost) Baseline->Add_Compound Record Record contractile response (frequency, amplitude, duration) Add_Compound->Record

Caption: Workflow for in vitro uterine contractility assay.

Detailed Methodology:

  • Tissue Preparation: Myometrial biopsies are obtained from consenting patients undergoing procedures such as hysterectomy or cesarean section. The tissue is immediately placed in physiological salt solution (e.g., Krebs solution). Longitudinal strips of myometrium (approximately 2x2x10 mm) are carefully dissected.

  • Experimental Setup: The myometrial strips are mounted vertically in organ baths containing a physiological salt solution maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂. One end of the strip is attached to a fixed hook, and the other is connected to an isometric force transducer to record contractile activity.

  • Equilibration: The strips are allowed to equilibrate for 1-2 hours under a resting tension, during which they typically begin to exhibit spontaneous contractions.

  • Treatment and Measurement: Once stable spontaneous contractions are established, baseline activity is recorded. Test compounds are then added to the organ bath in a cumulative or non-cumulative manner. The resulting changes in the frequency, amplitude, and duration of contractions are recorded and analyzed.

Uterine Cell Proliferation Assay (Ishikawa Cells)

This protocol describes a common method to assess the proliferative effects of compounds on an endometrial cell line.

Proliferation_Workflow cluster_culture Cell Culture cluster_treat Treatment cluster_measure Measurement of Proliferation Seed Seed Ishikawa cells in 96-well plates Attach Allow cells to attach (24 hours) Seed->Attach Add_Compound Add test compound (e.g., Dinoprost) at various concentrations Attach->Add_Compound Incubate Incubate for a defined period (e.g., 24-72 hours) Add_Compound->Incubate Assay Perform proliferation assay (e.g., MTT, BrdU, or cell counting) Incubate->Assay Quantify Quantify cell viability or proliferation Assay->Quantify

Caption: Workflow for uterine cell proliferation assay.

Detailed Methodology:

  • Cell Culture and Seeding: Ishikawa cells, a human endometrial adenocarcinoma cell line that endogenously expresses the FP receptor, are cultured in appropriate media. Cells are then seeded into 96-well plates at a specific density and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control.

  • Incubation: The cells are incubated for a predetermined period, typically 24 to 72 hours, to allow for cell proliferation.

  • Measurement of Proliferation: Cell proliferation is quantified using one of several standard methods:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.

    • Direct Cell Counting: Using a hemocytometer or an automated cell counter.

  • Data Analysis: The results are typically expressed as a percentage of the control and plotted against the compound concentration to generate a dose-response curve.

Conclusion

This compound is a potent stimulator of uterine cell proliferation and myometrial contraction in vitro. Its effects are concentration-dependent and mediated through the FP receptor and subsequent activation of the PLC/IP3/Ca²⁺ and ERK1/2 signaling pathways. When compared to other uterotonic agents, its efficacy can vary depending on the physiological state of the uterine tissue (e.g., pregnant vs. non-pregnant). Prostaglandin E2 also promotes uterine cell proliferation but can have a biphasic effect on contractility. Oxytocin and its analog Carbetocin are potent stimulators of myometrial contraction. The availability of specific FP receptor antagonists provides valuable tools for investigating the precise roles of the PGF2α signaling pathway and for the potential development of tocolytic therapies. The experimental protocols and comparative data presented in this guide offer a framework for researchers to design and interpret in vitro studies on uterine cell function.

References

A Comparative Analysis of Dinoprost and its Analogs: Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dinoprost, a naturally occurring prostaglandin F2α (PGF2α), and its synthetic analogs, including latanoprost, travoprost, and bimatoprost, are pivotal in ophthalmology for the management of glaucoma and ocular hypertension. Their primary mechanism of action involves the reduction of intraocular pressure (IOP) by enhancing aqueous humor outflow. This guide provides an objective comparison of the pharmacokinetic and pharmacodynamic profiles of these compounds, supported by experimental data and detailed methodologies to aid in research and development.

Pharmacodynamic Comparison: Receptor Binding and Functional Potency

The therapeutic effects of dinoprost and its analogs are primarily mediated through their interaction with the prostaglandin F receptor (FP receptor), a G-protein coupled receptor. Upon activation, the FP receptor stimulates the phospholipase C (PLC) signaling pathway, leading to an increase in intracellular calcium and the activation of protein kinase C (PKC). This cascade ultimately results in the remodeling of the extracellular matrix in the uveoscleral pathway and ciliary muscle, facilitating the outflow of aqueous humor.

The binding affinity (Ki) and functional potency (EC50) of the active forms of these drugs at the FP receptor are critical determinants of their efficacy. Travoprost acid has demonstrated the highest affinity and potency for the FP receptor among the commonly used analogs.[1]

Compound (Active Form)Receptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM)Receptor Selectivity
Dinoprost (PGF2α) ~1.6 - 5.0Varies by tissueBinds to other prostanoid receptors
Latanoprost Acid ~9832 - 124Significant activity at EP1 receptors
Travoprost Acid ~351.4 - 3.6Highest selectivity for FP receptor
Bimatoprost Acid ~832.8 - 3.8Activity at EP1 and EP3 receptors

Note: Data is compiled from various in vitro studies and may not be directly comparable due to differing experimental conditions.

Pharmacokinetic Comparison: Absorption, Metabolism, and Elimination

Latanoprost, travoprost, and bimatoprost are administered as prodrugs to enhance corneal penetration.[2] They are rapidly hydrolyzed by esterases in the cornea to their biologically active free acid forms.

DrugProdrug TypePrimary Route of MetabolismSystemic Half-life (Active Metabolite)
Dinoprost N/A (Active Drug)Rapid metabolism in lungs and liverVery short (minutes)
Latanoprost Isopropyl esterHydrolysis to latanoprost acid, then β-oxidation~17 minutes
Travoprost Isopropyl esterHydrolysis to travoprost acid, then β-oxidationNot well established in humans
Bimatoprost Ethyl amideHydrolysis to bimatoprost acid, N-deethylation, glucuronidation~45 minutes (intravenous)

Note: Systemic pharmacokinetic parameters are based on studies in humans and may vary.

Clinical Efficacy: Intraocular Pressure Reduction

Numerous clinical trials have compared the IOP-lowering effects of these prostaglandin analogs. While all are effective, some studies suggest modest differences in their efficacy. Long-term therapy with bimatoprost 0.03% has been reported to be the most effective in reducing IOP, followed by travoprost and latanoprost.[3][4] However, the clinical significance of these differences is a subject of ongoing discussion.[5]

DrugConcentrationMean IOP Reduction (mmHg)
Latanoprost 0.005%~7-8
Travoprost 0.004%~7-8
Bimatoprost 0.03%~8-9

Note: IOP reduction can vary based on baseline IOP and individual patient factors.

Experimental Protocols

Radioligand Receptor Binding Assay

This assay determines the binding affinity of a compound for a specific receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human FP receptor are prepared from cultured cells (e.g., HEK293 cells).

  • Binding Reaction: Membranes are incubated with a radiolabeled ligand (e.g., [3H]-PGF2α) and varying concentrations of the unlabeled competitor drug (dinoprost or its analogs).

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Detection: The radioactivity retained on the filter is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Phosphoinositide (PI) Turnover Assay

This functional assay measures the activation of the FP receptor by quantifying the production of inositol phosphates, a downstream second messenger.

Methodology:

  • Cell Culture and Labeling: Cells expressing the FP receptor (e.g., human ciliary muscle cells) are cultured and pre-labeled with [3H]-myo-inositol.

  • Drug Stimulation: Cells are stimulated with varying concentrations of the prostaglandin analog for a specific time.

  • Extraction: The reaction is stopped, and inositol phosphates are extracted from the cells.

  • Separation: The different inositol phosphates (IP1, IP2, IP3) are separated using anion-exchange chromatography.

  • Quantification: The radioactivity of each fraction is measured by liquid scintillation.

  • Data Analysis: The concentration of the drug that produces 50% of the maximal response (EC50) is calculated to determine its potency.

Measurement of Aqueous Humor Outflow (Fluorophotometry)

This in vivo technique is used to assess the effect of prostaglandin analogs on aqueous humor dynamics.

Methodology:

  • Fluorescein Administration: A fluorescent tracer (fluorescein) is administered topically to the eye.

  • Fluorophotometer Measurement: A scanning ocular fluorophotometer is used to measure the concentration of fluorescein in the anterior chamber and cornea at multiple time points.

  • Calculation of Outflow: The rate of decrease in fluorescein concentration over time is used to calculate the rate of aqueous humor outflow.

  • Uveoscleral Outflow Calculation: Uveoscleral outflow is often calculated using the Goldmann equation, which incorporates aqueous humor flow rate, IOP, and episcleral venous pressure.

Quantification of Prostaglandin Analogs in Aqueous Humor by LC-MS/MS

This method is used to determine the concentration of the active drug in the target tissue.

Methodology:

  • Sample Collection: Aqueous humor samples are collected from subjects at various time points after drug administration.

  • Sample Preparation: An internal standard is added to the samples, followed by protein precipitation and liquid-liquid or solid-phase extraction to isolate the drug.

  • LC-MS/MS Analysis: The extracted samples are injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). The drug and its metabolites are separated by chromatography and detected by mass spectrometry based on their specific mass-to-charge ratios.

  • Quantification: The concentration of the drug is determined by comparing its peak area to that of the internal standard and a standard curve.

Signaling Pathways and Experimental Workflows

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGA Prostaglandin Analog (e.g., Dinoprost) FP_Receptor FP Receptor (GPCR) PGA->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates Cellular_Response Cellular Response (Increased Uveoscleral Outflow) PKC->Cellular_Response Leads to

Caption: FP Receptor Signaling Pathway.

Experimental_Workflow_Pharmacodynamics cluster_0 Receptor Binding cluster_1 Functional Potency cluster_2 In Vivo Efficacy Membrane_Prep Membrane Preparation Radioligand_Binding Radioligand Binding Assay Membrane_Prep->Radioligand_Binding Ki_Determination Ki Determination Radioligand_Binding->Ki_Determination EC50_Determination EC50 Determination Cell_Culture Cell Culture & Labeling PI_Turnover PI Turnover Assay Cell_Culture->PI_Turnover PI_Turnover->EC50_Determination Fluorophotometry Fluorophotometry Drug_Admin Topical Drug Administration Drug_Admin->Fluorophotometry IOP_Measurement IOP Measurement Drug_Admin->IOP_Measurement

Caption: Pharmacodynamic Experimental Workflow.

Experimental_Workflow_Pharmacokinetics start Topical Drug Administration sample Aqueous Humor Sample Collection start->sample extraction Sample Preparation (Extraction) sample->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantification of Drug Concentration analysis->quantification pk_params Pharmacokinetic Parameter Calculation (Cmax, Tmax, etc.) quantification->pk_params

Caption: Pharmacokinetic Experimental Workflow.

References

A Comparative Analysis of Prostaglandin Binding Affinities to the FP Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinities of various prostaglandins and their analogs to the Prostaglandin F (FP) receptor. The information presented is curated from peer-reviewed scientific literature to assist researchers in pharmacology, drug discovery, and related fields. This document summarizes quantitative binding data, details common experimental methodologies, and illustrates the primary signaling pathway associated with FP receptor activation.

Prostaglandin Binding Affinities for the FP Receptor

The binding affinity of a ligand for its receptor is a critical parameter in determining its potency and potential therapeutic efficacy. The following table summarizes the equilibrium dissociation constants (Ki) of several natural and synthetic prostaglandins for the FP receptor. Lower Ki values are indicative of higher binding affinity.

Prostaglandin/AnalogKi (nM)Receptor Source/Cell LineReference
Travoprost acid ([+]-fluprostenol)35 ± 5Not specified[1]
Bimatoprost acid83Not specified[1]
Latanoprost acid98Not specified[1]
Unoprostone5,900 - >22,000Not specified[1]
Prostaglandin F2α (PGF2α)~1Not specified[2]
Prostaglandin D2 (PGD2)5 - 10 fold weaker than PGF2αNot specified[2]
Prostaglandin E2 (PGE2)10 - 100 fold weaker than PGF2αNot specified[2][3]

Note: The binding affinities can vary depending on the experimental conditions, such as the radioligand used, the source of the receptor (e.g., cell line, tissue homogenate), and the specific assay protocol.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for the FP receptor is predominantly carried out using radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.[4] A common method is the competitive binding assay using a filtration protocol.

Principle

A radiolabeled ligand with known high affinity for the FP receptor (e.g., [3H]PGF2α) is incubated with a source of the receptor, such as cell membrane preparations.[5][6] In the presence of an unlabeled competitor prostaglandin, the binding of the radioligand to the receptor will be inhibited in a concentration-dependent manner. By measuring the amount of radioactivity bound to the receptor at various concentrations of the unlabeled competitor, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value is then converted to the equilibrium dissociation constant (Ki) for the competitor using the Cheng-Prusoff equation.[7]

Generalized Protocol
  • Membrane Preparation:

    • Cells or tissues expressing the FP receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[8]

    • The homogenate is centrifuged to pellet the cell membranes.[8]

    • The membrane pellet is washed and resuspended in a suitable assay buffer.[8]

    • The protein concentration of the membrane preparation is determined using a standard protein assay.[8]

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.[8]

    • To each well, the following are added in a final volume (e.g., 250 µL):

      • Membrane preparation (containing a specific amount of protein, e.g., 3-20 µg for cells, 50-120 µg for tissue).[8]

      • A fixed concentration of the radioligand (e.g., [3H]PGF2α).[5]

      • Varying concentrations of the unlabeled competitor prostaglandin.

      • For determining non-specific binding, a high concentration of an unlabeled ligand is used.

    • The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[8]

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. The filter traps the membranes with the bound radioligand.[8]

    • The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.[8]

  • Quantification and Data Analysis:

    • The radioactivity retained on the filters is measured using a scintillation counter.[8]

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are then analyzed using non-linear regression to determine the IC50 value of the competitor.

    • The Ki value is calculated using the formula: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

G cluster_workflow Radioligand Binding Assay Workflow prep Membrane Preparation incubate Incubation (Membranes, Radioligand, Competitor) prep->incubate Add to assay plate filter Filtration & Washing incubate->filter Separate bound/free count Scintillation Counting filter->count Measure bound radioactivity analyze Data Analysis (IC50 -> Ki) count->analyze Calculate binding affinity

Caption: Workflow of a typical radioligand binding assay.

FP Receptor Signaling Pathway

The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq proteins.[2][9] Activation of the FP receptor by an agonist, such as PGF2α, initiates a cascade of intracellular events leading to various physiological responses.

Upon agonist binding, the Gq protein is activated, which in turn stimulates phospholipase C (PLC).[3][9] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[9] The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC).[2]

Furthermore, FP receptor activation can also engage other G proteins, such as G12/G13, leading to the activation of the Rho family of GTPases.[2] This can influence the actin cytoskeleton and cell morphology. Activation of the FP receptor has also been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinases (ERK1/2).[3]

G cluster_pathway FP Receptor Signaling Pathway prostaglandin Prostaglandin (e.g., PGF2α) fp_receptor FP Receptor (GPCR) prostaglandin->fp_receptor Binds to gq Gq protein fp_receptor->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca²⁺ Release ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates ca_release->pkc Activates cellular_response Cellular Responses pkc->cellular_response Leads to

Caption: Simplified FP receptor signaling cascade.

References

A Comparative Guide to Dinoprost Tromethamine Administration in Mares: Efficacy, Protocols, and Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dinoprost tromethamine, a synthetic analogue of the naturally occurring prostaglandin F2α (PGF2α), is a cornerstone of equine reproductive management. Its primary function is to induce luteolysis, the regression of the corpus luteum (CL), thereby enabling control over the mare's estrous cycle. The route of administration can significantly influence the efficacy, onset of action, and incidence of side effects. This guide provides a comprehensive comparison of different administration routes, supported by experimental data, detailed protocols, and a review of the underlying cellular mechanisms.

Comparative Efficacy of Administration Routes

The efficacy of dinoprost tromethamine is primarily assessed by its ability to induce luteolysis, shorten the interval to ovulation, and the incidence of associated side effects. The most common routes of administration in clinical and research settings are intramuscular (IM) and subcutaneous (SC). While other routes such as intravenous (IV), intrauterine (IU), and intraluteal (IL) have been explored, data for IV and IU administration in mares for estrous synchronization are limited in the available scientific literature.

Table 1: Comparison of Efficacy for Different Dinoprost Tromethamine Administration Routes in Mares

ParameterIntramuscular (IM)Subcutaneous (SC)Intraluteal (IL)Intravenous (IV)Intrauterine (IU)
Typical Dose 5-10 mg[1]5-10 mg0.1 mg[2]Data not availableData not available
Luteolysis Rate High (effective 5-6 days post-ovulation)[3]Comparable to IM[4][5][6]Effective at lower doses[2]Data not availableNot shown to improve efficacy over IM[7]
Interval to Estrus 2-4 days[4][5][6]Similar to IMNot reportedData not availableData not available
Interval to Ovulation 8-12 days[4][5][6]Similar to IMShortened interovulatory interval[2]Data not availableData not available
Common Side Effects Sweating, abdominal discomfort, increased heart and respiratory rate[4]Similar to IM, potentially less severe at lower dosesMinimal systemic side effects reportedData not availablePotential for uterine irritation

Note: The use of microdoses (e.g., 0.5 mg) administered intramuscularly in two doses 24 hours apart has been shown to be effective in inducing luteolysis with a lower incidence of side effects compared to a single standard dose[8].

Experimental Protocols

Detailed experimental design is crucial for the accurate assessment of dinoprost tromethamine's efficacy. Below is a generalized experimental workflow for a comparative study.

experimental_workflow cluster_preparation Phase 1: Animal Selection and Preparation cluster_treatment Phase 2: Treatment Administration cluster_monitoring Phase 3: Post-Treatment Monitoring cluster_analysis Phase 4: Data Analysis animal_selection Select healthy, cycling mares (e.g., 17 mature mares, 400-500 kg) cycle_monitoring Monitor estrous cycles via ultrasonography and palpation to confirm ovulation (Day 0) animal_selection->cycle_monitoring randomization Randomize mares into treatment groups (e.g., IM, SC, microdose IM) cycle_monitoring->randomization treatment_admin Administer dinoprost tromethamine on a set day post-ovulation (e.g., Day 6) randomization->treatment_admin luteolysis_assessment Monitor progesterone levels daily to confirm luteolysis (progesterone <1 ng/mL) treatment_admin->luteolysis_assessment side_effect_scoring Observe and score side effects (sweating, heart rate, etc.) at set intervals treatment_admin->side_effect_scoring ovulation_monitoring Daily ultrasonography to determine interval to ovulation luteolysis_assessment->ovulation_monitoring statistical_analysis Compare luteolysis rates, ovulation intervals, and side effect scores between groups ovulation_monitoring->statistical_analysis side_effect_scoring->statistical_analysis

Figure 1. A generalized experimental workflow for comparing the efficacy of different dinoprost tromethamine administration routes in mares.
Key Methodological Considerations:

  • Animal Model: Mature, healthy, cycling mares with a known history of normal estrous cycles should be used.[9]

  • Treatment Timing: Administration of dinoprost tromethamine is most effective when the corpus luteum is mature, typically 5 or more days after ovulation.[3]

  • Hormone Analysis: Blood samples should be collected at regular intervals to measure plasma progesterone concentrations, the primary indicator of luteolysis.[9]

  • Ovulation Detection: Transrectal ultrasonography is the gold standard for monitoring follicular growth and detecting ovulation.[10]

  • Side Effect Assessment: A standardized scoring system should be used to objectively quantify the incidence and severity of side effects such as sweating, muscle fasciculations, and signs of abdominal discomfort.[9]

Signaling Pathway of Dinoprost Tromethamine

Dinoprost tromethamine exerts its luteolytic effect by binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR), on the surface of luteal cells. This binding initiates a signaling cascade that leads to a decrease in progesterone production and ultimately, cell death (apoptosis) of the luteal cells.

signaling_pathway cluster_cell Luteal Cell DT Dinoprost Tromethamine (PGF2α) FP_receptor FP Receptor (GPCR) DT->FP_receptor Binds to Gq_protein Gq Protein FP_receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC_activation PKC Activation DAG->PKC_activation Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Luteolysis Luteolysis (↓ Progesterone, Apoptosis) Ca2_release->Luteolysis PKC_activation->Luteolysis

Figure 2. Simplified signaling pathway of dinoprost tromethamine leading to luteolysis in the mare.

The activation of the FP receptor by dinoprost tromethamine leads to the activation of the Gq alpha subunit of the associated G-protein.[10] This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing a release of intracellular calcium. Both the increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG contribute to the downstream effects of luteolysis, which include inhibition of progesterone synthesis and the initiation of apoptosis.

Conclusion

The intramuscular and subcutaneous routes of administration for dinoprost tromethamine are both well-established and effective for inducing luteolysis in mares. While the subcutaneous route may offer some advantages in terms of ease of administration, the efficacy and side effect profiles are largely comparable to the intramuscular route. The use of a split, low-dose intramuscular regimen appears to be a promising strategy for minimizing adverse effects while maintaining high efficacy. Further research is warranted to fully elucidate the potential benefits and drawbacks of less common administration routes, such as intravenous and intrauterine, for estrous synchronization in mares. A thorough understanding of the underlying cellular mechanisms is essential for the development of novel and improved therapeutic strategies in equine reproduction.

References

In Vivo Validation of (5R)-Dinoprost Tromethamine's Effect on Myometrial Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (5R)-Dinoprost tromethamine's effect on myometrial activity, placing it in the context of other uterotonic agents used in the management of postpartum hemorrhage (PPH). The information presented is based on available preclinical and clinical data, offering insights into its mechanism of action and experimental validation.

Comparative Performance of Uterotonic Agents

While direct in vivo comparative studies quantifying the specific effects of this compound on myometrial contraction frequency, amplitude, and duration against other uterotonics in a single animal model are limited in the available literature, clinical and in vitro data provide valuable insights into its performance relative to other agents like oxytocin, and misoprostol.

Uterotonic AgentMechanism of ActionIn Vitro Myometrial Contraction ProfileClinical Efficacy in PPHCommon Side Effects
This compound (PGF2α) Prostaglandin F2α analogue; acts on the FP receptor, leading to increased intracellular calcium and myometrial contraction.[1][2]Induces myometrial contractions. In vitro studies on human myometrium suggest its contractile effect may be less potent than oxytocin.Effective in controlling postpartum hemorrhage.Nausea, vomiting, diarrhea, bronchospasm, hypertension.[3]
Oxytocin Binds to oxytocin receptors on myometrial cells, leading to a cascade that increases intracellular calcium and promotes contractions.[4]Induces strong, rhythmic myometrial contractions. Generally considered the most potent uterotonic in vitro on myometrial strips from pregnant women.First-line agent for prevention and treatment of PPH due to its effectiveness and favorable side-effect profile.[4]Nausea, vomiting, cardiac arrhythmias (with rapid infusion).
Misoprostol (PGE1 Analogue) Prostaglandin E1 analogue that stimulates myometrial contractions.Induces uterine contractions. Some studies suggest it may have a more pronounced effect on cervical ripening than direct myometrial contractility compared to oxytocin.Effective in preventing and treating PPH, particularly in low-resource settings due to its stability and oral/rectal administration routes. Less effective than oxytocin.Shivering, pyrexia, diarrhea.
Carbetocin Long-acting synthetic analogue of oxytocin.Induces prolonged uterine contractions.Effective for the prevention of PPH, particularly after cesarean section.Similar to oxytocin; may include nausea, vomiting, and hypotension.
Ergometrine Ergot alkaloid that causes sustained, tetanic uterine contractions.Induces powerful and prolonged myometrial contractions.Effective for the treatment of PPH, but generally used as a second-line agent due to its side-effect profile.Nausea, vomiting, severe hypertension, and vasoconstriction.

Experimental Protocols

In Vivo Assessment of Myometrial Activity in a Pregnant Sheep Model

This protocol outlines a methodology for the in vivo validation of this compound's effect on myometrial activity using a pregnant sheep model, a well-established model for studying uterine physiology.

1. Animal Model and Surgical Preparation:

  • Animal Selection: Use time-mated pregnant ewes at a gestational age of approximately 125-130 days.

  • Surgical Implantation: Under general anesthesia, perform a laparotomy to expose the pregnant uterus.

  • Electromyography (EMG) Electrode Implantation: Suture bipolar stainless steel electrodes onto the myometrial surface at various locations (e.g., uterine body, horns) to record electrical activity.

  • Intrauterine Pressure (IUP) Catheter Placement: Insert a fluid-filled catheter connected to a pressure transducer into the amniotic cavity to measure changes in intrauterine pressure.

  • Vascular Catheterization: Place catheters in a maternal artery and vein for drug administration and blood sampling.

  • Recovery: Allow the animals to recover from surgery for at least 5-7 days before experimentation.

2. Experimental Procedure:

  • Baseline Recording: Record baseline myometrial EMG activity and IUP for a period of 1-2 hours to establish a stable baseline.

  • Drug Administration: Administer this compound intravenously at escalating doses. A typical dose range for prostaglandins in sheep would be in the µg/kg range. Administer a vehicle control (saline) in a separate group of animals.

  • Comparative Arms: In separate experiments, administer other uterotonic agents such as oxytocin (in IU) and misoprostol (in µg/kg) for comparison.

  • Data Recording: Continuously record EMG and IUP data throughout the experiment.

3. Data Analysis:

  • EMG Analysis: Analyze the EMG recordings for changes in the frequency (bursts per hour) and duration (seconds per burst) of electrical bursts.

  • IUP Analysis: Analyze the IUP recordings for changes in the frequency (contractions per hour), amplitude (mmHg), and duration (seconds) of uterine contractions.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, t-tests) to compare the effects of this compound with the vehicle control and other uterotonic agents.

In Vitro Myometrial Strip Contractility Assay

This protocol describes an in vitro method to assess the direct effect of this compound on myometrial tissue.

1. Tissue Collection and Preparation:

  • Obtain myometrial biopsies from consenting patients undergoing elective cesarean section at term.

  • Immediately place the tissue in cooled, oxygenated physiological salt solution (PSS).

  • Dissect the myometrium into longitudinal strips of approximately 2 mm x 10 mm.

2. Organ Bath Setup:

  • Mount the myometrial strips in organ baths containing PSS at 37°C, continuously bubbled with 95% O2 and 5% CO2.

  • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Apply an initial tension of 1-2 grams and allow the tissue to equilibrate for at least 60-90 minutes, during which spontaneous contractions should develop.

3. Experimental Procedure:

  • Baseline Recording: Record spontaneous contractile activity for 20-30 minutes to establish a baseline.

  • Cumulative Dose-Response Curve: Add increasing concentrations of this compound to the organ bath in a cumulative manner (e.g., from 1 nM to 10 µM).

  • Comparative Analysis: In parallel experiments, generate dose-response curves for other uterotonics like oxytocin and misoprostol.

4. Data Analysis:

  • Measure the frequency, amplitude, and duration of contractions at each drug concentration.

  • Calculate the area under the curve (AUC) to represent the total contractile activity.

  • Construct dose-response curves and determine the EC50 (half-maximal effective concentration) for each compound.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Myometrial Cells

Dinoprost_Signaling cluster_cell Myometrial Cell Dinoprost (5R)-Dinoprost Tromethamine FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PI3K PI3K Pathway Gq->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Contraction Myometrial Contraction Ca_release->Contraction Initiates MAPK MAPK Pathway PKC->MAPK NFkB NF-κB Pathway PKC->NFkB MAPK->Contraction PI3K->Contraction NFkB->Contraction

Caption: Signaling cascade of this compound in myometrial cells.

Experimental Workflow for In Vivo Validation

InVivo_Workflow cluster_workflow In Vivo Validation Workflow cluster_treatment Treatment Groups cluster_analysis Data Analysis Animal_Prep Animal Model Preparation (e.g., Pregnant Sheep) - Surgical Implantation of  EMG Electrodes & IUP Catheter Recovery Post-Surgical Recovery (5-7 days) Animal_Prep->Recovery Baseline Baseline Data Recording (EMG & IUP) (1-2 hours) Recovery->Baseline Dinoprost_Admin Administer (5R)-Dinoprost Tromethamine (IV) Baseline->Dinoprost_Admin Control_Admin Administer Vehicle Control (IV) Baseline->Control_Admin Comparator_Admin Administer Comparator (e.g., Oxytocin, Misoprostol) Baseline->Comparator_Admin Data_Acquisition Continuous Data Acquisition (EMG & IUP) Dinoprost_Admin->Data_Acquisition Control_Admin->Data_Acquisition Comparator_Admin->Data_Acquisition EMG_Analysis EMG Analysis - Frequency - Duration Data_Acquisition->EMG_Analysis IUP_Analysis IUP Analysis - Frequency - Amplitude - Duration Data_Acquisition->IUP_Analysis Comparison Comparative Statistical Analysis EMG_Analysis->Comparison IUP_Analysis->Comparison Conclusion Conclusion on In Vivo Efficacy Comparison->Conclusion

Caption: Workflow for in vivo validation of myometrial activity.

References

Safety Operating Guide

Proper Disposal of (5R)-Dinoprost Tromethamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(5R)-Dinoprost tromethamine, a synthetic prostaglandin analogue, requires careful handling and disposal due to its potential reproductive toxicity and other health hazards.[1][2][3][4] Adherence to proper disposal procedures is crucial to ensure personnel safety and environmental protection. This guide provides essential, step-by-step instructions for the safe disposal of this compound in a research setting.

Disposal of this compound and its associated waste must always be in accordance with local, regional, national, and international regulations.[1][3][4][5][6] This compound is recognized as being harmful if swallowed and may pose a risk to fertility or an unborn child.[1][2][3][4] Therefore, it is imperative to treat it as a hazardous substance.

Hazard Profile and Disposal Considerations

The following table summarizes the key hazards associated with this compound, which inform the necessary disposal protocols.

Hazard ClassificationDescriptionDisposal Implication
Reproductive Toxicity May damage fertility or the unborn child.[1][2][3][4]Segregate waste to prevent exposure. Handle with extreme caution, especially women of childbearing age.[3][4]
Acute Oral Toxicity Harmful if swallowed.[1][2]Do not dispose of via sinks or drains to prevent contamination of waterways.[5][7]
Environmental Hazard Avoid release to the environment.[3][5]All waste must be contained and treated as hazardous chemical waste.[5]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard procedure for the disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE.

  • This includes, but is not limited to, chemical-resistant gloves, a lab coat or protective clothing, and eye protection or a face shield.[1][2][3][5][6]

2. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE in a dedicated, leak-proof container.[8][9]

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed.[8][9]

  • Sharps: Any chemically contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container labeled for chemical waste.[8]

  • Empty Containers: The original container may remain hazardous when empty.[5] It should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste.[8] After rinsing, deface the label before disposal as regular lab glass or plastic, in accordance with institutional policy.[8]

3. Spill Management:

  • In the event of a spill, evacuate unnecessary personnel from the area.[5]

  • Contain the spill using dikes or inert absorbent materials (e.g., vermiculite, sand, or diatomite).[2][5][6][7]

  • Carefully collect the absorbent material and spilled substance using spark-proof tools and place it into a suitable, closed container for disposal.[1]

  • Decontaminate the spill area with alcohol or another suitable solvent, collecting all cleaning materials as hazardous waste.[2]

  • Ensure adequate ventilation during cleanup.[3][5]

4. Labeling and Storage of Waste:

  • All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Keep waste containers tightly closed except when adding waste.[1][2][6][7]

  • Store the sealed waste containers in a designated and secure satellite accumulation area, away from incompatible materials such as strong acids, bases, and oxidizers.[5][9]

5. Final Disposal:

  • Do not dispose of this compound waste down the drain or in the regular trash.[7][8]

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[10]

  • Follow all institutional procedures for waste pickup, including completing any necessary forms or manifests.[9]

Mandatory Visualizations

Logical Workflow for Disposal of this compound

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

cluster_prep 1. Preparation cluster_id 2. Waste Identification & Segregation cluster_contain 3. Containment cluster_store 4. Storage & Disposal start Begin Waste Disposal ppe Wear Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe waste_type Identify Waste Type ppe->waste_type solid Solid Waste (Powder, Contaminated Debris) waste_type->solid Solid liquid Liquid Waste (Solutions, Rinsate) waste_type->liquid Liquid sharps Contaminated Sharps (Needles, Glassware) waste_type->sharps Sharps solid_container Collect in Labeled Solid Waste Container solid->solid_container liquid_container Collect in Labeled Liquid Waste Carboy liquid->liquid_container sharps_container Collect in Labeled Puncture-Proof Sharps Bin sharps->sharps_container seal_store Seal Container & Store in Satellite Accumulation Area solid_container->seal_store liquid_container->seal_store sharps_container->seal_store disposal Arrange Pickup by EHS or Licensed Disposal Vendor seal_store->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5R)-Dinoprost tromethamine
Reactant of Route 2
(5R)-Dinoprost tromethamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.